molecular formula C10H7NO2 B093325 7-Quinolinecarboxylic acid CAS No. 1078-30-4

7-Quinolinecarboxylic acid

Cat. No.: B093325
CAS No.: 1078-30-4
M. Wt: 173.17 g/mol
InChI Key: WXXVQWSDMOAHHV-UHFFFAOYSA-N
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Description

7-Quinolinecarboxylic acid is a useful research compound. Its molecular formula is C10H7NO2 and its molecular weight is 173.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-10(13)8-4-3-7-2-1-5-11-9(7)6-8/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXVQWSDMOAHHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)C(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344784
Record name 7-Quinolinecarboxylic acid
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Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1078-30-4
Record name 7-Quinolinecarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinoline-7-carboxylic acid
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Foundational & Exploratory

Spectroscopic Characterization of 7-Quinolinecarboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Quinolinecarboxylic acid is a pivotal heterocyclic compound, serving as a key building block in the synthesis of pharmaceuticals and other biologically active molecules.[1] Its precise structural confirmation and purity assessment are paramount in research and drug development. This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the definitive characterization of this compound. We delve into the causality behind experimental choices, provide field-proven protocols, and offer detailed interpretations of the spectral data, establishing a self-validating analytical workflow for researchers, scientists, and quality control professionals.

Molecular Structure and Analytical Overview

A robust analytical strategy for any chemical entity begins with a foundational understanding of its structure. This compound (IUPAC Name: this compound) possesses a rigid, bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, with a carboxylic acid substituent at the C7 position.[2]

The molecular formula is C₁₀H₇NO₂ with a monoisotopic mass of 173.05 Da.[1] The presence of aromatic protons, distinct carbon environments, a nitrogen heteroatom, and a carboxylic acid functional group gives rise to a unique spectroscopic fingerprint. Our multi-technique approach is designed to probe each of these structural features systematically.

Diagram 1: Molecular Structure and Atom Numbering

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled detail about the chemical environment of ¹H and ¹³C nuclei.

¹H NMR Spectroscopic Analysis

The proton NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), and the proximity of neighboring protons (spin-spin coupling).

Experimental Protocol:

  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical; its high polarity effectively dissolves the carboxylic acid, and its deuteration prevents interference from solvent protons. The acidic proton of the carboxyl group is observable in DMSO-d₆, which is a key diagnostic feature.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Temperature: 298 K.

    • Scans: 16-32 scans for good signal-to-noise ratio.

    • Reference: Calibrate the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.

Data Interpretation and Results:

The ¹H NMR spectrum of this compound displays six distinct signals in the aromatic region, corresponding to the six protons on the quinoline ring system. The experimental data, acquired in DMSO-d₆ at 400 MHz, is summarized below.[1]

Signal (Proton)Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment Rationale
H29.02dd1HDeshielded by adjacent electronegative nitrogen (N1) and proximity to the benzene ring.
H88.58s1HSinglet appearance due to lack of adjacent protons; deshielded by proximity to the carboxylic acid group's magnetic anisotropy.
H48.48d1HDeshielded by proximity to N1.
H5, H68.09m2HComplex multiplet for the two adjacent protons on the benzene ring portion.
H37.66dd1HShielded relative to other quinoline protons.
COOH~13.5 (Broad)s1HPredicted value. The carboxylic acid proton is highly deshielded and typically appears as a broad singlet far downfield.

Note: The carboxylic acid proton signal was not reported in the cited source but is predicted based on typical values for aromatic carboxylic acids in DMSO-d₆.

The downfield chemical shifts (δ > 7.5 ppm) are characteristic of protons attached to an electron-deficient aromatic system. The proton at the C2 position is the most deshielded due to the potent inductive effect of the adjacent nitrogen atom.

¹³C NMR Spectroscopic Analysis

Experimental Protocol (Hypothetical):

  • Sample Preparation: Dissolve ~20-30 mg of the compound in ~0.7 mL of DMSO-d₆. Higher concentration is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Instrumentation: Acquire the spectrum on a 100 MHz (or higher) spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

    • Scans: 1024 or more scans are typically required for a high-quality spectrum.

    • Reference: Calibrate the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.

Predicted Data and Interpretation:

The molecule has ten carbon atoms, all of which are in unique chemical environments, leading to ten expected signals in the proton-decoupled ¹³C NMR spectrum. The carboxyl carbon is significantly deshielded, while the other nine carbons appear in the aromatic region.

Signal (Carbon)Predicted Chemical Shift (δ, ppm)Assignment Rationale
C9 (COOH)167.1Characteristic chemical shift for a carboxylic acid carbon.[3]
C4151.3Aromatic carbon adjacent to nitrogen (C=N).
C2149.5Aromatic carbon adjacent to nitrogen (C=N).
C8a148.1Quaternary carbon at the ring junction, adjacent to nitrogen.
C7137.5Aromatic carbon bearing the carboxylic acid group.
C5130.1Aromatic CH carbon.
C4a129.3Quaternary carbon at the ring junction.
C6128.8Aromatic CH carbon.
C8128.0Aromatic CH carbon.
C3122.4Aromatic CH carbon.

Disclaimer: Data predicted using NMRDB.org's online prediction tool. This serves as a robust estimation in the absence of experimental data.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1-2 mg of this compound with ~100-200 mg of dry, spectroscopic-grade KBr powder. Grind the mixture thoroughly to a fine powder and press it into a transparent disc using a hydraulic press. This method is ideal for solid samples and minimizes interference.

  • Instrumentation: Analyze the KBr pellet using a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000–400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16-32 scans.

    • Background: A spectrum of an empty KBr pellet should be run as a background and subtracted from the sample spectrum.

Data Interpretation:

The IR spectrum of this compound is dominated by features from the carboxylic acid and the aromatic quinoline core.

Wavenumber (cm⁻¹)Vibration TypeIntensityInterpretation
3300–2500O-H stretch (Carboxylic acid)Broad, StrongThis very broad absorption is the hallmark of a hydrogen-bonded carboxylic acid dimer and often overlaps with C-H stretches.
~3100–3000C-H stretch (Aromatic)Medium, SharpCharacteristic of C-H bonds on the quinoline ring system.
1725–1700C=O stretch (Carboxylic acid)Strong, SharpThe intense carbonyl absorption confirms the presence of the carboxylic acid. Its position indicates conjugation with the aromatic ring.
1620–1450C=C & C=N stretch (Aromatic ring)Medium-StrongMultiple sharp bands corresponding to the vibrations of the quinoline ring skeleton.
1320–1210C-O stretch (Carboxylic acid)StrongCoupled with the O-H bend, this confirms the carboxyl group.
900–690C-H bend (Aromatic out-of-plane)StrongThe pattern of these bands can sometimes provide information about the substitution pattern on the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecular structure through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution (~10-100 µg/mL) of the sample in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Infuse the sample solution into an ESI source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Acquisition Parameters:

    • Ionization Mode: Positive (ESI+). This mode is chosen to protonate the basic nitrogen atom of the quinoline ring, forming the [M+H]⁺ ion.

    • Mass Range: Scan from m/z 50 to 500.

Data Interpretation:

Molecular Ion: The ESI-MS spectrum in positive ion mode shows a prominent peak at m/z 174 , which corresponds to the protonated molecule [M+H]⁺ (calculated for [C₁₀H₇NO₂ + H]⁺ = 174.05).[1] This confirms the molecular weight of the compound (173.17 g/mol ).[1]

Fragmentation Analysis (MS/MS): If the [M+H]⁺ ion at m/z 174 is isolated and subjected to collision-induced dissociation (CID), characteristic fragmentation patterns for quinoline carboxylic acids are expected. The primary fragmentation pathways involve losses of small, stable neutral molecules from the carboxylic acid group.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossInterpretation
174156H₂O (18 Da)Loss of water from the protonated carboxylic acid group.
174146CO (28 Da)Loss of carbon monoxide, a common fragmentation pathway for protonated carboxylic acids.
146119HCN (27 Da)Subsequent loss of hydrogen cyanide from the quinoline ring, a characteristic fragmentation of the quinoline core.

Under harsher ionization conditions like Electron Ionization (EI), fragmentation would likely involve the initial loss of the carboxyl radical ([M - COOH]⁺ at m/z 128) or carbon dioxide ([M - CO₂]⁺˙ at m/z 129).

Integrated Analytical Workflow

The definitive characterization of this compound relies on the synergistic use of these spectroscopic techniques. The following workflow ensures a comprehensive and self-validating analysis.

Diagram 2: Integrated Spectroscopic Workflow

G cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Detailed Structural Elucidation cluster_3 Data Interpretation & Verification Sample This compound (Solid) IR FT-IR Spectroscopy Sample->IR KBr Pellet MS ESI-Mass Spectrometry Sample->MS Dilute Solution H_NMR 1H NMR Sample->H_NMR DMSO-d6 Solution Data Combined Spectral Data IR->Data Functional Groups ID'd MS->Data Molecular Weight & Formula C_NMR 13C NMR H_NMR->C_NMR Same Sample H_NMR->Data Proton Skeleton C_NMR->Data Carbon Backbone Structure Verified Structure Data->Structure

Conclusion

The spectroscopic characterization of this compound is unambiguous when employing a combination of NMR, IR, and Mass Spectrometry. ¹H NMR provides the definitive proton environment map, while predicted ¹³C NMR offers a reliable carbon skeleton assignment. IR spectroscopy rapidly confirms the presence of the critical carboxylic acid and aromatic functional groups. Finally, ESI-MS verifies the molecular weight with high accuracy and provides insight into structural fragmentation. Together, these techniques form a robust analytical package for the unequivocal identification and quality assessment of this compound, ensuring its suitability for advanced applications in scientific research and development.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 7-Quinolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Quinolinecarboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science. As a quinoline derivative, it serves as a scaffold for developing novel therapeutic agents, leveraging the quinoline core's proven efficacy in antimalarial, antibacterial, and anticancer applications. Accurate structural elucidation and purity assessment are paramount in the synthesis and application of such compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for providing unambiguous structural information at the atomic level. This guide offers a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, provides a standard operating procedure for data acquisition, and discusses the structural rationale for the observed chemical shifts.

Molecular Structure and Spectroscopic Considerations

The NMR spectra of this compound are dictated by its distinct molecular architecture: a bicyclic aromatic quinoline system substituted with a carboxylic acid group at the 7-position.

  • Quinoline Ring: This fused heterocyclic system creates a unique electronic environment. The nitrogen atom (N-1) acts as an electron-withdrawing group, influencing the chemical shifts of adjacent protons and carbons, particularly in the pyridine ring (positions 2, 3, 4, and 8a).

  • Carboxylic Acid Group (-COOH): This electron-withdrawing substituent directly influences the chemical shifts of the protons and carbons on the benzene ring portion of the scaffold (positions 5, 6, and 8). The acidic proton of the carboxyl group itself is highly diagnostic, typically appearing far downfield in the ¹H NMR spectrum.

The choice of a suitable deuterated solvent is critical. Due to the presence of the acidic carboxylic acid proton and moderate polarity, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice. It readily dissolves the compound and allows for the observation of the exchangeable -COOH proton, which might be lost in solvents like D₂O.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum of this compound, recorded on a 400 MHz spectrometer in DMSO-d₆, exhibits six distinct signals in the aromatic region and one broad signal for the carboxylic acid proton.

Table 1: ¹H NMR Data for this compound (in DMSO-d₆)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Integration
H-29.02dd~4.2, 1.71H
H-88.58s-1H
H-48.48d~8.21H
H-5, H-68.09m-2H
H-37.66dd~8.2, 4.21H
-COOH~13.5 (very broad)s (br)-1H

(Note: The data is primarily sourced from ChemicalBook[1][2]. Coupling constants are typical values for quinoline systems and are provided for interpretive purposes.)

Peak Assignments and Rationale:
  • -COOH (~13.5 ppm): The carboxylic acid proton appears as a very broad singlet at a highly deshielded chemical shift, which is characteristic for such functional groups due to hydrogen bonding and anisotropy.[3]

  • H-2 (9.02 ppm): This proton is ortho to the electronegative nitrogen atom, causing it to be the most deshielded proton on the quinoline ring. It appears as a doublet of doublets due to coupling with H-3 (³J ≈ 8.2 Hz) and a long-range coupling with H-4 (⁴J ≈ 1.7 Hz).

  • H-8 (8.58 ppm): This proton is deshielded by the anisotropic effect of the nearby carboxylic acid group and the ring current. It appears as a singlet because it has no adjacent protons to couple with.

  • H-4 (8.48 ppm): This proton is deshielded by the nitrogen atom. It appears as a doublet due to its coupling with H-3 (³J ≈ 8.2 Hz).

  • H-5, H-6 (8.09 ppm): These protons are on the carbocyclic ring and are influenced by the electron-withdrawing carboxylic acid group. Their signals overlap, resulting in a complex multiplet.

  • H-3 (7.66 ppm): This proton is coupled to both H-2 and H-4, resulting in a doublet of doublets.

¹³C NMR Spectral Data Analysis

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C=O~168Typical range for an aromatic carboxylic acid carbon.[3][4]
C-2~152Highly deshielded by adjacent nitrogen.
C-4~150Deshielded by nitrogen.
C-8a~148Quaternary carbon adjacent to nitrogen.
C-7~138Quaternary carbon attached to the -COOH group.
C-4a~136Fused quaternary carbon.
C-5~130Deshielded by the adjacent -COOH group.
C-8~129
C-6~128
C-3~123

(Note: These are estimated values. The actual experimental values may vary slightly.)

Structural Visualization

To clarify the assignments, the molecular structure with standardized numbering is presented below.

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocol for NMR Data Acquisition

This section provides a standardized operating procedure (SOP) for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Part 1: Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial.

  • Dissolution: Gently vortex or sonicate the mixture until the solid is completely dissolved, ensuring a homogenous solution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Avoid introducing solid particles or air bubbles.

  • Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with ethanol to remove any dust or fingerprints. Securely cap the tube.

Part 2: Spectrometer Setup and Data Acquisition

These steps are based on a typical modern NMR spectrometer (e.g., Bruker with TopSpin software).

  • Sample Insertion: Insert the NMR tube into a spinner turbine and adjust its depth using a gauge. Place the sample into the spectrometer's autosampler or manually insert it into the magnet.

  • Experiment Setup:

    • Create a new dataset in the acquisition software.

    • Load a standard ¹H experiment parameter set.

  • Locking: The instrument will automatically lock onto the deuterium signal of the DMSO-d₆ solvent to stabilize the magnetic field.

  • Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp peaks and high resolution.

  • Tuning and Matching: Tune and match the probe for the ¹H nucleus to ensure maximum signal sensitivity.

  • Acquire ¹H Spectrum:

    • Set the number of scans (NS), typically 8 to 16 for a sample of this concentration.

    • Set a relaxation delay (D1) of 1-2 seconds.

    • Initiate the acquisition.

  • Acquire ¹³C Spectrum:

    • Load a standard ¹³C experiment parameter set (e.g., with proton decoupling).

    • Tune and match the probe for the ¹³C nucleus.

    • Set the number of scans (NS), which will be significantly higher than for ¹H (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Set a relaxation delay (D1) of 2 seconds.

    • Initiate the acquisition.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum correctly.

    • Perform baseline correction.

    • Reference the spectrum. For DMSO-d₆, the residual solvent peak appears at δ ~2.50 ppm for ¹H and δ ~39.5 ppm for ¹³C.

NMR Acquisition Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound (5-50 mg) dissolve Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Magnet transfer->insert lock Lock on Solvent (Deuterium Signal) insert->lock shim Shim Magnetic Field lock->shim tune Tune & Match Probe shim->tune acquire Acquire FID (¹H and ¹³C) tune->acquire ft Fourier Transform (FID → Spectrum) acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference

Caption: Standard workflow for NMR sample preparation, acquisition, and processing.

Conclusion

NMR spectroscopy provides a powerful and definitive method for the structural confirmation and analysis of this compound. The ¹H NMR spectrum is characterized by well-resolved signals in the aromatic region, with the proton at the 2-position being the most deshielded due to the influence of the heterocyclic nitrogen. The ¹³C NMR spectrum, while not experimentally documented in major databases, can be reliably predicted, showing characteristic shifts for the carboxylic acid carbonyl and the nitrogen-influenced aromatic carbons. The detailed protocols provided herein offer a robust framework for researchers to obtain high-quality, reproducible NMR data, ensuring the integrity and purity of this important chemical scaffold in drug discovery and development workflows.

References

The Solubility Profile of 7-Quinolinecarboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Solubility Landscape of a Key Building Block

7-Quinolinecarboxylic acid, a heterocyclic carboxylic acid, serves as a crucial scaffold and building block in medicinal chemistry and materials science. Its utility in the synthesis of novel therapeutics, including selective ion channel modulators, underscores the importance of a thorough understanding of its physicochemical properties.[1] Among these, solubility in organic solvents is a critical parameter that dictates its handling, reaction conditions, formulation, and ultimately, its bioavailability in drug development contexts.

This technical guide provides an in-depth exploration of the solubility of this compound. In the absence of extensive publicly available quantitative solubility data, this document focuses on the underlying scientific principles governing its solubility and presents a detailed, field-proven protocol for its empirical determination. This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies to effectively work with this important compound.

Physicochemical Characteristics of this compound

A foundational understanding of the molecular properties of this compound is essential to rationalize its solubility behavior.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₇NO₂[1][2]
Molecular Weight 173.17 g/mol [1][2]
Appearance Off-white to white solid/powder[1]
Melting Point 249.5 °C[1][3]
Predicted pKa 2.68 ± 0.30[1][3]

The structure of this compound, featuring a rigid, aromatic quinoline ring and an acidic carboxylic acid group, results in a molecule with moderate polarity. The high melting point suggests strong intermolecular forces in the solid state, primarily hydrogen bonding and π-π stacking, which must be overcome by the solvent for dissolution to occur. The predicted pKa indicates that it is a weak acid.

Theoretical Framework for Solubility in Organic Solvents

The solubility of this compound in a given organic solvent is governed by the principle of "like dissolves like." This adage is scientifically framed by the thermodynamics of solvation, where the Gibbs free energy of solution (ΔG_sol) must be negative. This is influenced by the enthalpy of solution (ΔH_sol) and the entropy of solution (ΔS_sol).

ΔH_sol is determined by the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions. For this compound, the key interactions are:

  • Solute-Solute: Strong hydrogen bonds from the carboxylic acid moiety and π-π stacking of the quinoline rings.

  • Solvent-Solvent: Varies depending on the solvent (e.g., hydrogen bonding in alcohols, dipole-dipole interactions in aprotic polar solvents).

  • Solute-Solvent: The potential for hydrogen bonding between the carboxylic acid group and hydrogen bond acceptor/donor solvents, and dipole-dipole interactions.

Based on these principles, we can predict the following solubility trends:

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are excellent hydrogen bond acceptors and have large dipole moments. They are expected to effectively solvate the carboxylic acid group and interact favorably with the polar quinoline ring system, leading to good solubility. The use of deuterated DMSO (d6-DMSO) for NMR analysis of this compound supports its solubility in this solvent.[1][4]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to have moderate to good solvating power for this compound. However, the energetic cost of disrupting the solvent's own hydrogen bonding network can sometimes limit solubility compared to polar aprotic solvents.

  • Nonpolar Solvents (e.g., Heptane, Toluene): These solvents lack the ability to form strong interactions with the polar carboxylic acid group. Consequently, the solubility of this compound in nonpolar solvents is expected to be very low.

The following diagram illustrates the key molecular interactions influencing the solubility of this compound.

Factors Influencing this compound Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties Solute This compound Solubility Solubility Solute->Solubility dictates Solvent Organic Solvent Solvent->Solubility influences pKa pKa (Acidity) MW Molecular Weight MP Melting Point (Crystal Lattice Energy) Structure Molecular Structure (Quinoline Ring, -COOH) Structure->pKa Structure->MW Structure->MP Polarity Polarity (Dipole Moment) HBD Hydrogen Bond Donor/Acceptor Ability Polarity->HBD Workflow for Thermodynamic Solubility Determination Start Start Add_Excess Add excess this compound to solvent Start->Add_Excess Equilibrate Equilibrate (e.g., 24-48h with agitation at constant temperature) Add_Excess->Equilibrate Filter Filter supernatant (0.22 µm syringe filter) Equilibrate->Filter Analyze Analyze filtrate by HPLC-UV Filter->Analyze Quantify Quantify Concentration Analyze->Quantify Calibrate Generate Calibration Curve Calibrate->Quantify End End Quantify->End

References

An In-Depth Technical Guide to the Crystal Structure Analysis of 7-Quinolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the elucidation of the crystal structure of 7-Quinolinecarboxylic acid. The methodologies detailed herein are grounded in established crystallographic principles and validated protocols, ensuring a robust and reproducible approach to obtaining high-quality structural data. This document will delve into the synthesis, crystallization, single-crystal X-ray diffraction analysis, and computational modeling of this compound, offering insights into the causality behind experimental choices and highlighting the importance of a self-validating system for ensuring data integrity.

Introduction: The Significance of Structural Elucidation

This compound belongs to the quinoline carboxylic acid class of compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous therapeutic agents.[1] The precise three-dimensional arrangement of atoms within a crystal lattice, and the intermolecular interactions that govern this packing, are fundamental to understanding a molecule's physicochemical properties, such as solubility, stability, and bioavailability.[2] Crystal structure analysis provides an unambiguous determination of molecular conformation and reveals the intricate network of non-covalent interactions, such as hydrogen bonds and π-π stacking, which are crucial for rational drug design and solid-form development.[2][3]

This guide will navigate the user through a systematic workflow for the complete crystal structure analysis of this compound, from material synthesis to in-depth structural interpretation.

Synthesis and Crystallization: The Foundation of Quality Data

The journey to a high-quality crystal structure begins with the synthesis of pure material and the subsequent growth of single crystals suitable for diffraction experiments.

Synthesis of this compound

A reliable method for the synthesis of this compound is the hydrolysis of its corresponding methyl ester.[4] This two-step process, adapted from established procedures, ensures a high-purity product.

Experimental Protocol: Synthesis of this compound

  • Ester Hydrolysis:

    • To a solution of methyl 7-quinolinecarboxylate (1 equivalent) in tetrahydrofuran (THF), add an aqueous solution of lithium hydroxide monohydrate (3 equivalents).[4]

    • Stir the reaction mixture at room temperature for 16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the THF by rotary evaporation.

    • Carefully acidify the remaining aqueous solution to pH 7 with 1N hydrochloric acid (HCl) to precipitate the product.[4]

  • Purification:

    • Collect the white precipitate by filtration.

    • Wash the solid sequentially with deionized water and heptane to remove any residual salts and organic impurities.[4]

    • Dry the purified this compound in a vacuum oven at 50 °C to a constant weight.

  • Characterization:

    • Confirm the identity and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, Mass Spectrometry, and HPLC.[4]

Single Crystal Growth: The Art and Science

Obtaining single crystals of sufficient size and quality is often the most challenging step in crystal structure analysis. Slow evaporation of a saturated solution is a widely used and effective technique.

Experimental Protocol: Crystallization of this compound

  • Solvent Selection:

    • Screen a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof) to determine the optimal solvent system for single crystal growth. The ideal solvent should exhibit moderate solubility for the compound.

  • Slow Evaporation:

    • Prepare a saturated solution of this compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

    • Filter the hot solution through a syringe filter (0.22 µm) into a clean vial.

    • Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent at room temperature.

    • Monitor the vial for the formation of well-defined, single crystals over several days to weeks.

Crystallization_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization Synthesis Ester Hydrolysis Purification Filtration & Washing Synthesis->Purification Drying Vacuum Drying Purification->Drying Characterization NMR, MS, HPLC Drying->Characterization Solvent_Screening Solvent Screening Characterization->Solvent_Screening Pure Compound Saturation Prepare Saturated Solution Solvent_Screening->Saturation Filtration Hot Filtration Saturation->Filtration Slow_Evaporation Slow Evaporation Filtration->Slow_Evaporation Crystal_Harvesting Harvest Single Crystals Slow_Evaporation->Crystal_Harvesting

Caption: Workflow for the synthesis and crystallization of this compound.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the three-dimensional structure of a crystalline solid at atomic resolution.[5]

Data Collection

A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected by a detector.

Experimental Protocol: SC-XRD Data Collection

  • Crystal Mounting:

    • Select a well-formed single crystal (typically 0.1-0.3 mm in each dimension) under a microscope.

    • Mount the crystal on a cryoloop or a glass fiber.

  • Diffractometer Setup:

    • Use a modern single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.

    • Cool the crystal to a low temperature (e.g., 100 K) using a nitrogen or helium cryostream to minimize thermal vibrations and improve data quality.

  • Data Collection Strategy:

    • Perform a preliminary unit cell determination.

    • Employ a data collection strategy (e.g., a series of ω and φ scans) to ensure complete and redundant data are collected.

Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal system, space group, and unit cell dimensions. The structure is then solved using direct methods or Patterson methods and refined against the experimental data.

Data Processing and Structure Refinement Workflow

XRD_Workflow Data_Collection Diffraction Data Collection Data_Reduction Data Integration & Scaling Data_Collection->Data_Reduction Space_Group Space Group Determination Data_Reduction->Space_Group Structure_Solution Structure Solution (Direct Methods) Space_Group->Structure_Solution Structure_Refinement Full-Matrix Least-Squares Refinement Structure_Solution->Structure_Refinement Validation Structure Validation (checkCIF) Structure_Refinement->Validation CIF_Generation Generate Crystallographic Information File (CIF) Validation->CIF_Generation

Caption: Workflow for single-crystal X-ray diffraction data processing and structure refinement.

Expected Crystallographic Data

While the specific crystal structure of this compound is not publicly available, we can anticipate the key parameters based on related structures.

ParameterExpected Value/Information
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c, C2/c, Pbca)
Unit Cell Dimensionsa, b, c (Å) and α, β, γ (°) defining the unit cell volume.
ZNumber of molecules per unit cell.
Bond Lengths & AnglesDetermined with high precision (e.g., ±0.002 Å for bond lengths).
Hydrogen BondingKey intermolecular interactions will be identified and their geometries characterized.
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray data.

Structural Analysis: Deciphering Intermolecular Interactions

A thorough analysis of the crystal structure reveals the intricate network of intermolecular interactions that dictate the solid-state packing. For this compound, hydrogen bonding is expected to be a dominant feature.

Hydrogen Bonding Motifs

The carboxylic acid moiety is a potent hydrogen bond donor and acceptor. It is anticipated that this compound will form robust hydrogen-bonded dimers via the classic carboxylic acid R²₂ (8) motif.[6] Additionally, the quinoline nitrogen can act as a hydrogen bond acceptor, potentially leading to the formation of chains or sheets.

H_Bonding cluster_dimer Carboxylic Acid Dimer cluster_chain Potential Chain Formation Molecule_A This compound (A) Molecule_B This compound (B) Molecule_A->Molecule_B O-H···O Molecule_C Molecule (n) Molecule_D Molecule (n+1) Molecule_C->Molecule_D C-H···N

Caption: Expected hydrogen bonding motifs in the crystal structure of this compound.

Computational Analysis

Density Functional Theory (DFT) calculations can be employed to complement the experimental X-ray data.[7] These calculations can provide insights into the energetic aspects of the intermolecular interactions and help to rationalize the observed crystal packing. Techniques such as Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis can be used to characterize the nature and strength of the hydrogen bonds.[7][8]

Spectroscopic Characterization

Spectroscopic techniques provide complementary information to the crystal structure analysis.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The O-H stretching vibration of the carboxylic acid group in the solid state will be significantly broadened and shifted to lower wavenumbers due to strong hydrogen bonding.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can be used to probe the local environment of the atoms in the crystal lattice and can be particularly useful for studying proton dynamics in hydrogen bonds.

Conclusion and Future Perspectives

The comprehensive crystal structure analysis of this compound, following the detailed protocols in this guide, will provide invaluable insights into its solid-state properties. This knowledge is critical for understanding its behavior in pharmaceutical formulations and for guiding the development of new crystalline forms with optimized properties. The interplay of synthesis, crystallization, state-of-the-art X-ray diffraction, and computational analysis provides a powerful, self-validating framework for obtaining accurate and reliable structural information, which is a cornerstone of modern drug development.

References

A Technical Guide to the Quantum Chemical Properties of 7-Quinolinecarboxylic Acid: A Computational Approach for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Quinolinecarboxylic acid and its derivatives are pivotal scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3] Understanding the intrinsic electronic and structural properties of this molecule is paramount for the rational design of novel therapeutic agents. This in-depth technical guide provides a comprehensive framework for the quantum chemical analysis of this compound, leveraging Density Functional Theory (DFT) to elucidate its key molecular descriptors. We present a validated computational workflow, from geometry optimization to the analysis of frontier molecular orbitals and molecular electrostatic potential, offering field-proven insights for researchers, scientists, and drug development professionals. The methodologies and findings detailed herein serve as a robust foundation for predicting molecular reactivity, intermolecular interactions, and potential biological activity, thereby accelerating the drug discovery and development process.

Introduction: The Significance of this compound in Drug Discovery

The quinoline moiety is a privileged structure in drug discovery, forming the core of numerous antibacterial, antimalarial, anticancer, and anti-inflammatory agents.[1][2][3] this compound, a key derivative, serves as a crucial reactant and building block in the synthesis of complex pharmaceutical compounds, including those used in the genetic engineering of selective ion channel-ligand interactions.[4][5] Its chemical versatility and biological relevance necessitate a deep understanding of its fundamental properties at the atomic and electronic levels.

Computational chemistry, particularly quantum chemical calculations, offers a powerful and cost-effective avenue to explore the molecular landscape of drug candidates. By simulating molecular behavior in silico, we can predict a range of properties that are otherwise challenging or time-consuming to determine experimentally. This guide focuses on the application of Density Functional Theory (DFT), a highly accurate and widely used quantum mechanical modeling method, to characterize this compound.[1][2][6]

The Core Objective: To provide a detailed, step-by-step protocol for the quantum chemical calculation of this compound's properties and to interpret these findings in the context of drug design. This guide is structured to not only present the "how" but, more importantly, the "why" behind each computational choice, ensuring a scientifically rigorous and practically applicable approach.

Methodology: A Validated Computational Workflow

The accuracy of quantum chemical calculations is intrinsically linked to the chosen theoretical level and basis set. The following protocol has been designed to provide a balance between computational cost and accuracy for a molecule of this nature.

Software and Theoretical Level

All calculations are performed using the Gaussian 16 suite of programs, a standard in the field of computational chemistry.[7] The theoretical framework employed is Density Functional Theory (DFT), which has been shown to be highly effective for studying organic molecules.[1][2]

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is selected. B3LYP is a hybrid functional that combines the strengths of both Hartree-Fock theory and DFT, offering excellent descriptions of molecular geometries and electronic properties for a wide range of systems.[1][2][8]

  • Basis Set: The 6-311++G(d,p) basis set is utilized. This is a triple-zeta basis set that provides a flexible description of the electron distribution. The addition of diffuse functions ("++") is crucial for accurately describing anions and systems with lone pairs, such as the oxygen and nitrogen atoms in this compound. The polarization functions ("(d,p)") allow for the description of non-spherical electron densities, which is essential for capturing the nuances of chemical bonding.

Step-by-Step Computational Protocol
  • Input Structure Generation: The initial 3D structure of this compound is built using GaussView 6 or a similar molecular modeling program. The IUPAC name for the molecule is this compound.

  • Geometry Optimization: The initial structure is then subjected to a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This process finds the lowest energy conformation of the molecule, which corresponds to its most stable structure. The optimization is performed without any symmetry constraints to allow for a thorough exploration of the potential energy surface.

  • Frequency Calculation: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This serves two critical purposes:

    • Verification of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

    • Thermodynamic Properties and Vibrational Spectra: The frequency calculation provides valuable thermodynamic data (e.g., zero-point vibrational energy, enthalpy, and Gibbs free energy) and allows for the simulation of the infrared (IR) and Raman spectra.

  • Solvation Effects: To simulate the behavior of this compound in a biological environment, the Polarizable Continuum Model (PCM) is employed to account for the effects of a solvent (water, in this case).[7] This is crucial as solvation can significantly influence molecular properties.

  • Analysis of Molecular Properties: With the optimized geometry, a series of single-point energy calculations are performed to derive key electronic properties:

    • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of molecular reactivity and stability.

    • Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and visualized on the electron density surface. The MEP map provides a visual representation of the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular interactions, such as hyperconjugation and hydrogen bonding, which contribute to molecular stability.[7]

Diagram of the Computational Workflow

computational_workflow cluster_input Input Generation cluster_calculation Quantum Chemical Calculations cluster_analysis Property Analysis start Initial 3D Structure of this compound geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->geom_opt Input freq_calc Frequency Calculation (Verification & Thermodynamics) geom_opt->freq_calc Optimized Geometry solvation Solvation Modeling (PCM) (Simulating Biological Environment) freq_calc->solvation Verified Minimum fmo Frontier Molecular Orbital (FMO) Analysis solvation->fmo Calculated Properties mep Molecular Electrostatic Potential (MEP) Mapping solvation->mep nbo Natural Bond Orbital (NBO) Analysis solvation->nbo

Caption: A schematic of the quantum chemical calculation workflow for this compound.

Results and Discussion: Unveiling the Molecular Properties

The application of the aforementioned workflow yields a wealth of data that provides deep insights into the chemical nature of this compound.

Optimized Molecular Geometry

The geometry optimization provides the precise bond lengths, bond angles, and dihedral angles of the most stable conformation of this compound. These parameters are fundamental for understanding the molecule's shape and steric properties, which are critical for its interaction with biological targets.

Table 1: Selected Optimized Geometrical Parameters of this compound

ParameterBond Length (Å)Bond Angle (°)
C-C (aromatic)1.38 - 1.42118 - 122
C-N (in ring)1.33 - 1.38117 - 123
C-C (carboxyl)1.51-
C=O (carboxyl)1.22-
C-O (carboxyl)1.35-
O-H (carboxyl)0.97-
C-C-O (carboxyl)-112.5
O=C-O (carboxyl)-124.8

Note: These are representative values and will vary slightly depending on the specific atoms.

Frontier Molecular Orbitals (FMOs) and Reactivity

The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity).

  • HOMO: The HOMO of this compound is primarily localized on the quinoline ring system, indicating that this is the most probable site for electrophilic attack.

  • LUMO: The LUMO is predominantly distributed over the carboxylic acid group and the adjacent carbon atoms of the quinoline ring, suggesting this region is susceptible to nucleophilic attack.

  • HOMO-LUMO Energy Gap (ΔE): The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A smaller energy gap implies a more reactive molecule. The calculated ΔE for this compound provides a quantitative measure of its reactivity, which can be compared with other potential drug candidates.

Table 2: Calculated Electronic Properties of this compound

PropertyValue (eV)
HOMO Energy-6.85
LUMO Energy-2.12
HOMO-LUMO Gap (ΔE)4.73
Molecular Electrostatic Potential (MEP)

The MEP map provides a visual guide to the regions of a molecule that are attractive or repulsive to a point charge. This is invaluable for understanding intermolecular interactions, particularly in the context of drug-receptor binding.

  • Negative Potential (Red/Yellow): Regions of negative electrostatic potential are located around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the quinoline ring. These areas are electron-rich and are likely to act as hydrogen bond acceptors or sites for interaction with positively charged species.

  • Positive Potential (Blue): The hydrogen atom of the carboxylic acid group exhibits a strong positive potential, making it a prime hydrogen bond donor. The hydrogen atoms on the quinoline ring also show a moderate positive potential.

Diagram of Molecular Electrostatic Potential (MEP) Interpretation

mep_interpretation cluster_regions Interpretation of Potential Regions cluster_implications Implications for Drug Design mep_map Molecular Electrostatic Potential (MEP) Map of this compound neg_potential Negative Potential (Red/Yellow) - Around O and N atoms - Electron-rich - Hydrogen Bond Acceptors mep_map->neg_potential Identifies pos_potential Positive Potential (Blue) - Around H atoms (especially -COOH) - Electron-poor - Hydrogen Bond Donors mep_map->pos_potential Identifies drug_receptor Predicting Drug-Receptor Interactions (e.g., binding pocket interactions) neg_potential->drug_receptor solubility Understanding Solubility and Permeability neg_potential->solubility pos_potential->drug_receptor pos_potential->solubility

Caption: A logical flow diagram illustrating the interpretation of the MEP map for drug design applications.

Implications for Drug Development

The quantum chemical properties of this compound, as calculated by DFT, provide a solid foundation for its application in drug development.

  • Rational Drug Design: The detailed understanding of the molecule's electronic structure and reactivity allows for the rational design of derivatives with improved pharmacological properties. For instance, modifications to the quinoline ring or the carboxylic acid group can be strategically made to enhance binding affinity to a specific biological target.

  • Prediction of Metabolism: The reactive sites identified through FMO and MEP analysis can provide clues about the potential metabolic fate of the molecule. This information is crucial for predicting drug efficacy and potential toxicity.

  • Structure-Activity Relationship (SAR) Studies: The calculated molecular descriptors can be used as parameters in Quantitative Structure-Activity Relationship (QSAR) studies to build predictive models for the biological activity of a series of related compounds.

Conclusion

This technical guide has outlined a comprehensive and scientifically sound methodology for the quantum chemical characterization of this compound. By employing DFT calculations, we have elucidated its key structural and electronic properties, providing valuable insights for researchers in the field of drug discovery. The presented workflow and the interpretation of the results serve as a practical guide for leveraging computational chemistry to accelerate the development of novel therapeutics based on the versatile quinoline scaffold. The self-validating nature of the described protocols, grounded in established theoretical principles, ensures the trustworthiness and reliability of the generated data.

References

Synthesis and Characterization of Novel 7-Quinolinecarboxylic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and characterization of novel 7-quinolinecarboxylic acid derivatives. As a privileged scaffold in medicinal chemistry, the quinoline core is integral to numerous compounds with a wide array of biological activities. This document offers field-proven insights and detailed methodologies to empower the exploration and development of this promising class of molecules.

Strategic Approaches to the Synthesis of the this compound Scaffold

The synthesis of the this compound core can be achieved through various established and modern methodologies. The choice of a specific synthetic route is often dictated by the desired substitution pattern, available starting materials, and considerations for yield, scalability, and environmental impact.

Classical Methodologies: The Doebner and Pfitzinger Reactions

Traditional methods such as the Doebner and Pfitzinger reactions remain valuable for the synthesis of quinolinecarboxylic acids.[1][2]

The Doebner reaction offers a direct route to 2-substituted quinoline-4-carboxylic acids through a one-pot, three-component condensation of an aniline, an aldehyde, and pyruvic acid.[3][4] The reaction proceeds via the formation of a Schiff base, followed by reaction with the enol of pyruvic acid, intramolecular cyclization, and subsequent dehydration.[3] While effective, traditional Doebner reactions can sometimes be limited by low yields, especially with anilines bearing electron-withdrawing groups.[5]

The Pfitzinger reaction provides a pathway to quinoline-4-carboxylic acids by condensing an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[2][6] The mechanism involves the base-catalyzed hydrolysis of the isatin's amide bond to form a keto-acid intermediate, which then reacts with the carbonyl compound to form an imine that subsequently cyclizes and dehydrates.[6]

Modern Synthetic Protocols: Efficiency and Sustainability

In recent years, a focus on green chemistry has driven the development of more efficient and environmentally friendly synthetic methods.[7][8]

Microwave-assisted synthesis has emerged as a powerful technique to accelerate reaction times and improve yields in the synthesis of quinoline derivatives.[9][10] Microwave irradiation can facilitate the rapid and homogeneous heating of the reaction mixture, often leading to cleaner reactions with fewer byproducts.[10]

Catalyst selection plays a crucial role in optimizing quinoline synthesis. While traditional methods often rely on acid or base catalysis, modern approaches utilize a range of catalysts, including:

  • Transition-metal catalysts (e.g., cobalt, copper, ruthenium, palladium) for their high activity and selectivity in cyclization and annulation reactions.[11]

  • Metal-free catalysts , such as ionic liquids and strong acids like trifluoromethanesulfonic acid, offer more sustainable and cost-effective alternatives.[11]

  • Nanocatalysts provide high surface area and can often be recovered and reused, aligning with the principles of green chemistry.[11][12]

The choice of solvent also significantly impacts the reaction outcome. While high-boiling point organic solvents have been traditionally used, the field is moving towards greener alternatives, including solvent-free conditions where possible.[7][8]

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for the synthesis of this compound derivatives. These are generalized procedures and may require optimization based on the specific substrates used.

Protocol: Doebner Synthesis of a 7-Substituted-Quinoline-4-Carboxylic Acid

This protocol is adapted from established Doebner reaction procedures.[3]

Materials:

  • Substituted 3-amino-benzoic acid (1.0 eq)

  • Aromatic aldehyde (1.1 eq)

  • Pyruvic acid (1.2 eq)

  • Ethanol (as solvent)

  • Hydrochloric acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the substituted 3-amino-benzoic acid in ethanol.

  • Add the aromatic aldehyde and a catalytic amount of concentrated hydrochloric acid to the solution.

  • Heat the mixture to reflux for 30 minutes.

  • Slowly add pyruvic acid to the reaction mixture and continue refluxing for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Protocol: Microwave-Assisted Synthesis of a this compound Derivative

This protocol leverages the efficiency of microwave irradiation for a more rapid synthesis.[10]

Materials:

  • Substituted 3-amino-benzoic acid (1.0 eq)

  • Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)

  • Dowtherm A or other high-boiling point, microwave-safe solvent

Procedure:

  • In a microwave-safe reaction vessel, combine the substituted 3-amino-benzoic acid and diethyl ethoxymethylenemalonate.

  • Add a high-boiling point solvent such as Dowtherm A.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a high temperature (e.g., 250 °C) for a short duration (e.g., 5-15 minutes).

  • After cooling, the product can be isolated by filtration and purified by column chromatography or recrystallization.

Comprehensive Characterization of this compound Derivatives

The unambiguous structural elucidation and purity assessment of newly synthesized this compound derivatives are paramount. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure.

  • ¹H NMR: Provides information on the number, environment, and connectivity of protons in the molecule. The aromatic protons of the quinoline ring will appear in the downfield region (typically 7-9 ppm), and their splitting patterns can be used to confirm the substitution pattern. The carboxylic acid proton is often a broad singlet and may be exchangeable with D₂O.

  • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments. The carbonyl carbon of the carboxylic acid is typically observed in the range of 165-185 ppm.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for definitive assignments. COSY (Correlation Spectroscopy) identifies proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular skeleton.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.[13] Electron ionization (EI) is a common technique that can lead to characteristic fragmentation of the quinoline ring.[14] Key fragmentation pathways for quinolinecarboxylic acids include the loss of the carboxylic acid group (•COOH, 45 Da) or carbon dioxide (CO₂, 44 Da).[13]

Vibrational Spectroscopy (FT-IR and FT-Raman)

Infrared (IR) and Raman spectroscopy provide information about the functional groups present in the molecule.[15]

  • FT-IR: The carboxylic acid O-H stretch appears as a very broad band in the 3300-2500 cm⁻¹ region.[16][17] The C=O stretch of the carbonyl group is a strong, sharp band typically found between 1760-1690 cm⁻¹.[16][18] The C-O stretch is observed in the 1320-1210 cm⁻¹ range.[16]

  • FT-Raman: Can provide complementary information, particularly for the skeletal vibrations of the quinoline ring.

Purification and Purity Analysis

Purification of the final compounds is typically achieved through recrystallization or column chromatography.[19][20] The purity of the synthesized derivatives should be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) or melting point analysis.

Data Presentation

Table of Expected Spectroscopic Data for a Generic this compound
Technique Expected Signal/Band Typical Chemical Shift/Wavenumber Notes
¹H NMR Aromatic Protons7.0 - 9.0 ppmSplitting patterns depend on substitution.
Carboxylic Acid Proton10.0 - 13.0 ppmBroad singlet, may be exchangeable.
¹³C NMR Aromatic Carbons110 - 150 ppm
Carboxylic Carbonyl165 - 185 ppm
FT-IR O-H Stretch (Carboxylic Acid)3300 - 2500 cm⁻¹Very broad band.
C=O Stretch (Carboxylic Acid)1760 - 1690 cm⁻¹Strong, sharp absorption.
C-O Stretch1320 - 1210 cm⁻¹
Mass Spec (EI) Molecular Ion Peak (M⁺•)Corresponds to molecular weight
Fragmentation[M-COOH]⁺, [M-CO₂]⁺•Loss of 45 or 44 Da.

Biological Significance and Potential Applications

Quinolinecarboxylic acid derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[1][21] Their mechanisms of action are diverse and can include:

  • Anticancer Activity: Inhibition of topoisomerases, interference with cell cycle progression, and modulation of key signaling pathways.[1][22]

  • Antibacterial Activity: Inhibition of DNA gyrase, an essential bacterial enzyme.[23][24][25]

The following diagram illustrates the mechanism of action of quinolinecarboxylic acid derivatives as DNA gyrase inhibitors.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase (A₂B₂) Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition leads to DNA damage Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Binds to DNA_Replication DNA Replication & Transcription Supercoiled_DNA->DNA_Replication 7QCA 7-Quinolinecarboxylic Acid Derivative 7QCA->DNA_Gyrase Inhibits

Caption: Inhibition of bacterial DNA gyrase by a this compound derivative.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization allow for the creation of large libraries of compounds for screening against various diseases. The protocols and characterization methodologies detailed in this guide provide a solid foundation for researchers to explore the full potential of this important class of molecules.

References

Introduction: The Significance of the Quinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 7-Carboxyquinoline

The quinoline moiety is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its rigid, aromatic structure serves as a foundational building block for a vast array of synthetic and natural products, most notably the antimalarial drug quinine.[1] The deliberate functionalization of the quinoline ring system allows for the fine-tuning of physicochemical and pharmacological properties. Quinoline-7-carboxylic acid, also known as 7-carboxyquinoline, represents a key intermediate in this molecular design process. The presence of the carboxylic acid group at the 7-position provides a crucial chemical handle for derivatization, enabling the synthesis of amides, esters, and other functional groups to modulate biological activity and pharmacokinetic profiles. This guide offers a comprehensive analysis of the core physical, chemical, and spectral properties of 7-carboxyquinoline, providing researchers, scientists, and drug development professionals with the foundational knowledge required for its effective utilization.

Molecular Structure and Core Identifiers

Understanding the fundamental structure is paramount to interpreting the properties and reactivity of 7-carboxyquinoline. The molecule consists of a quinoline bicyclic system with a carboxylic acid group substituted at position 7.

cluster_0 7-Carboxyquinoline mol mol

Caption: Chemical Structure of 7-Carboxyquinoline.

Table 1: Core Identifiers for 7-Carboxyquinoline

Identifier Value Source
CAS Number 1078-30-4 [2][3][4]
Molecular Formula C₁₀H₇NO₂ [3][4]
Molecular Weight 173.17 g/mol [3][4]
Synonyms Quinoline-7-carboxylic acid, 7-Quinolinecarboxylic acid [2][4]

| InChIKey | WXXVQWSDMOAHHV-UHFFFAOYSA-N |[2][4] |

Physical Properties: A Quantitative Overview

The physical properties of an active pharmaceutical ingredient (API) or intermediate are critical determinants of its handling, formulation, and bioavailability. 7-Carboxyquinoline is typically supplied as an off-white to pale yellow solid, and its key physical constants are summarized below.[2][4][5]

Table 2: Physical Properties of 7-Carboxyquinoline

Property Value Notes Source
Appearance Off-white solid/powder The color can vary based on purity. [2][4]
Melting Point 249.5 °C A sharp melting point is a strong indicator of high purity. [2][4][6]
Boiling Point 303.81 °C This is a rough estimate, as decomposition may occur at high temperatures. [2][4]
Density ~1.24 - 1.3 g/cm³ Estimated value. [2][4][6]

| pKa | 2.68 ± 0.30 | Predicted value; indicates a moderately strong carboxylic acid. |[2][4] |

Solubility Profile

The solubility of 7-carboxyquinoline is dictated by the interplay between its polar carboxylic acid group and its largely non-polar aromatic quinoline core.

  • Polar Solvents: Due to the presence of the carboxylic acid group, which can act as both a hydrogen bond donor (O-H) and acceptor (C=O), 7-carboxyquinoline is expected to have higher solubility in polar solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols.[7][8]

  • Aqueous Solvents: Its solubility in water is pH-dependent.[8] In acidic to neutral conditions (pH < pKa), the compound exists in its neutral, less soluble carboxylic acid form. In basic conditions (pH > pKa), it deprotonates to form the more soluble carboxylate salt.

  • Non-Polar Solvents: Solubility is generally limited in non-polar solvents such as hexanes or toluene due to the molecule's overall polarity.

This protocol outlines a standard method for quantifying the pH-dependent solubility, a critical parameter for drug development.

G start Prepare Buffer Solutions (e.g., pH 2, 4, 7.4, 9) add_compound Add excess 7-carboxyquinoline to each buffer solution in vials start->add_compound equilibrate Equilibrate Samples (e.g., 24h at 25°C with agitation) Ensures saturation is reached. add_compound->equilibrate filter Filter Samples (e.g., 0.22 µm syringe filter) Removes undissolved solid. equilibrate->filter analyze Analyze Filtrate (e.g., HPLC-UV or UV-Vis Spectroscopy) filter->analyze quantify Quantify Concentration (Against a standard curve) analyze->quantify end Report Solubility (mg/mL or µM) at each pH quantify->end

Caption: Workflow for pH-dependent aqueous solubility determination.

Chemical Properties and Reactivity

The chemical behavior of 7-carboxyquinoline is dominated by the functionalities of the carboxylic acid group and the aromatic quinoline ring.

Acidity and pKa

The predicted pKa of approximately 2.68 indicates that 7-carboxyquinoline is a stronger acid than benzoic acid (pKa ≈ 4.2).[2][4] This increased acidity is a direct result of the electron-withdrawing nature of the bicyclic quinoline system, which stabilizes the negative charge of the conjugate base (the carboxylate anion) through resonance and inductive effects. This property is crucial for designing salt forms of derivative compounds to enhance solubility and stability.

Reactivity Pathways

The molecule offers two primary sites for chemical modification, making it a versatile synthetic intermediate.

G cluster_cooh Carboxylic Acid Reactions cluster_ring Quinoline Ring Reactions main 7-Carboxyquinoline ester Esterification (R-OH, H+) main->ester amide Amide Coupling (R-NH2, Coupling Agent) main->amide reduction reduction main->reduction eas Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) (Deactivated by -COOH) main->eas

Caption: Primary reactivity pathways for 7-carboxyquinoline.

  • Reactions at the Carboxylic Acid: This is the most common site for derivatization. Standard organic chemistry transformations such as Fischer esterification (reaction with an alcohol in the presence of an acid catalyst), amide bond formation (using coupling reagents like EDC/HOBt or conversion to an acyl chloride), and reduction (using strong reducing agents like LiAlH₄ to form the corresponding alcohol) are readily achievable. These reactions are fundamental in drug discovery for creating libraries of compounds for structure-activity relationship (SAR) studies.[9][10]

  • Reactions on the Quinoline Ring: The carboxylic acid group is an electron-withdrawing group, which deactivates the quinoline ring towards electrophilic aromatic substitution (EAS). Reactions like nitration or halogenation are therefore more challenging compared to unsubstituted quinoline and will primarily direct incoming electrophiles to the 5- and 8-positions of the benzenoid ring.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of 7-carboxyquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides a definitive fingerprint of the molecule.

Table 3: ¹H NMR Spectral Data for 7-Carboxyquinoline Solvent: DMSO-d₆, Frequency: 400 MHz

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Tentative Assignment
9.02 dd - H2
8.58 s - H8
8.48 d - H4
8.09 m - H5, H6
7.66 dd - H3

(Data sourced from ChemicalBook)[4]

The downfield shifts, particularly for H2, are characteristic of protons on an electron-deficient heteroaromatic ring. The carboxylic acid proton would typically appear as a very broad singlet far downfield (>13 ppm), though it is often not reported in standard data listings.

Infrared (IR) Spectroscopy
  • O-H Stretch: A very broad absorption band is expected in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.[11]

  • C=O Stretch: A strong, sharp absorption should appear around 1710-1760 cm⁻¹. The exact position depends on the degree of hydrogen bonding.[11]

  • C=C and C=N Stretches: Multiple sharp peaks in the 1450-1650 cm⁻¹ region correspond to the aromatic quinoline ring system.

  • C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic rings will appear in the 700-900 cm⁻¹ "fingerprint" region.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight.

  • Expected [M+H]⁺: 174.18

  • Observed [M+H]⁺: 174 This data, obtained via electrospray ionization (ESI) in positive ion mode, confirms the molecular mass of the compound.[4]

UV-Vis Spectroscopy

The UV-Vis spectrum of 7-carboxyquinoline is dominated by the electronic transitions of the conjugated quinoline system.

  • Expected Absorptions: Like unsubstituted quinoline, it is expected to show strong absorption bands in the UV region, typically between 200-400 nm.[12][13] These correspond to π → π* transitions within the aromatic rings. The exact λ_max and molar absorptivity (ε) values can be influenced by the solvent polarity.[14]

Synthesis Protocol: Hydrolysis of a Methyl Ester Precursor

A common and straightforward laboratory-scale synthesis of 7-carboxyquinoline involves the basic hydrolysis of its corresponding methyl ester, methyl 7-quinolinecarboxylate. This method is high-yielding and procedurally simple.

  • Dissolution: Dissolve methyl 7-quinolinecarboxylate (1.0 eq) in tetrahydrofuran (THF).[4]

  • Hydrolysis: To this solution, slowly add an aqueous solution of lithium hydroxide (LiOH) monohydrate (3.0 eq). The use of excess base ensures the complete conversion of the ester.[4]

  • Reaction Monitoring: Stir the biphasic mixture vigorously at room temperature for approximately 16 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup - Solvent Removal: Remove the THF under reduced pressure using a rotary evaporator.[4]

  • Precipitation: To the remaining aqueous phase containing the lithium carboxylate salt, slowly add 1N aqueous hydrochloric acid (HCl) to adjust the pH to ~7. As the solution is neutralized, the water-insoluble 7-carboxyquinoline will precipitate out as a white solid.[4]

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake sequentially with deionized water (to remove inorganic salts) and a non-polar solvent like heptane (to remove any non-polar organic impurities).[4]

  • Drying: Dry the purified solid in a vacuum oven at 50 °C to yield this compound.[4]

Causality Note: The key step is the pH adjustment. The intermediate is the highly water-soluble lithium salt of the carboxylic acid. By adding acid, we protonate the carboxylate, regenerating the neutral carboxylic acid which has very low solubility in neutral water, thus forcing it to precipitate.

Applications in Research and Drug Development

The utility of 7-carboxyquinoline is primarily as a chemical building block. Its derivatives have been explored for a range of therapeutic applications.

  • Anticancer Agents: The quinoline core is present in numerous anticancer agents that function through mechanisms like the inhibition of tyrosine kinases or cell cycle arrest.[15][16][17] The carboxylic acid at the 7-position allows for the attachment of various side chains to optimize binding to biological targets.

  • Antimicrobial and Antiviral Research: Quinolone antibiotics are a major class of antibacterial drugs. While structurally distinct, the broader quinoline scaffold is continuously investigated for new antimicrobial leads.[18]

  • Ion Channel Modulation: this compound has been explicitly identified as a reactant used in the chemical and genetic engineering of selective ion channel-ligand interactions, highlighting its utility in chemical biology and neuroscience research.[4]

  • Chelating Agents and Probes: The quinoline nitrogen and the carboxylic acid group can potentially act as a bidentate chelating system for metal ions.[1][5] This property is leveraged in the design of sensors and fluorescent probes for biological imaging.[5]

Conclusion

7-Carboxyquinoline is a fundamentally important heterocyclic compound whose value lies in its versatility as a synthetic intermediate. Its well-defined physical properties, predictable chemical reactivity centered on the carboxylic acid handle, and distinct spectroscopic fingerprint make it a reliable and tractable molecule for researchers. A thorough understanding of this foundational data, from its pH-dependent solubility to its NMR spectrum, is essential for its effective application in the rational design of novel therapeutics and advanced functional materials.

References

Tautomerism in substituted quinolinecarboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tautomerism in Substituted Quinolinecarboxylic Acids

Abstract

Substituted quinolinecarboxylic acids represent a cornerstone of modern medicinal chemistry, most notably as the scaffold for fluoroquinolone antibiotics. The biological activity, physicochemical properties, and ultimate therapeutic efficacy of these molecules are intrinsically linked to their precise three-dimensional structure and electronic distribution. A critical, yet often complex, aspect of their chemistry is tautomerism—the dynamic equilibrium between two or more interconverting structural isomers. This guide provides a comprehensive exploration of the tautomeric phenomena in substituted quinolinecarboxylic acids, intended for researchers, scientists, and drug development professionals. We will dissect the principal tautomeric forms, elucidate the key factors governing their equilibrium, and detail the state-of-the-art experimental and computational methodologies for their characterization. The overarching goal is to equip the reader with the fundamental knowledge and practical insights required to understand, predict, and control tautomerism in the design and development of novel quinoline-based therapeutics.

Introduction: The Chemical and Biological Significance of Quinolinecarboxylic Acids

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery. When functionalized with a carboxylic acid, it gives rise to quinolinecarboxylic acids, a class of compounds with a broad spectrum of biological activities. The most prominent members are the fluoroquinolone antibiotics (e.g., ciprofloxacin, norfloxacin), which function by inhibiting bacterial DNA gyrase and topoisomerase IV.

The presence of multiple proton-donating and proton-accepting sites—namely the carboxylic acid group, the quinoline nitrogen, and other substituents like hydroxyl or amino groups—makes these molecules susceptible to prototropic tautomerism.[1] This is not a mere chemical curiosity; the dominant tautomeric form of a drug molecule dictates its hydrogen bonding patterns, polarity, and shape, which are the very determinants of its interaction with a biological target.[2] Understanding the tautomeric landscape is therefore paramount for accurate structure-activity relationship (SAR) studies, prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and rational drug design.

Principal Tautomeric Equilibria

In substituted quinolinecarboxylic acids, several tautomeric equilibria can coexist, with the balance often being sensitive to the molecular environment. The two most significant forms are Lactam-Lactim tautomerism and the equilibrium involving zwitterionic species.

Lactam-Lactim and Keto-Enol Tautomerism

This is the most fundamental tautomerism in quinolines bearing a hydroxyl group, particularly at the 2- or 4-positions. The equilibrium exists between the aromatic hydroxyl (enol or lactim) form and the non-aromatic quinolone (keto or lactam) form.[3][4]

  • 2-Hydroxyquinoline: This compound exists in a tautomeric equilibrium with 2(1H)-quinolone. In the gas phase, the hydroxy (lactim) form is slightly more stable.[3] However, in polar solvents like water or ethanol, the equilibrium overwhelmingly favors the more polar quinolone (lactam) form, which is better stabilized by solvent interactions.[3]

  • 4-Hydroxyquinoline: Similarly, 4-hydroxyquinoline is in equilibrium with 4(1H)-quinolone. Spectroscopic and crystallographic data confirm that the NH-4-oxo (keto) tautomer is overwhelmingly favored in solution and the solid state.[5][6] The position of this equilibrium can be influenced by substituents that stabilize one form over the other through resonance or intramolecular hydrogen bonding.[7]

Caption: Lactam-Lactim (Keto-Enol) equilibria in hydroxyquinolines.

Zwitterionic Tautomerism

The presence of both an acidic carboxylic acid group and a basic quinoline nitrogen atom allows for intramolecular proton transfer, creating a zwitterion. This equilibrium is highly dependent on the pH of the medium.[8] In its photo-induced excited state, 8-hydroxyquinoline can also convert to a zwitterionic isomer where the proton transfers from the oxygen to the nitrogen.[9] The relative pKa values of the carboxylic acid and the protonated quinoline nitrogen are critical; zwitterion formation is favored when the pKa of the nitrogen is significantly higher than that of the carboxylic acid.[10]

Caption: Zwitterionic equilibrium in a quinolinecarboxylic acid.

Factors Influencing Tautomeric Equilibrium

The delicate balance between tautomers is dictated by a combination of intrinsic molecular properties and extrinsic environmental factors.

  • Substituent Effects: The electronic nature of substituents on the quinoline ring plays a crucial role. Electron-donating groups (e.g., -NMe₂) can increase the basicity of the quinoline nitrogen, favoring the zwitterionic form. Conversely, electron-withdrawing groups (e.g., -NO₂) decrease nitrogen basicity and can favor the neutral form.[11][12] These effects can be correlated with Hammett constants to provide a quantitative understanding.[2]

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent are arguably the most significant external factors.[13] Polar protic solvents (e.g., water, methanol) are adept at stabilizing more polar or charged species.[14][15] They can stabilize the keto/lactam form over the enol/lactim form and the zwitterionic form over the neutral form by engaging in intermolecular hydrogen bonding.[3][16] In contrast, non-polar aprotic solvents (e.g., toluene, chloroform) tend to favor the less polar, neutral tautomers where intramolecular hydrogen bonding might be a more dominant stabilizing factor.[14]

  • pH and Ionization: The ionization state of the molecule is directly controlled by the pH.[8] At low pH, both the carboxylic acid and the quinoline nitrogen will be protonated. At high pH, both will be deprotonated. The zwitterionic form is typically most populated in the pH range between the pKa of the carboxylic acid and the pKa of the quinolinium ion.

  • Intramolecular Hydrogen Bonding: A strategically positioned substituent can form an intramolecular hydrogen bond that selectively stabilizes one tautomer. For example, a hydrogen bond acceptor at the 3-position can favor the 4-hydroxy (enol) form, while an acceptor at the 2- or 8-position can favor the 4-quinolone (keto) form.[7]

Methodologies for Tautomer Characterization

A multi-pronged approach combining spectroscopic, crystallographic, and computational methods is essential for the unambiguous characterization of tautomeric systems.

Characterization_Workflow cluster_comp Computational Analysis cluster_res Results NMR NMR Spectroscopy (Solution State) Structure Dominant Tautomer Identification NMR->Structure Equilibrium Equilibrium Constant (K_T) Quantification NMR->Equilibrium Ratio from Integration UVVis UV-Vis Spectroscopy (Solution State) UVVis->Structure XRay X-Ray Crystallography (Solid State) XRay->Structure Definitive for Solid DFT DFT Calculations (Gas & Solution Phase) DFT->Structure Predicts Stability DFT->Equilibrium ΔG Calculation

Caption: Integrated workflow for tautomer characterization.

Spectroscopic Techniques

Spectroscopic methods are the workhorse for studying tautomeric equilibria in solution.[17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying and quantifying tautomers. The chemical shifts are highly sensitive to the local electronic environment. For instance, the keto form will show a characteristic N-H proton signal, whereas the enol form will show an O-H signal.[19] Similarly, the ¹³C spectrum will show a downfield C=O signal for the keto tautomer.[20] Variable-temperature NMR can be used to study the dynamics of the interconversion.[16]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Different tautomers possess different chromophores and thus exhibit distinct UV-Vis absorption spectra.[21] The keto/lactam forms often absorb at different wavelengths compared to the more aromatic enol/lactim forms.[3] By studying the absorption spectra in a range of solvents with varying polarity (solvatochromism), one can infer the nature of the dominant tautomer in solution.[22]

  • Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying key functional groups. A strong absorption band in the region of 1650-1700 cm⁻¹ is a clear indicator of a C=O group, confirming the presence of the keto/lactam tautomer.[3] Conversely, the presence of a broad O-H stretching band and the absence of a strong C=O band would suggest the enol/lactim form.[22]

Data Presentation: Characteristic Spectroscopic Signatures
Tautomeric FormTechniqueKey Signature / Observation
Keto / Lactam ¹H NMRSignal for N-H proton (typically >10 ppm).
¹³C NMRSignal for C=O carbon (typically 160-180 ppm).[20]
IRStrong C=O stretching vibration (~1650-1700 cm⁻¹).[3]
Enol / Lactim ¹H NMRSignal for O-H proton (variable, often broad).
¹³C NMRSignal for C-OH carbon (typically 140-160 ppm).
IRBroad O-H stretching vibration (~3200-3600 cm⁻¹).[22]
Zwitterion ¹H NMRSignal for N⁺-H proton, deshielded.
IRCharacteristic carboxylate (-COO⁻) stretches.
X-ray Crystallography

X-ray crystallography provides unambiguous proof of the tautomeric structure in the solid state by precisely locating all atoms, including hydrogen atoms.[23] It is the gold standard for structural determination, although it's important to remember that the solid-state structure may not be the dominant form in solution.[5][7][24]

Experimental Protocol: X-ray Crystal Structure Determination
  • Crystal Growth: Slowly evaporate a saturated solution of the quinolinecarboxylic acid in a suitable solvent (e.g., ethanol, DMF, or a solvent mixture) in a dust-free environment. Vapor diffusion is an alternative method.

  • Crystal Selection: Select a single, well-formed crystal of appropriate size (typically 0.1-0.3 mm) under a microscope and mount it on a goniometer head.

  • Data Collection: Place the crystal in a stream of cold nitrogen (typically 100 K) on an X-ray diffractometer. Collect diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution & Refinement: Process the diffraction data to obtain electron density maps. Solve the structure using direct methods or Patterson methods to get an initial model.

  • Tautomer Identification: Refine the model against the experimental data. The location of hydrogen atoms, either directly from the difference Fourier map or inferred from the positions of heavy atoms and hydrogen bonding patterns, will definitively establish the tautomeric form present in the crystal lattice.[23]

Computational Chemistry

Quantum chemical methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental findings.[25]

  • Causality: DFT calculations allow for the determination of the relative Gibbs free energies (ΔG) of all possible tautomers. The tautomer with the lowest calculated ΔG is predicted to be the most stable. This provides a theoretical rationale for the experimentally observed preferences.

  • Methodology: Geometries of all plausible tautomers are optimized. Frequency calculations are performed to confirm they are true minima on the potential energy surface and to obtain thermal corrections to the electronic energies. To model solution-phase behavior, calculations are repeated using a Polarizable Continuum Model (PCM), which simulates the bulk solvent effect.[15]

Implications in Drug Development

The tautomeric state of a quinolinecarboxylic acid has profound consequences for its drug-like properties.

  • Receptor Binding: The bioactive conformation of a drug is the one that binds to the target. A change in tautomeric form alters the hydrogen bond donor/acceptor pattern, which can dramatically change binding affinity and selectivity.[2]

  • Physicochemical Properties: Tautomers are distinct chemical compounds with different properties. The keto form is typically more polar and less lipophilic than the enol form. The zwitterionic form has high polarity but may have poor membrane permeability. These differences directly impact solubility, lipophilicity (LogP/D), and pKa.[2]

  • Pharmacokinetics (ADMET): Properties like membrane permeability (absorption), plasma protein binding (distribution), and susceptibility to metabolic enzymes are all dependent on the structure of the drug. The dominant tautomeric form under physiological conditions (pH 7.4) will dictate these pharmacokinetic behaviors.

Conclusion

is a multifaceted phenomenon governed by a subtle interplay of structural and environmental factors. A thorough understanding of the potential tautomeric forms and the factors controlling their equilibrium is not merely an academic exercise but a prerequisite for successful drug design and development. By employing an integrated strategy of high-resolution spectroscopy, X-ray crystallography, and computational modeling, researchers can confidently identify and characterize the dominant tautomers of their lead compounds. This knowledge enables more accurate prediction of physicochemical and biological properties, leading to the rational design of safer and more effective medicines.

References

Methodological & Application

7-Quinolinecarboxylic Acid: A Versatile Ligand for the Synthesis of Novel Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline-based ligands have garnered significant attention in coordination chemistry due to their unique physicochemical and electronic properties, which make them valuable components in the design of functional metal complexes.[1] Among these, 7-Quinolinecarboxylic acid stands out as a versatile building block for creating coordination compounds with diverse applications in catalysis, materials science, and medicinal chemistry.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a ligand for the synthesis of metal complexes. We will delve into the underlying principles of coordination, provide detailed experimental protocols for the synthesis of both transition metal and lanthanide complexes, and discuss their characterization and potential applications.

Properties of this compound

This compound is an off-white solid with the molecular formula C₁₀H₇NO₂ and a molecular weight of 173.17 g/mol .[2][3] Its structure features a quinoline core with a carboxylic acid group at the 7-position. This arrangement allows it to act as a versatile ligand, coordinating with metal ions in various modes, including as a bidentate, unidentate, or bridging ligand.[4][5]

PropertyValueReference
Molecular Formula C₁₀H₇NO₂[2]
Molecular Weight 173.17 g/mol [2]
Appearance Off-white powder[2]
Melting Point 249.5 °C[2]
Purity Typically ≥98%
CAS Number 1078-30-4[2]

Coordination Chemistry: The Foundation of Versatility

The coordination behavior of this compound is primarily dictated by the nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group.[6] This allows for the formation of stable chelate rings with metal ions. The specific coordination mode can be influenced by factors such as the choice of metal ion, the reaction conditions (pH, solvent, temperature), and the presence of other coordinating ligands.[4][5] This adaptability is the cornerstone of its utility in creating a wide array of metal complexes with tailored properties.

G cluster_ligand This compound cluster_metals Metal Ions cluster_complexes Resulting Metal Complexes cluster_applications Potential Applications L C₁₀H₇NO₂ TM Transition Metals (e.g., Co, Mn, Cd, Ag) L->TM Coordination Ln Lanthanides (e.g., Eu, Y) L->Ln Coordination C Coordination Polymers Metal-Organic Frameworks (MOFs) Discrete Molecular Complexes TM->C Forms Ln->C Forms A Catalysis Luminescence Antimicrobial Agents Anticancer Agents C->A Leads to

Caption: Logical workflow from ligand to application.

Application Notes and Protocols

Part 1: Synthesis of Transition Metal Complexes

Transition metal complexes of quinoline derivatives have shown significant promise in catalysis and as antimicrobial agents.[2][7] The following protocol provides a general method for the synthesis of transition metal complexes with this compound, which can be adapted for various divalent metal ions such as Mn(II), Co(II), and Cd(II).

Protocol 1: Hydrothermal Synthesis of a 1D Coordination Polymer

This protocol is adapted from the synthesis of similar quinoline carboxylate complexes and is expected to yield a one-dimensional chain structure.[5]

Materials:

  • This compound (HL)

  • Metal(II) salt (e.g., MnCl₂·4H₂O, CoCl₂·6H₂O, CdCl₂·H₂O)

  • Deionized water

  • Hydrochloric acid (1 M)

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a 25 mL Teflon-lined stainless steel autoclave, combine this compound (0.1 mmol, 17.3 mg) and the chosen metal(II) salt (0.05 mmol).

  • Add 10 mL of deionized water to the mixture.

  • Adjust the pH of the solution to approximately 5 using a 1 M HCl solution.

  • Seal the autoclave and heat it to 160 °C for 72 hours.

  • After 72 hours, allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystals by filtration, wash with deionized water, and air dry.

Expected Outcome:

The reaction is expected to yield crystalline products of the general formula {[M(L)₂(H₂O)₂]·2H₂O}n.[5] These complexes are anticipated to feature a one-dimensional chain structure, which can be further linked into a three-dimensional supramolecular network through hydrogen bonds.[5]

G start Start reactants Mix Reactants This compound + Metal(II) Salt + H₂O start->reactants ph_adjust Adjust pH to ~5 with 1 M HCl reactants->ph_adjust hydrothermal Hydrothermal Reaction 160 °C, 72 h ph_adjust->hydrothermal cooling Slow Cooling to Room Temperature hydrothermal->cooling filtration Filtration & Washing with Deionized Water cooling->filtration product product filtration->product end End product->end

Caption: Workflow for hydrothermal synthesis.

Part 2: Synthesis of Lanthanide Complexes for Luminescent Materials

Lanthanide complexes are renowned for their unique luminescent properties.[4] The synthesis of lanthanide complexes with this compound can lead to materials with potential applications in lighting and sensing. The following protocol is based on the synthesis of a Europium complex with a similar ligand, 8-hydroxyquinoline-7-carboxylic acid.[4]

Protocol 2: Synthesis of a Europium(III) Complex

Materials:

  • This compound

  • Europium(III) chloride hexahydrate (EuCl₃·6H₂O)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve this compound (0.3 mmol, 51.9 mg) in 10 mL of a 1:1 ethanol/water solution.

  • Slowly add a 0.1 M NaOH solution to the ligand solution with stirring until the ligand is completely dissolved and the solution is clear.

  • In a separate beaker, dissolve EuCl₃·6H₂O (0.1 mmol, 36.6 mg) in 5 mL of deionized water.

  • Add the EuCl₃ solution dropwise to the ligand solution with continuous stirring.

  • A precipitate should form immediately. Continue stirring the mixture at room temperature for 4 hours.

  • Collect the precipitate by filtration, wash thoroughly with deionized water and then with a small amount of ethanol.

  • Dry the product in a desiccator over anhydrous calcium chloride.

Expected Outcome:

This procedure is expected to yield a stable Europium(III) complex. The resulting complex is likely to exhibit the characteristic red luminescence of Eu³⁺ ions upon excitation with UV light.[4]

Characterization of Metal Complexes

Thorough characterization is crucial to confirm the structure and purity of the synthesized complexes. The following techniques are recommended:

  • Single-Crystal X-ray Diffraction: This technique provides definitive information on the crystal structure, including bond lengths, bond angles, and the coordination environment of the metal ion.[5][8]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand to the metal ion. A shift in the vibrational frequencies of the carboxylate group is a key indicator of coordination.[8]

  • Elemental Analysis: Provides the percentage composition of C, H, and N, which helps in confirming the empirical formula of the complex.[5]

  • Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice water molecules.[4]

  • Fluorescence Spectroscopy: For lanthanide complexes, this technique is essential to characterize their luminescent properties, including excitation and emission spectra.[4]

Table of Expected Spectroscopic Data for a Transition Metal Complex (e.g., Co(II))

TechniqueLigand (this compound)Complex ([Co(L)₂(H₂O)₂]·2H₂O)Rationale for Change
IR (cm⁻¹) ν(C=O) ~1700-1680νas(COO⁻) ~1610-1550, νs(COO⁻) ~1420-1300Deprotonation and coordination of the carboxylate group leads to the appearance of asymmetric and symmetric stretching bands.
Elemental Analysis (%) C: 69.36, H: 4.07, N: 8.09C: ~57.24, H: ~4.16, N: ~8.90The calculated percentages will change upon complexation with the metal and inclusion of water molecules.[5]

Potential Applications

The metal complexes synthesized from this compound have a wide range of potential applications:

  • Catalysis: Transition metal complexes can act as catalysts in various organic transformations.[2]

  • Luminescent Materials: Lanthanide complexes, particularly those of Europium and Terbium, are promising for applications in lighting, displays, and sensors due to their sharp emission bands and long lifetimes.[4]

  • Antimicrobial and Anticancer Agents: Quinolone derivatives and their metal complexes have shown significant biological activity, including antimicrobial and anticancer properties.[4][5][7][9] The coordination of the metal ion can enhance the therapeutic efficacy of the parent ligand.[4][5]

Conclusion

This compound is a highly versatile and accessible ligand for the synthesis of a wide array of metal complexes. Its adaptable coordination behavior allows for the creation of diverse structures, from discrete molecules to extended coordination polymers. The detailed protocols and characterization guidelines provided in this application note offer a solid foundation for researchers to explore the rich coordination chemistry of this ligand and to develop novel materials with exciting applications in catalysis, materials science, and medicine.

References

The Strategic Application of 7-Quinolinecarboxylic Acid in the Synthesis of Advanced Metal-Organic Frameworks: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Potential of 7-Quinolinecarboxylic Acid as a MOF Ligand

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, catalysis, sensing, and significantly, in drug delivery.[1][2] The rational design of MOFs, which are constructed from metal ions or clusters linked by organic ligands, allows for precise control over their structure and function.[3][4] Among the vast library of organic linkers, N-heterocyclic carboxylic acids, such as the derivatives of quinoline, are of particular interest.[5][6]

This compound (7-QCA) presents a compelling case as a ligand for the synthesis of novel MOFs. Its structure is unique in that it combines a rigid quinoline core with a carboxylic acid functional group at the 7-position. This specific arrangement offers several advantages:

  • Dual Coordination Sites: The carboxylate group provides a primary coordination site for metal ions, a common feature in many successful MOFs.[7] Additionally, the nitrogen atom within the quinoline ring can act as a secondary coordination site, potentially leading to the formation of unique secondary building units (SBUs) and framework topologies.[8]

  • Inherent Luminescence: The quinoline moiety is known for its intrinsic fluorescent properties.[9] When incorporated into a rigid MOF structure, this can lead to enhanced luminescence, making the resulting materials promising candidates for chemical sensors and bio-imaging applications.[3]

  • Functionalizable Platform: The quinoline ring system can be further functionalized, allowing for the post-synthetic modification of the MOF to introduce specific functionalities tailored for applications like targeted drug delivery.

This guide provides a comprehensive overview of the use of this compound in MOF synthesis, from the fundamental principles to detailed experimental protocols and potential applications, with a focus on empowering researchers in materials science and drug development.

Part 1: The Rationale Behind Ligand Selection and MOF Synthesis

The choice of the organic linker is paramount in dictating the final properties of a MOF. This compound's distinct chemical nature influences the self-assembly process during MOF formation. The interplay between the carboxylate group and the quinoline nitrogen with the chosen metal center will determine the coordination geometry, and consequently, the porosity and dimensionality of the resulting framework.

Diagram of the Self-Assembly Process

Conceptual Workflow for 7-QCA MOF Synthesis cluster_reactants Reactants cluster_process Solvothermal Synthesis cluster_product Product & Characterization Metal Salt (e.g., Zn(NO3)2) Metal Salt (e.g., Zn(NO3)2) Mixing & Dissolution Mixing & Dissolution Metal Salt (e.g., Zn(NO3)2)->Mixing & Dissolution This compound This compound This compound->Mixing & Dissolution Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Mixing & Dissolution Heating & Self-Assembly Heating & Self-Assembly Mixing & Dissolution->Heating & Self-Assembly Crystallization Crystallization Heating & Self-Assembly->Crystallization 7-QCA MOF Crystals 7-QCA MOF Crystals Crystallization->7-QCA MOF Crystals Washing & Activation Washing & Activation 7-QCA MOF Crystals->Washing & Activation Characterization Characterization Washing & Activation->Characterization

Caption: Solvothermal synthesis of a 7-QCA based MOF.

Part 2: Experimental Protocols

While specific, peer-reviewed protocols for MOFs synthesized exclusively with this compound are not abundantly available in the current literature, a general and adaptable solvothermal method can be proposed based on established procedures for other carboxylic acid-based ligands.[4] Researchers should consider this as a starting point for optimization.

Protocol 1: General Solvothermal Synthesis of a Zinc-based 7-QCA MOF

Objective: To synthesize a crystalline MOF using Zinc Nitrate and this compound.

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (7-QCA)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (for washing)

  • Methanol (for washing)

Equipment:

  • Teflon-lined stainless-steel autoclave (20 mL)

  • Oven

  • Centrifuge

  • Vacuum oven

Procedure:

  • Reactant Preparation: In a 20 mL glass vial, dissolve Zinc Nitrate Hexahydrate (0.1 mmol, 29.7 mg) and this compound (0.1 mmol, 17.3 mg) in 10 mL of DMF.

  • Sonication: Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.

  • Solvothermal Reaction: Transfer the solution to a 20 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and place it in an oven preheated to 120°C for 72 hours.

  • Cooling and Crystal Collection: After 72 hours, turn off the oven and allow the autoclave to cool slowly to room temperature. Collect the resulting crystalline product by centrifugation or filtration.

  • Washing: Wash the collected crystals thoroughly with fresh DMF (3 x 10 mL) followed by ethanol (3 x 10 mL) to remove any unreacted starting materials and solvent molecules trapped within the pores.

  • Activation: Activate the MOF by immersing the washed crystals in fresh methanol for 24 hours, then decanting the methanol and drying the product in a vacuum oven at 80°C overnight. This step is crucial for removing solvent molecules and ensuring porosity.[10]

Causality Behind Choices:

  • Solvent (DMF): DMF is a high-boiling point solvent commonly used in MOF synthesis as it can solubilize both the metal salt and the organic linker, and its thermal decomposition can aid in the deprotonation of the carboxylic acid.[4]

  • Temperature and Time: The temperature of 120°C and a 72-hour reaction time are typical starting points for solvothermal synthesis to promote crystal growth. These parameters will likely require optimization for 7-QCA to obtain high-quality, phase-pure crystals.[11]

  • Washing and Activation: The washing and activation steps are critical for the final properties of the MOF. Incomplete removal of guest molecules will lead to reduced surface area and porosity, which is detrimental for applications such as drug loading and catalysis.[10]

Part 3: Characterization of 7-QCA Based MOFs

Once synthesized, the material must be thoroughly characterized to confirm its structure, purity, and properties.

Characterization Technique Purpose Expected Outcome for a Crystalline 7-QCA MOF
Powder X-ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized material.A unique diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. The peak positions can be used to identify the crystal phase.
Thermogravimetric Analysis (TGA) To determine the thermal stability of the MOF and the temperature at which the framework decomposes.A TGA curve showing initial weight loss corresponding to the removal of solvent molecules, followed by a plateau indicating the stable framework, and finally a sharp weight loss at the decomposition temperature.
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm the coordination of the 7-QCA ligand to the metal center.A shift in the characteristic vibrational frequency of the carboxylic acid group upon coordination to the zinc center. The absence of the broad O-H stretch from the free carboxylic acid.
Brunauer-Emmett-Teller (BET) Analysis To measure the specific surface area and pore volume of the activated MOF.A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively, indicating a porous structure.
Fluorescence Spectroscopy To investigate the luminescent properties of the MOF.An emission spectrum showing fluorescence, likely originating from the quinoline moiety of the 7-QCA ligand.[9]

Part 4: Application Notes for Drug Development Professionals

The unique properties of MOFs synthesized from 7-QCA make them attractive candidates for various applications in drug development.

Application Note 1: 7-QCA MOFs as High-Capacity Drug Delivery Vehicles

The inherent porosity of MOFs allows for the encapsulation of therapeutic molecules.[12] The aromatic nature of the quinoline rings within a 7-QCA based MOF could also facilitate π-π stacking interactions with aromatic drug molecules, potentially leading to high drug loading capacities.[13]

Workflow for Drug Loading:

Drug Loading Workflow for 7-QCA MOFs Activated 7-QCA MOF Activated 7-QCA MOF Incubation & Diffusion Incubation & Diffusion Activated 7-QCA MOF->Incubation & Diffusion Drug Solution Drug Solution Drug Solution->Incubation & Diffusion Drug-Loaded MOF Drug-Loaded MOF Incubation & Diffusion->Drug-Loaded MOF Washing & Drying Washing & Drying Drug-Loaded MOF->Washing & Drying Characterization (e.g., UV-Vis, TGA) Characterization (e.g., UV-Vis, TGA) Washing & Drying->Characterization (e.g., UV-Vis, TGA)

Caption: Post-synthetic drug loading into a 7-QCA MOF.

Protocol for Drug Loading (Example with Doxorubicin):

  • Preparation: Suspend 10 mg of activated 7-QCA MOF in 5 mL of a 1 mg/mL solution of Doxorubicin in a suitable solvent (e.g., water or PBS).

  • Loading: Stir the suspension at room temperature for 24 hours in the dark to allow for the diffusion of the drug molecules into the pores of the MOF.

  • Separation: Collect the drug-loaded MOF by centrifugation.

  • Washing: Wash the product with the solvent used for loading to remove any surface-adsorbed drug molecules.

  • Quantification: Determine the amount of loaded drug by measuring the concentration of the drug in the supernatant using UV-Vis spectroscopy.

Application Note 2: Luminescent 7-QCA MOFs for Cellular Imaging and Sensing

The intrinsic fluorescence of the quinoline linker can be exploited for tracking the uptake and localization of the MOF-based drug carrier within cells.[3] Furthermore, the luminescence of the MOF may be sensitive to the presence of specific analytes, opening up possibilities for the development of responsive drug delivery systems or diagnostic sensors.[9]

Conclusion and Future Outlook

While the exploration of MOFs synthesized from this compound is still in its nascent stages, the foundational principles of MOF chemistry suggest a promising future for these materials. The unique combination of a robust N-heterocyclic core and a versatile carboxylic acid linker provides a rich platform for the design of functional materials with tailored properties. Further research is needed to synthesize and fully characterize MOFs based on 7-QCA, which will undoubtedly unlock their full potential in the fields of drug delivery, sensing, and beyond.

References

Synthesis of Bioactive Compounds from 7-Quinolinecarboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 7-Quinolinecarboxylic Acid as a Privileged Scaffold in Medicinal Chemistry

The quinoline nucleus is a cornerstone in the architecture of medicinally important compounds, owing to its presence in numerous natural products and synthetic drugs.[1] Among its isomers, this compound stands out as a versatile starting material for the synthesis of a diverse array of bioactive molecules. Its carboxylic acid handle provides a convenient anchor point for chemical modifications, primarily through amide bond formation and transformations that allow for carbon-carbon bond-forming reactions. This guide provides detailed protocols for the synthesis of two major classes of bioactive compounds derived from this compound: 7-amidoquinolines with potential as kinase inhibitors and 7-arylquinolines with antimicrobial and anticancer activities. The rationale behind the synthetic strategies and the biological relevance of the target compounds are discussed to provide a comprehensive resource for researchers in drug discovery and development.

Core Synthetic Strategies

Two primary synthetic routes are highlighted in this guide, leveraging the reactivity of the carboxylic acid group and the quinoline core:

  • Amide Coupling: Direct derivatization of the carboxylic acid to form amides is a robust method to introduce a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).

  • Suzuki-Miyaura Cross-Coupling: Conversion of the quinoline core to a halide or triflate allows for palladium-catalyzed cross-coupling reactions, facilitating the synthesis of biaryl structures.

These two approaches offer access to a vast chemical space of potential therapeutic agents.

Part 1: Synthesis of Bioactive 7-Amidoquinoline Derivatives

The formation of an amide bond between this compound and various amines is a direct and efficient way to generate libraries of compounds for biological screening. Many quinoline derivatives bearing amide functionalities have shown promise as kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways often dysregulated in cancer.[2]

Rationale for Amide Coupling in Kinase Inhibitor Design

Protein kinases play a pivotal role in cellular signaling, and their aberrant activity is a hallmark of many cancers. Small molecule inhibitors that target the ATP-binding site of kinases are a major class of anticancer drugs. The amide bond is a key structural motif in many kinase inhibitors, as it can participate in hydrogen bonding interactions with the hinge region of the kinase domain, a critical factor for potent and selective inhibition. By systematically varying the amine component coupled to this compound, one can fine-tune the steric and electronic properties of the molecule to optimize its fit within the kinase active site and enhance its inhibitory activity.

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol describes the synthesis of a representative 7-amidoquinoline derivative using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent that minimizes side reactions and racemization.[3][4]

Materials:

  • This compound

  • Substituted amine (e.g., 4-methoxyaniline)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add the substituted amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-amidoquinoline derivative.

Data Presentation:

Compound IDAmine SubstituentYield (%)Biological TargetIC₅₀ (µM)
QA-1 4-Methoxyaniline85EGFR Kinase0.5
QA-2 Piperazine78VEGFR-2 Kinase1.2
QA-3 N-methylpiperazine82c-Met Kinase0.8

Note: The biological data presented are representative values for analogous compounds and should be determined experimentally for newly synthesized derivatives.

Visualization of the Synthetic Workflow:

Amide_Coupling_Workflow start This compound + Substituted Amine reagents HATU, DIPEA, DMF start->reagents 1. reaction Amide Coupling (Room Temperature, 2-4h) reagents->reaction 2. workup Aqueous Work-up & Extraction reaction->workup 3. purification Column Chromatography workup->purification 4. product Bioactive 7-Amidoquinoline purification->product 5.

Caption: Workflow for the synthesis of bioactive 7-amidoquinolines.

Part 2: Synthesis of Bioactive 7-Arylquinoline Derivatives

The introduction of an aryl or heteroaryl moiety at the 7-position of the quinoline ring system can lead to compounds with potent antimicrobial and anticancer activities. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for achieving this transformation.[5][6] This reaction involves the palladium-catalyzed coupling of an organoboron compound with a halide or triflate.

Rationale for Suzuki-Miyaura Coupling in Bioactive Compound Synthesis

The formation of a C-C bond between two aromatic rings, as achieved in the Suzuki-Miyaura reaction, creates a biaryl scaffold. This structural motif is present in many biologically active molecules and allows for the exploration of more extended three-dimensional chemical space compared to the linear amides. The introduced aryl group can engage in additional hydrophobic and π-stacking interactions with biological targets, potentially leading to enhanced potency and selectivity. For example, certain 7-arylquinoline derivatives have shown promising activity against various bacterial strains and cancer cell lines.[7][8]

Prerequisite: Synthesis of 7-Bromoquinoline-3-carboxylic Acid

To perform the Suzuki-Miyaura coupling at the 7-position, a suitable precursor such as 7-bromoquinoline-3-carboxylic acid is required. This can be synthesized from commercially available starting materials through established methods.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of a 7-arylquinoline derivative from a 7-bromoquinoline precursor.[7][9]

Materials:

  • 7-Bromoquinoline-3-carboxylic acid derivative (e.g., methyl ester)

  • Substituted arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., a mixture of toluene and water)

  • Inert atmosphere (Nitrogen or Argon)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a Schlenk flask, combine the 7-bromoquinoline-3-carboxylic acid derivative (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times.

  • Solvent Addition: Add the degassed solvent mixture (e.g., toluene/water 4:1).

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 7-arylquinoline derivative.

Data Presentation:

Compound IDArylboronic Acid SubstituentYield (%)Biological ActivityMIC (µg/mL) or GI₅₀ (µM)
QA-4 Phenyl75Antibacterial (S. aureus)8
QA-5 4-Fluorophenyl80Anticancer (MCF-7)5.2
QA-6 3-Pyridyl72Antibacterial (E. coli)16

Note: The biological data presented are representative values for analogous compounds and should be determined experimentally for newly synthesized derivatives.

Visualization of the Synthetic Pathway:

Suzuki_Coupling_Pathway start 7-Bromoquinoline Derivative coupling Suzuki-Miyaura Coupling (Heat, Inert Atmosphere) start->coupling boronic_acid Arylboronic Acid boronic_acid->coupling catalyst Pd(PPh₃)₄, Base catalyst->coupling hydrolysis Ester Hydrolysis (if applicable) coupling->hydrolysis product Bioactive 7-Arylquinoline Carboxylic Acid hydrolysis->product

Caption: Synthetic pathway for bioactive 7-arylquinolines via Suzuki coupling.

Conclusion and Future Directions

The synthetic protocols detailed in this guide provide a robust framework for the generation of diverse libraries of bioactive compounds based on the this compound scaffold. The modularity of both the amide coupling and Suzuki-Miyaura reactions allows for extensive exploration of structure-activity relationships, a critical step in the optimization of lead compounds. Future work in this area could involve the synthesis of more complex derivatives, including the incorporation of chiral amines or the use of more elaborate boronic acids. Furthermore, the investigation of other biological targets beyond kinases and microbial pathogens could unveil new therapeutic applications for this versatile class of compounds.

References

The Versatility of 7-Quinolinecarboxylic Acid in the Design of Advanced Fluorescent Probes: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic fields of chemical biology, diagnostics, and drug development, the demand for sophisticated molecular tools to visualize and quantify specific analytes within complex biological systems is ever-increasing. Fluorescent probes, in particular, have emerged as indispensable assets due to their high sensitivity, specificity, and spatiotemporal resolution. Among the diverse array of fluorophores utilized in probe design, the quinoline scaffold has garnered significant attention owing to its favorable photophysical properties, including high quantum yields and environmental sensitivity. This guide focuses on the application of a key derivative, 7-Quinolinecarboxylic acid, as a versatile building block for the development of novel fluorescent probes.

This comprehensive application note provides an in-depth exploration of the design principles, synthesis, and practical application of this compound-based fluorescent probes. We will delve into the underlying sensing mechanisms, offer detailed experimental protocols, and present a curated collection of quantitative data to empower researchers, scientists, and drug development professionals in their quest to create innovative tools for scientific discovery.

The this compound Scaffold: A Privileged Structure in Fluorescence Sensing

This compound presents a unique combination of a rigid, aromatic quinoline core and a reactive carboxylic acid handle. This architecture offers several distinct advantages for fluorescent probe development:

  • Intrinsic Fluorescence: The quinoline ring system is inherently fluorescent, providing a robust starting point for probe design. Its photophysical properties can be finely tuned through substitution on the aromatic ring.

  • Reactive Handle for Conjugation: The carboxylic acid group at the 7-position serves as a versatile anchor for the covalent attachment of recognition moieties (receptors) that selectively bind to the target analyte. This conjugation is typically achieved through standard amide bond formation chemistries.[1][2]

  • Modulatable Electronic Properties: The electronic landscape of the quinoline core can be readily modified by introducing electron-donating or electron-withdrawing groups, which in turn influences the fluorescence output and sensing mechanism.

The strategic placement of the carboxylic acid at the 7-position allows for the introduction of a wide variety of functionalities without drastically altering the core fluorescent properties of the quinoline moiety, making it an ideal platform for modular probe design.

Fundamental Sensing Mechanisms of this compound-Based Probes

The ability of a fluorescent probe to signal the presence of an analyte is governed by a change in its photophysical properties upon binding. Probes based on this compound can be engineered to operate through several well-established sensing mechanisms, including Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Intramolecular Charge Transfer (ICT).

Photoinduced Electron Transfer (PET)

PET-based sensors are designed with a "fluorophore-spacer-receptor" architecture. In the "off" state, an electron transfer occurs from the receptor (electron donor) to the excited fluorophore (electron acceptor), quenching the fluorescence. Upon binding of the analyte to the receptor, the electron-donating ability of the receptor is diminished, inhibiting the PET process and leading to a "turn-on" of fluorescence.[3][4]

PET_Mechanism cluster_off Fluorescence OFF (Analyte Absent) cluster_on Fluorescence ON (Analyte Present) Fluorophore_off Fluorophore (Excited State) Receptor_off Receptor (Electron Donor) Fluorophore_off->Receptor_off PET (Quenching) Analyte Analyte Receptor_on Receptor-Analyte Complex Analyte->Receptor_on Binding Fluorophore_on Fluorophore (Fluoresces)

Caption: Photoinduced Electron Transfer (PET) Mechanism.

Förster Resonance Energy Transfer (FRET)

FRET is a distance-dependent energy transfer between a donor fluorophore and an acceptor fluorophore (or quencher).[5] For FRET to occur, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor, and they must be in close proximity (typically 1-10 nm).[6] Analyte binding can induce a conformational change that either brings the donor and acceptor closer together (increasing FRET) or separates them (decreasing FRET), resulting in a ratiometric fluorescence signal.[7]

FRET_Mechanism cluster_fret_on FRET ON (e.g., Analyte Binding) cluster_fret_off FRET OFF (e.g., Analyte Release) Donor_on Donor Acceptor_on Acceptor Donor_on->Acceptor_on Energy Transfer Emission_on Acceptor_on->Emission_on Acceptor Emission Donor_off Donor Emission_off Donor_off->Emission_off Donor Emission Acceptor_off Acceptor

Caption: Förster Resonance Energy Transfer (FRET) Mechanism.

Intramolecular Charge Transfer (ICT)

ICT probes typically consist of an electron donor and an electron acceptor unit connected by a π-conjugated system. Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state. The emission properties of ICT probes are highly sensitive to the polarity of their microenvironment. Analyte binding can alter the electron-donating or -accepting strength of the receptor, leading to a shift in the emission wavelength.[8]

ICT_Mechanism cluster_ground Ground State cluster_excited Excited State Donor_ground Electron Donor Acceptor_ground Electron Acceptor Donor_ground->Acceptor_ground π-conjugation Donor_excited Dδ+ Acceptor_excited Aδ- Donor_excited->Acceptor_excited Charge Transfer -> Emission Excitation Excitation->Donor_excited

Caption: Intramolecular Charge Transfer (ICT) Mechanism.

Applications of this compound-Based Probes

The versatility of the this compound scaffold has enabled the development of fluorescent probes for a wide range of analytes, playing crucial roles in various biological and environmental contexts.

Detection of Metal Ions

Metal ions are essential for numerous physiological processes, but their dysregulation can lead to various diseases.[9] Quinoline-based probes have been successfully employed for the detection of biologically important metal ions such as Zn²⁺, Cu²⁺, and Fe³⁺.[9][10] The carboxylic acid group of this compound can be readily coupled to chelating agents that provide selectivity for the target metal ion.

Probe Derivative (Conceptual)Target IonTypical Sensing MechanismDetection Limit (Conceptual)Reference (Conceptual)
7-QCA-DPAZn²⁺PET17.7 nM
7-QCA-TPEACu²⁺FRET82 nM[11]
7-QCA-SalicylaldehydeFe³⁺ICT~50 nM[9]

DPA: Dipicolylamine; TPEA: Tris(2-pyridylmethyl)amine

pH Sensing

Intracellular pH is a critical parameter that influences numerous cellular functions.[12] The fluorescence of the quinoline core is often pH-sensitive, and this property can be harnessed to create pH probes. The carboxylic acid group can also participate in protonation/deprotonation equilibria, further modulating the fluorescence response.

Detection of Reactive Oxygen Species (ROS)

Reactive oxygen species are highly reactive molecules that can cause cellular damage and are implicated in various diseases.[13] Probes for ROS are typically designed based on a reaction-based sensing mechanism, where the ROS analyte reacts with a specific functional group on the probe, leading to a change in its fluorescence. The this compound scaffold can be functionalized with ROS-reactive moieties to create selective probes.

Experimental Protocols

General Synthesis of a this compound-Based Fluorescent Probe

This protocol describes a general two-step procedure for the synthesis of a fluorescent probe by conjugating an amine-containing receptor to this compound.

Step 1: Activation of this compound

  • Dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., DMF or DCM).

  • Add N-Hydroxysuccinimide (NHS, 1.2 equivalents) and a carbodiimide coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents).

  • Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the resulting NHS-activated this compound can be used directly in the next step or purified by filtration to remove the urea byproduct (if using DCC).

Step 2: Conjugation with an Amine-Containing Receptor

  • Dissolve the amine-containing receptor (1 equivalent) in a suitable anhydrous solvent.

  • Add the solution of the NHS-activated this compound from Step 1 to the receptor solution.

  • Add a non-nucleophilic base such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA, 2-3 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the desired fluorescent probe.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol for In Vitro Spectroscopic Characterization

This protocol outlines the general procedure for evaluating the sensing performance of a newly synthesized probe.

  • Preparation of Stock Solutions: Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a suitable solvent (e.g., DMSO). Prepare stock solutions of the target analyte and potential interfering species in an appropriate buffer (e.g., HEPES, PBS).

  • Determination of Optimal Excitation and Emission Wavelengths: Dilute the probe stock solution in the assay buffer to a final concentration of 10 µM. Record the absorption and emission spectra using a UV-Vis spectrophotometer and a spectrofluorometer, respectively, to determine the optimal excitation and emission wavelengths.

  • Fluorescence Titration: To a solution of the probe (10 µM) in the assay buffer, add increasing concentrations of the target analyte. After each addition, record the fluorescence emission spectrum. Plot the fluorescence intensity at the emission maximum against the analyte concentration to determine the detection limit and binding constant.

  • Selectivity Assay: To separate solutions of the probe (10 µM) in the assay buffer, add the target analyte and a range of potential interfering species at a higher concentration (e.g., 10-fold excess). Record the fluorescence response to assess the selectivity of the probe.

Protocol for Live Cell Imaging

This protocol provides a general workflow for visualizing an analyte in living cells using a this compound-based probe.[14]

  • Cell Culture: Culture the desired cell line (e.g., HeLa, MCF-7) in a suitable culture medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Probe Loading: Seed the cells on a glass-bottom dish or a multi-well plate. Once the cells reach the desired confluency, remove the culture medium and wash the cells with phosphate-buffered saline (PBS). Incubate the cells with a solution of the fluorescent probe (typically 1-10 µM) in serum-free medium for 30-60 minutes at 37°C.

  • Analyte Stimulation (if applicable): After probe loading, wash the cells with PBS to remove any excess probe. Treat the cells with the analyte of interest or a stimulus that induces the production of the analyte.

  • Fluorescence Imaging: Image the cells using a fluorescence microscope or a confocal laser scanning microscope equipped with the appropriate filter sets for the probe. Acquire images before and after analyte stimulation to observe the change in fluorescence.

Conclusion and Future Perspectives

This compound has proven to be a highly valuable and versatile platform for the construction of sophisticated fluorescent probes. Its inherent fluorescence, coupled with a readily functionalizable carboxylic acid group, allows for the rational design of sensors for a diverse array of biologically and environmentally significant analytes. The principles of PET, FRET, and ICT can be effectively leveraged to create probes with "turn-on," ratiometric, or solvatochromic responses.

The detailed protocols provided in this guide offer a solid foundation for researchers to synthesize, characterize, and apply this compound-based probes in their specific areas of interest. Future advancements in this field will likely focus on the development of probes with enhanced photostability, two-photon excitation capabilities for deep-tissue imaging, and the ability to target specific subcellular organelles. The continued exploration of novel recognition moieties and sensing mechanisms will undoubtedly expand the utility of this compound in addressing complex scientific questions and contributing to advancements in diagnostics and therapeutics.

References

Application Notes & Protocols: Catalytic Activity of 7-Quinolinecarboxylic Acid-Based Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 7-Quinolinecarboxylic Acid Ligand in Catalysis

In the landscape of modern catalysis, the design of ligands is paramount to controlling the activity, selectivity, and stability of metal complexes. Quinoline derivatives, due to their rigid bicyclic structure and potent N-coordination site, have long been recognized as privileged scaffolds in medicinal chemistry and materials science.[1] The introduction of a carboxylic acid functional group, specifically at the 7-position, imparts a unique combination of electronic and steric properties, making this compound (7-QCA) a ligand of significant interest for catalytic applications.

The nitrogen atom of the quinoline ring serves as a strong Lewis base, providing a robust coordination site for a variety of transition metals, including copper, palladium, rhodium, and manganese.[2][3] The carboxylate group at the 7-position introduces a versatile O-donor site, enabling the ligand to act as a bidentate chelate. This chelation effect enhances the stability of the resulting metal complex. Furthermore, the carboxylic acid moiety can act as a proton-responsive group and participate in hydrogen bonding, influencing the secondary coordination sphere and potentially modulating the catalytic activity.[4] This dual functionality allows 7-QCA to serve not only as a primary ligand but also as a co-catalyst or a directing group in various transformations.[4][5]

These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and catalytic application of metal complexes based on this compound. The protocols are designed to be self-validating, with explanations grounded in established chemical principles to ensure both reproducibility and a deeper understanding of the underlying causality.

Part 1: Synthesis and Characterization of 7-QCA-Based Catalysts

The successful application of 7-QCA metal complexes in catalysis begins with their reliable synthesis and thorough characterization. The following sections provide protocols for both the ligand itself and a representative copper(II) complex.

Ligand Synthesis: The Doebner Reaction

The Doebner reaction provides a robust and efficient one-pot method for synthesizing quinoline-4-carboxylic acid derivatives. By adapting this multicomponent reaction, 7-substituted quinoline carboxylic acids can be prepared.[6]

cluster_reactants Starting Materials cluster_process Reaction cluster_product Product A m-Aminobenzoic Acid D One-Pot Reaction (e.g., in Ethanol, Reflux) A->D B Aldehyde (e.g., Benzaldehyde) B->D C Pyruvic Acid C->D E This compound Derivative D->E Doebner Cyclization

Caption: Workflow for 7-QCA synthesis via the Doebner reaction.

This protocol is adapted from the general principles of the Doebner reaction for the synthesis of quinoline carboxylic acids.[6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add m-aminobenzoic acid (1 equivalent), the desired aldehyde (e.g., benzaldehyde, 1 equivalent), and pyruvic acid (1.2 equivalents).

  • Solvent Addition: Add ethanol as the solvent (sufficient to dissolve the reactants upon heating).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for further purification.

  • Characterization: Confirm the structure and purity of the synthesized 7-QCA derivative using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Metal Complex Synthesis: A Representative Copper(II) Complex

The synthesis of metal complexes with 7-QCA typically involves the reaction of the deprotonated ligand with a suitable metal salt.

This protocol is based on standard procedures for the synthesis of copper(II) carboxylate complexes.[7]

  • Ligand Deprotonation: Dissolve the synthesized this compound (2 equivalents) in a minimal amount of aqueous sodium hydroxide (1 M solution) to form the sodium 7-quinolinecarboxylate salt in situ.

  • Metal Salt Solution: In a separate beaker, dissolve copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1 equivalent) in deionized water.

  • Complexation: Slowly add the aqueous solution of the copper salt to the solution of the deprotonated ligand with vigorous stirring. A precipitate should form immediately.

  • Isolation: Stir the mixture at room temperature for 1-2 hours to ensure complete reaction. Collect the solid complex by filtration.

  • Purification: Wash the precipitate thoroughly with deionized water to remove any unreacted salts, followed by a wash with a small amount of ethanol. Dry the complex in a desiccator over silica gel.

  • Characterization: Characterize the resulting copper(II) complex using FT-IR spectroscopy (to observe the shift in the carboxylate stretching frequencies upon coordination), UV-Vis spectroscopy, and elemental analysis.

Part 2: Application in Catalysis

The true utility of 7-QCA metal complexes lies in their catalytic activity. The following sections provide detailed protocols for representative catalytic transformations.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Intermediate Pd0->OxAdd Transmetal Transmetalation Intermediate OxAdd->Transmetal label_oa Oxidative Addition OxAdd->label_oa Ar-X Pd_Product Product-bound Complex Transmetal->Pd_Product label_tm Transmetalation Transmetal->label_tm Ar'-B(OR)₂ + Base Pd_Product->Pd0 label_re Reductive Elimination Pd_Product->label_re Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

This is a representative protocol where 7-QCA is used as an ancillary ligand.

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1 equivalent), arylboronic acid (1.5 equivalents), and a base such as potassium carbonate (K₂CO₃, 2 equivalents).

  • Catalyst and Ligand Addition: Add the palladium source, for example, palladium(II) acetate (Pd(OAc)₂, 2 mol%), and this compound (4 mol%) as the ligand.

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent like ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Analysis: Characterize the purified product by NMR and Mass Spectrometry and calculate the yield.

EntryAryl HalideArylboronic AcidBaseYield (%)
14-BromoanisolePhenylboronic acidK₂CO₃[Expected High]
21-Iodonaphthalene4-Tolylboronic acidK₂CO₃[Expected High]
32-Chloropyridine3-Methoxyphenylboronic acidCs₂CO₃[Expected Moderate to High]
This table presents expected outcomes based on similar catalytic systems. Actual yields must be determined experimentally.
Manganese-Catalyzed Oxidation Reactions

Manganese complexes are well-known for their ability to catalyze oxidation reactions, owing to the metal's accessible multiple oxidation states.[4][11] Heteroaromatic carboxylic acids, such as pyrazinecarboxylic acid, have been shown to be highly effective co-catalysts in these systems.[5][12] By analogy, a manganese complex of 7-QCA is a promising candidate for catalyzing the oxidation of various organic substrates.

This protocol is adapted from established procedures for manganese-catalyzed alkane oxidation.[5]

  • Catalyst Preparation (in situ): In a reaction vessel, prepare the catalyst by mixing manganese(II) sulfate (MnSO₄, 1 mol%) and this compound (5 mol%) in a solvent such as acetonitrile.

  • Substrate Addition: Add the alkane substrate, for example, cyclohexane (1 equivalent).

  • Oxidant Addition: Carefully add the oxidant, 30% aqueous hydrogen peroxide (H₂O₂, 5 equivalents), dropwise to the stirred reaction mixture. Caution: This reaction can be exothermic.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 50 °C) for 6-12 hours.

  • Work-up: After the reaction, quench any remaining peroxide by adding a small amount of sodium sulfite solution.

  • Analysis: Analyze the reaction mixture directly by Gas Chromatography (GC) using an internal standard to determine the conversion of the starting material and the yields of the oxidation products (e.g., cyclohexanol and cyclohexanone).

EntrySubstrateCatalyst SystemOxidantConversion (%)Selectivity (Alcohol/Ketone)
1CyclohexaneMn(II)/7-QCAH₂O₂[Data to be determined][Data to be determined]
2AdamantaneMn(II)/7-QCAH₂O₂[Data to be determined][Data to be determined]
This table is a template for recording experimental results. Performance will depend on specific reaction conditions.

Conclusion and Future Outlook

Metal complexes derived from this compound represent a promising and versatile class of catalysts. The unique combination of a robust N-heterocyclic coordination site and a functional carboxylate group provides a platform for developing stable and active catalysts for a range of important organic transformations, including cross-coupling and oxidation reactions. The protocols outlined in these notes provide a solid foundation for researchers to explore the catalytic potential of these complexes further. Future research could focus on the synthesis of chiral 7-QCA derivatives for asymmetric catalysis, the immobilization of these complexes on solid supports to create recyclable heterogeneous catalysts, and their application in more complex tandem reaction sequences. The continued exploration of 7-QCA-based systems is poised to contribute significantly to the development of efficient and sustainable catalytic methodologies.

References

Harnessing the 7-Quinolinecarboxylic Acid Scaffold for the Development of Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless rise of antibiotic resistance presents a formidable challenge to global health, necessitating the urgent development of new antibacterial agents. The quinolone class of antibiotics has long been a cornerstone in the treatment of a wide array of bacterial infections.[1][2] Their synthetic accessibility and the tunable nature of their core structure make them a perennially attractive scaffold for medicinal chemists. Central to many potent quinolones is the 7-quinolinecarboxylic acid moiety, a key building block that significantly influences the pharmacokinetic and pharmacodynamic properties of these drugs. This application note provides a comprehensive guide for researchers on the strategic use of the this compound scaffold in the design and synthesis of novel antibacterial agents. We will delve into the underlying principles of their mechanism of action, provide a detailed synthetic protocol for a representative fluoroquinolone derivative, and outline a robust methodology for evaluating its antibacterial efficacy.

Scientific Foundation: Mechanism of Action and Structure-Activity Relationship

Quinolone antibiotics exert their bactericidal effects by targeting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[3] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By forming a stable ternary complex with the enzyme and bacterial DNA, quinolones trap the enzyme in a state where it has cleaved the DNA, leading to an accumulation of double-strand breaks and ultimately, cell death.[4][5]

The substituent at the C-7 position of the quinoline ring plays a pivotal role in the potency and spectrum of activity of these antibacterial agents.[4][6] Modifications at this position can influence the drug's interaction with the target enzymes, its ability to penetrate the bacterial cell wall, and its susceptibility to efflux pumps, a common mechanism of bacterial resistance.[4][5] For instance, the introduction of a piperazine ring at the C-7 position, as seen in ciprofloxacin and norfloxacin, has been shown to enhance activity against Gram-negative bacteria.[7][8] Further substitutions on this piperazine ring can modulate the compound's properties, including its activity against Gram-positive organisms and its pharmacokinetic profile.[9][10]

The following diagram illustrates the generalized mechanism of action of quinolone antibiotics.

Quinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell Quinolone Quinolone Porin Porin Quinolone->Porin Entry DNA_Gyrase_Topo_IV DNA Gyrase / Topoisomerase IV Porin->DNA_Gyrase_Topo_IV Inhibition Bacterial_DNA Bacterial DNA DNA_Gyrase_Topo_IV->Bacterial_DNA Acts on DS_Breaks Double-Strand Breaks DNA_Gyrase_Topo_IV->DS_Breaks Stabilizes cleavage complex Cell_Death Cell Death DS_Breaks->Cell_Death Leads to Fluoroquinolone_Synthesis Start Starting Materials: 7-Chloro-quinoline precursor Piperazine Reaction Nucleophilic Aromatic Substitution Solvent: DMSO Heat (e.g., 140°C) Start->Reaction Workup Work-up: Precipitation in water/ethanol Filtration Reaction->Workup Purification Purification: Acid-base extraction Recrystallization Workup->Purification Product Final Product: Ciprofloxacin Purification->Product MIC_Determination Prep_Compound Prepare Stock Solution of Synthesized Compound Serial_Dilution Perform 2-fold Serial Dilutions in 96-well Plate with CAMHB Prep_Compound->Serial_Dilution Inoculation Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculation Prep_Inoculum Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) Prep_Inoculum->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Read_Results Determine MIC: Lowest concentration with no visible growth Incubation->Read_Results

References

Application Notes & Protocols: Functionalization of 7-Quinolinecarboxylic Acid for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activity.[1][2][3][4] This guide provides a comprehensive framework for the functionalization of 7-quinolinecarboxylic acid, a key building block for creating advanced targeted drug delivery systems. We delve into the fundamental principles of carboxylic acid activation, offering detailed, step-by-step protocols for robust amide bond formation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (NHS) chemistry. Furthermore, this document explores critical linker strategies and outlines essential analytical techniques for the characterization of the final bioconjugate. These protocols are designed for researchers, scientists, and drug development professionals to facilitate the creation of novel, targeted therapeutics with enhanced efficacy and reduced off-target effects.

Introduction: The Strategic Importance of Quinoline Scaffolds in Targeted Therapy

The development of targeted drug delivery systems is a cornerstone of modern pharmacology, aiming to concentrate therapeutic agents at the site of disease while minimizing systemic exposure and associated side effects.[5] This is often achieved by conjugating a potent payload to a targeting moiety—such as an antibody or peptide—that can selectively recognize and bind to specific cells or tissues.[6][7][8][9]

The quinoline scaffold has emerged as a structure of significant interest in this field. Its rigid, aromatic framework is synthetically tractable and serves as the foundation for drugs with anticancer, antimicrobial, and anti-inflammatory properties.[1][4] this compound, in particular, presents a strategic starting point for bioconjugation. Its carboxylic acid handle allows for the formation of stable amide bonds with amine-containing molecules, providing a reliable method for attaching targeting ligands, linkers, or therapeutic payloads.

This application note provides a detailed methodology for the functionalization of this compound, focusing on the widely adopted and highly efficient EDC/NHS coupling chemistry to create stable bioconjugates for targeted drug delivery applications.

The Core Chemistry: Activating Carboxylic Acids for Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide bond is thermodynamically unfavorable under physiological conditions. The amine, being basic, tends to deprotonate the carboxylic acid, forming a highly unreactive carboxylate salt.[10][11] To overcome this, the carboxylic acid must first be converted into a more reactive intermediate, a process known as "activation."

The most prevalent and robust method for this activation in bioconjugation is the use of a carbodiimide, such as EDC, in conjunction with an N-hydroxysuccinimide additive (NHS or its water-soluble analog, Sulfo-NHS).[12][13][14]

The Mechanism of Action:

  • EDC Activation: EDC reacts with the carboxyl group of this compound to form a highly reactive but unstable O-acylisourea intermediate.

  • NHS Ester Formation: This intermediate is prone to hydrolysis, which would regenerate the original carboxylic acid. The addition of NHS or Sulfo-NHS rapidly intercepts the O-acylisourea to form a more stable, amine-reactive NHS ester.[12] This semi-stable intermediate can be isolated or used in a one-pot reaction.

  • Amide Bond Formation: The NHS ester readily reacts with a primary amine on a targeting ligand or linker via nucleophilic attack, displacing the NHS group and forming a stable, covalent amide bond.

G cluster_coupling Coupling Step (pH 7.2-8.5) QuinolineCOOH 7-Quinoline- Carboxylic Acid EDC EDC Intermediate Unstable O-acylisourea Intermediate QuinolineCOOH->Intermediate + NHS NHS / Sulfo-NHS ActiveEster Amine-Reactive NHS Ester Intermediate->ActiveEster + Target Targeting Ligand (with -NH2 group) Conjugate Final Conjugate (Stable Amide Bond) ActiveEster->Conjugate +

Caption: EDC/NHS activation and coupling workflow.

Experimental Protocols

Protocol 1: Activation of this compound with EDC and Sulfo-NHS

This two-step protocol is preferred when working with amine-containing biomolecules (like proteins) to prevent EDC-mediated cross-linking of the target molecule.[13][14]

Materials and Reagents

Reagent/MaterialSpecificationsPurpose
This compoundPurity >95%Starting material
EDC HydrochlorideMolecular Biology GradeCarboxylic acid activator
Sulfo-NHSPurity >98%Stabilizes activated intermediate
Activation Buffer0.1 M MES, pH 6.0Optimal pH for EDC reaction
Anhydrous SolventDMSO or DMFTo dissolve this compound
Reaction Vials1.5 mL microcentrifuge tubesReaction vessel
Magnetic Stirrer/Vortexer-For mixing

Procedure

  • Prepare this compound Solution:

    • Dissolve this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mM).

    • Expert Insight: Quinolinecarboxylic acid has limited aqueous solubility. Preparing a concentrated stock in an organic solvent ensures it remains dissolved when added to the aqueous buffer.

  • Prepare Activation Reagents:

    • Immediately before use, weigh out EDC and Sulfo-NHS. Prepare concentrated solutions (e.g., 200 mM) in Activation Buffer (MES, pH 6.0).

    • Trustworthiness Check: EDC is highly susceptible to hydrolysis.[14] Using freshly prepared solutions is critical for high activation efficiency. Do not store aqueous solutions of EDC.

  • Activation Reaction:

    • In a reaction vial, add the required volume of this compound stock solution to the Activation Buffer.

    • Add Sulfo-NHS solution to the vial. A common molar excess is 1.5-2.0 equivalents relative to the carboxylic acid.

    • Initiate the reaction by adding EDC solution. A molar excess of 1.5-2.0 equivalents is recommended.

    • Example: For 1 µmol of this compound, add 1.5 µmol of Sulfo-NHS and 1.5 µmol of EDC.

    • Incubate the reaction at room temperature for 15-30 minutes with gentle mixing.

Protocol 2: Conjugation to an Amine-Containing Targeting Ligand

This protocol describes the reaction of the activated this compound NHS ester with a primary amine on a model molecule (e.g., an antibody, peptide, or amino-PEG linker).

Materials and Reagents

Reagent/MaterialSpecificationsPurpose
Activated 7-QCAFrom Protocol 1Activated payload
Amine-Target Moleculee.g., Antibody, PeptideTargeting moiety
Coupling Buffer1X PBS, pH 7.4Optimal pH for amine coupling
Quenching Buffer1 M Tris-HCl, pH 8.5To cap unreacted NHS esters
Desalting Columne.g., Zeba™ Spin DesaltingTo purify the final conjugate

Procedure

  • Prepare Targeting Ligand:

    • Dissolve or dilute the amine-containing target molecule in cold Coupling Buffer (PBS, pH 7.4).

    • Expert Insight: The pH of the coupling buffer should be between 7.2 and 8.5. This ensures the primary amine is deprotonated and sufficiently nucleophilic to attack the NHS ester. Buffers containing primary amines (like Tris) must be avoided at this stage as they will compete in the reaction.

  • Conjugation Reaction:

    • Add the freshly activated this compound solution (from Protocol 1) to the solution of the targeting ligand. The molar ratio of activated acid to the target molecule will depend on the desired degree of labeling and should be optimized empirically. Common starting ratios range from 5:1 to 20:1.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Quench the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature.

    • Rationale: This step deactivates any unreacted NHS esters by reacting them with a high concentration of a simple primary amine (Tris), preventing unwanted side reactions or modifications during storage.[13]

  • Purification:

    • Remove excess, unreacted small molecules (quenched NHS esters, EDC byproducts) from the final conjugate using a desalting column or dialysis, following the manufacturer's protocol. The purified conjugate should be stored in an appropriate buffer.

G start Start: 7-Quinolinecarboxylic Acid (7-QCA) step1 Protocol 1: Activation - Add EDC & Sulfo-NHS - MES Buffer, pH 6.0 - Incubate 15-30 min start->step1 intermediate Activated 7-QCA (NHS Ester) step1->intermediate step2 Protocol 2: Conjugation - Add to Amine-Target - PBS Buffer, pH 7.4 - Incubate 2h - Overnight intermediate->step2 step3 Quenching - Add Tris Buffer step2->step3 step4 Purification - Desalting Column - Dialysis step3->step4 end Final Purified Conjugate step4->end G cluster_cleavable Cleavable Linkers ADC Targeted Conjugate (in Bloodstream, pH 7.4) Hydrazone Hydrazone Linker (pH Sensitive) ADC->Hydrazone Internalization Disulfide Disulfide Linker (Reductive) ADC->Disulfide Internalization Peptide Peptide Linker (Enzymatic) ADC->Peptide Internalization NonCleavable Non-Cleavable Linker ADC->NonCleavable Internalization Cell Target Cell Release Payload Release Hydrazone->Release Low pH (Lysosome) Disulfide->Release High [GSH] (Cytosol) Peptide->Release Cathepsin B (Lysosome) NonCleavable->Release Antibody Degradation

References

Application Notes: 7-Quinolinecarboxylic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Quinoline Scaffold

The quinoline ring system is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1] Its rigid, planar structure and the presence of a nitrogen heteroatom provide ideal anchor points for molecular recognition by biological targets. 7-Quinolinecarboxylic acid, specifically, offers a strategic advantage by positioning a versatile carboxylic acid handle at the 7-position, allowing for the systematic elaboration of the molecular framework to explore structure-activity relationships (SAR). This guide provides an in-depth exploration of this compound as a foundational building block, complete with mechanistic insights and detailed protocols for its key synthetic transformations.

Section 1: Amide Bond Formation - Crafting Bioactive Carboxamides

The conversion of the carboxylic acid moiety into an amide is one of the most fundamental and frequently employed reactions in drug discovery.[2] Quinoline carboxamides, in particular, have shown significant potential as therapeutic agents, including anti-inflammatory and antiherpetic activities.[1][3]

Mechanistic Rationale: Activating the Carboxyl Group

Direct reaction between a carboxylic acid and an amine is generally infeasible due to a rapid acid-base reaction that forms a highly unreactive ammonium carboxylate salt. To overcome this, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is achieved using coupling reagents.

Commonly used coupling agents fall into two main categories: carbodiimides (like DCC or EDC) and aminium/uronium salts (like HATU).[4][5]

  • Carbodiimides (e.g., EDC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. Additives such as 1-Hydroxybenzotriazole (HOBt) are often included to form an active ester, which minimizes side reactions and reduces the risk of racemization in chiral substrates.[5]

  • Uronium Salts (e.g., HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and lead to rapid amide bond formation with minimal side products.[2][6] The reaction proceeds through a highly activated ester intermediate. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid and facilitate the reaction.[2]

Amide_Coupling_Workflow QCA 7-Quinoline- carboxylic Acid Activation Carboxyl Activation (Active Ester Formation) QCA->Activation Amine R-NH2 Coupling Amide Bond Formation Amine->Coupling Reagents HATU, DIPEA, DMF Reagents->Activation Activation->Coupling Workup Workup & Purification (Extraction, Chromatography) Coupling->Workup Product 7-Quinoline- carboxamide Workup->Product

Detailed Protocol: Synthesis of N-Benzyl-7-quinolinecarboxamide using HATU

This protocol describes a representative amide coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Add HATU (1.2 eq) to the solution, followed by DIPEA (3.0 eq). Stir the mixture at room temperature for 10 minutes. The formation of the active ester is typically rapid.[2]

  • Add benzylamine (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted acid, excess reagents, and DMF.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-7-quinolinecarboxamide.

Reagent Comparison for Amide Coupling
Coupling Reagent Activator/Base Solvent Key Considerations
HATUDIPEADMF, CH₂Cl₂High efficiency, fast reaction times, low racemization.[6]
EDC / HOBtDIPEA or Et₃NDMF, CH₂Cl₂Economical, water-soluble byproducts (easy removal).[5]
DCC / DMAPDMAP (catalyst)CH₂Cl₂, THFPotent, but byproduct (DCU) is insoluble and requires filtration.[7]

Section 2: Esterification - Accessing Ester Derivatives

Ester derivatives of quinolinecarboxylic acids are valuable intermediates, often used to enhance solubility, modify pharmacokinetic properties, or serve as precursors for further transformations.

Mechanistic Rationale: Fischer vs. Steglich Esterification

Two primary methods are employed for esterification:

  • Fischer Esterification: This classic method involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄).[8] The acid protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack by the alcohol. The reaction is an equilibrium, and using the alcohol as the solvent or removing water as it forms drives the reaction toward the ester product.[8]

  • Steglich Esterification: For more sensitive or complex substrates where harsh acidic conditions are undesirable, the Steglich esterification is the method of choice.[9] It uses a carbodiimide (DCC or EDC) to activate the carboxylic acid, similar to amide coupling. A nucleophilic catalyst, typically 4-Dimethylaminopyridine (DMAP), is crucial. DMAP reacts with the O-acylisourea intermediate to form a highly reactive acylpyridinium species, which is then readily attacked by the alcohol.[7][10] This method proceeds under mild, neutral conditions at room temperature.[9]

Steglich_Esterification QCA 7-Quinoline- carboxylic Acid Acylisourea O-Acylisourea Intermediate QCA->Acylisourea DCC DCC DCC->Acylisourea Acylpyridinium Acylpyridinium Intermediate Acylisourea->Acylpyridinium DMAP DMAP DMAP->Acylpyridinium Ester Ester Product Acylpyridinium->Ester Alcohol R-OH Alcohol->Ester

Detailed Protocol: Synthesis of Methyl 7-quinolinecarboxylate via Steglich Esterification

This protocol provides a mild and efficient route to the methyl ester.

Materials:

  • This compound (1.0 eq)

  • Methanol (MeOH, 5.0 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add methanol (5.0 eq) and DMAP (0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DCC (1.1 eq) portion-wise to the cooled, stirring solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.[11]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours. Monitor by TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl (1x), saturated aqueous NaHCO₃ (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain pure methyl 7-quinolinecarboxylate.

Section 3: Aryl-Aryl Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds, particularly for creating biaryl structures prevalent in many pharmaceuticals.[12] To utilize this compound in this context, it must first be converted into a suitable coupling partner, typically a halo-quinoline derivative (e.g., 7-bromo-quinolinecarboxylic acid). Alternatively, recent advances have shown that carboxylic acids themselves can be used in decarbonylative cross-coupling reactions.[13]

Mechanistic Rationale: The Palladium Catalytic Cycle

The Suzuki reaction is catalyzed by a palladium(0) complex and proceeds via a well-established catalytic cycle.[12][14]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halo-quinoline, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the halide. The base is crucial for activating the organoboron species.[14]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.

Suzuki_Coupling_Cycle Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)-X Pd0->PdII_Aryl Oxidative Addition PdII_Biaryl Ar-Pd(II)-Ar' PdII_Aryl->PdII_Biaryl Transmetalation PdII_Biaryl->Pd0 Reductive Elimination Product 7-Aryl-Quinoline (Ar-Ar') PdII_Biaryl->Product Reactant 7-Halo-Quinoline (Ar-X) Reactant->PdII_Aryl Boronic Ar'-B(OH)2 + Base Boronic->PdII_Aryl

Detailed Protocol: Synthesis of Methyl 7-phenylquinoline-3-carboxylate

This two-step protocol illustrates the conversion of a halo-quinoline intermediate, derived from a quinoline carboxylic acid, into a biaryl product. The starting material for this specific example is 7-bromoquinoline-3-carboxylic acid.[8]

Materials:

  • Methyl 7-bromoquinoline-3-carboxylate (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

  • 2M Aqueous sodium carbonate (Na₂CO₃) solution (3.0 eq)

  • Toluene and Ethanol (e.g., 3:1 mixture)

Procedure:

  • To a Schlenk flask, add methyl 7-bromoquinoline-3-carboxylate (1.0 eq), phenylboronic acid (1.5 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the degassed solvent mixture (e.g., Toluene/Ethanol) followed by the degassed 2M Na₂CO₃ solution.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 6-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired biaryl compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Doebner Reaction for 7-Quinolinecarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Doebner reaction, a three-component condensation of an aromatic amine, an aldehyde, and pyruvic acid, stands as a cornerstone for synthesizing quinoline-4-carboxylic acids.[1] This guide provides in-depth technical support, troubleshooting strategies, and frequently asked questions (FAQs) to empower researchers in overcoming common challenges and maximizing the yield and purity of 7-Quinolinecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Doebner reaction?

The precise mechanism of the Doebner reaction is still a subject of some discussion, with two primary proposed pathways.[1]

  • Pathway A: Aldol Condensation First. This route begins with an aldol condensation between the enol form of pyruvic acid and the aldehyde, forming a β,γ-unsaturated α-ketocarboxylic acid. This intermediate then undergoes a Michael addition with the aniline. Subsequent intramolecular cyclization onto the benzene ring, followed by dehydration, yields the final quinoline-4-carboxylic acid.[1]

  • Pathway B: Schiff Base Formation First. An alternative mechanism starts with the formation of a Schiff base (imine) from the aniline and the aldehyde. The enol of pyruvic acid then attacks this imine. Similar to the first pathway, this is followed by cyclization and dehydration to afford the quinoline product.[1][2]

Regardless of the initial step, the reaction culminates in the formation of a dihydroquinoline intermediate which is then oxidized to the aromatic quinoline.[2] The imine formed from a second molecule of aniline and the aldehyde can serve as the oxidizing agent in a hydrogen transfer process.[2][3]

Q2: What are the typical catalysts and solvents employed in the Doebner reaction?

The Doebner reaction is generally acid-catalyzed. A range of both Brønsted and Lewis acids have been effectively utilized. Common examples include:

  • Brønsted Acids: p-Toluenesulfonic acid (p-TSA), hydrochloric acid, and sulfuric acid.[2][4]

  • Lewis Acids: Tin tetrachloride, scandium(III) triflate, and boron trifluoride etherate (BF₃·THF).[2][4]

Ethanol is a frequently used solvent; however, optimization studies have demonstrated the efficacy of other solvents like acetonitrile (MeCN), particularly for challenging substrates.[3][5]

Q3: Why is my yield of this compound consistently low?

Low yields in the Doebner reaction can be attributed to several factors:

  • Substrate Reactivity: Anilines bearing electron-withdrawing groups often exhibit reduced reactivity, leading to diminished yields in conventional Doebner reactions.[2][5]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of catalyst are critical parameters. Some iterations of the reaction require heating to proceed efficiently.[3][5]

  • Side Reactions: The formation of byproducts can consume starting materials, thereby lowering the yield of the desired product.[5]

  • Workup and Purification Losses: Significant product loss can occur during extraction and purification steps if not optimized.[5]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound via the Doebner reaction.

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Steps & Scientific Rationale
Inadequate Reaction Temperature Solution: Gradually increase the reaction temperature. For many Doebner reactions, a temperature of at least 65°C is necessary to achieve good yields.[3][5] Rationale: Higher temperatures provide the necessary activation energy for the condensation and cyclization steps to occur at a reasonable rate. Monitor for any signs of decomposition at elevated temperatures.
Incorrect Catalyst or Catalyst Loading Solution: Experiment with different Brønsted or Lewis acid catalysts and vary the catalyst loading.[6] Rationale: The choice of acid catalyst can significantly influence the reaction rate and selectivity. For electron-deficient anilines, a stronger Lewis acid like BF₃·THF may be more effective.[3]
Sub-optimal Solvent Solution: While ethanol is common, consider switching to a solvent like acetonitrile (MeCN).[3][5] Rationale: The solvent can affect the solubility of reactants and intermediates, as well as influence the reaction pathway. MeCN has been shown to be effective in certain optimized Doebner procedures.[5]
Low Reactivity of Starting Aniline Solution: For anilines with electron-withdrawing groups, a modified "Doebner hydrogen-transfer" protocol may be necessary. This involves adjusting the stoichiometry of the aniline and aldehyde to promote the in-situ oxidation of the dihydroquinoline intermediate.[3] Rationale: This modified approach addresses the low reactivity of electron-deficient anilines, which are known to give poor yields under conventional conditions.[3][7]
Problem 2: Significant Byproduct Formation
Potential Cause Troubleshooting Steps & Scientific Rationale
Reduction of Imine Intermediate Solution: A common byproduct is a benzylamine derivative, formed by the reduction of the intermediate imine.[6] To minimize this, consider a slow, dropwise addition of the pyruvic acid solution to the mixture of the aniline and aldehyde.[6][8] Rationale: Slow addition of pyruvic acid can help control the concentration of the reactive enol form, potentially minimizing side reactions and favoring the desired reaction pathway.
Polymerization of Reactants Solution: Particularly with α,β-unsaturated aldehydes or ketones (in the related Doebner-Miller reaction), acid-catalyzed polymerization can be a significant issue leading to tar formation.[9][10] Consider using a biphasic reaction medium or slow, portion-wise addition of the carbonyl compound.[9] Rationale: Sequestering the reactive carbonyl compound in an organic phase can reduce its self-polymerization.[9]
Alternative Cyclization Pathway Solution: In some cases, particularly with certain heterocyclic amines, cyclization can occur at the amino group instead of the benzene ring.[1] Rationale: The electronic properties of the starting amine can dictate the preferred site of intramolecular attack. Careful selection of reactants is crucial.
Problem 3: Difficulties in Product Purification
Potential Cause Troubleshooting Steps & Scientific Rationale
Inefficient Extraction Solution: Optimize the pH during the workup. Ensure the aqueous layer is at the appropriate pH to either precipitate the carboxylic acid or to ensure it is in a form that is readily extractable into the organic phase.[5] Rationale: The solubility of quinolinecarboxylic acids is highly pH-dependent. Acidification will typically precipitate the product from an aqueous solution.
Presence of Tar Solution: If significant tar formation is observed, purification can be challenging. After the reaction, carefully neutralize the acidic mixture with a base. The basic quinoline product can then be extracted into an organic solvent.[9] For highly intractable tars, steam distillation may be an effective purification method for volatile quinoline products.[11][12] Rationale: Acid-base extraction is a powerful technique for separating basic products like quinolines from neutral or acidic impurities and tars.

Visualizing the Process

Doebner Reaction Mechanism

Doebner_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aniline Aniline SchiffBase Schiff Base (Imine) Aniline->SchiffBase Aldehyde Aldehyde Aldehyde->SchiffBase PyruvicAcid Pyruvic Acid Enol Enol of Pyruvic Acid PyruvicAcid->Enol Tautomerization Adduct Michael-type Adduct SchiffBase->Adduct Enol->Adduct Dihydroquinoline Dihydroquinoline Intermediate Adduct->Dihydroquinoline Intramolecular Cyclization Quinoline 7-Quinolinecarboxylic Acid Dihydroquinoline->Quinoline Oxidation

Caption: Proposed mechanism of the Doebner reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of this compound CheckTemp Is Reaction Temperature ≥ 65°C? Start->CheckTemp CheckCatalyst Is Catalyst Optimized? CheckTemp->CheckCatalyst Yes IncreaseTemp Increase Temperature & Monitor CheckTemp->IncreaseTemp No CheckByproducts Are Byproducts Observed? CheckCatalyst->CheckByproducts Yes OptimizeCatalyst Screen Different Catalysts (e.g., BF₃·THF) CheckCatalyst->OptimizeCatalyst No CheckWorkup Is Workup Procedure Optimized? CheckByproducts->CheckWorkup No ModifyAddition Implement Slow Addition of Pyruvic Acid CheckByproducts->ModifyAddition Yes AdjustpH Optimize pH During Extraction CheckWorkup->AdjustpH No Success Improved Yield CheckWorkup->Success Yes IncreaseTemp->CheckCatalyst OptimizeCatalyst->CheckByproducts ModifyAddition->CheckWorkup AdjustpH->Success

Caption: A decision tree for troubleshooting low yields.

Experimental Protocols

Optimized Synthesis of a Quinoline-4-Carboxylic Acid

This protocol is adapted from a method developed for anilines with electron-withdrawing groups, which often pose a challenge in the Doebner reaction.[3]

Materials:

  • Substituted Aniline (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Pyruvic Acid (0.56 equiv)

  • Boron trifluoride tetrahydrofuran complex (BF₃·THF) (0.28 equiv)

  • Acetonitrile (MeCN)

Procedure:

  • To a solution of the aniline (1.0 equiv) and the aldehyde (1.1 equiv) in acetonitrile (MeCN), add BF₃·THF (0.28 equiv).

  • Stir the reaction mixture at 65°C for 10 minutes.

  • Prepare a separate solution of pyruvic acid (0.56 equiv) in MeCN.

  • Add the pyruvic acid solution dropwise to the reaction mixture over a period of 3 hours at 65°C.

  • Continue to heat the reaction mixture at 65°C for an additional 21 hours.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an appropriate workup, which may include inverse extraction, solidification, and filtration to isolate the crude product.[8]

  • Purify the crude product by recrystallization or column chromatography.

Data Summary

The following table summarizes the impact of various reaction parameters on the yield of a quinoline-4-carboxylic acid, synthesized from an electron-deficient aniline, highlighting the importance of catalyst and solvent selection.[3]

EntryCatalyst (equiv)SolventTemperature (°C)Yield (%)
1-EtOHReflux15
2H₂NSO₃H (0.5)EtOHRefluxLow
3BF₃·THF (0.28)MeCN65Optimized

Note: This table is a representation of optimization trends. For specific yield data, please refer to the cited literature.

References

Technical Support Center: Purification of 7-Quinolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for the purification of 7-Quinolinecarboxylic acid.

Welcome to the technical support resource for the purification of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, you will find field-proven insights, troubleshooting guides, and detailed protocols to address common challenges encountered during the purification of this important heterocyclic building block.

I. Understanding the Molecule: Key Properties

Before attempting any purification, understanding the physicochemical properties of this compound is crucial. These properties dictate the most effective purification strategies.

PropertyValueSignificance for Purification
Molecular Formula C₁₀H₇NO₂Provides the basis for molecular weight and elemental composition.
Molecular Weight 173.17 g/mol Essential for calculating molar equivalents and reaction yields.[1]
Appearance Off-white to white solidA significant color deviation indicates the presence of impurities.[1][2]
Melting Point ~249.5 °CA sharp melting point close to the literature value is a good indicator of purity.[1][2]
pKa (Predicted) ~2.68 ± 0.30Indicates it is a moderately strong organic acid, readily forming a salt with a base. This is the key to acid-base extraction.[1][2]
Solubility Soluble in DMSO, DMF[3]; low solubility in water at neutral/acidic pH[4]; salt form is water-soluble.[5][6]Solubility dictates the choice of solvents for recrystallization, chromatography, and extraction.

II. Initial Assessment & Purification Strategy

A logical approach to purification begins with assessing the crude material and selecting the appropriate technique.

Purification_Strategy start Crude this compound assess Assess Crude Product (TLC, ¹H NMR, LC-MS) start->assess decision What is the main impurity? assess->decision neutral_imp Neutral/Basic Impurities (e.g., unreacted ester) decision->neutral_imp  Most Likely acidic_imp Acidic Impurities (e.g., regioisomers) decision->acidic_imp  Possible color_imp Colored Impurities decision->color_imp  Common acid_base Acid-Base Extraction neutral_imp->acid_base chromatography Reversed-Phase Chromatography acidic_imp->chromatography charcoal Charcoal Treatment (during recrystallization) color_imp->charcoal recrystallization Recrystallization acid_base->recrystallization For higher purity end_product Pure this compound recrystallization->end_product chromatography->end_product charcoal->recrystallization

Caption: Decision workflow for selecting a purification method.

III. Method 1: Acid-Base Extraction

This is often the most effective first-line technique for purifying this compound, especially for removing neutral or basic impurities like unreacted starting esters. The method leverages the acidic nature of the carboxyl group.[5][6]

Frequently Asked Questions (FAQs)

Q: Why use acid-base extraction? A: This technique exploits the pKa of this compound. By adding a base, the neutral, water-insoluble acid is converted into its conjugate base (a carboxylate salt), which is ionic and thus highly soluble in water.[6][7] Neutral impurities remain in the organic layer and can be washed away. Re-acidification of the aqueous layer then precipitates the pure acid.[4]

Q: Which base should I use? Sodium bicarbonate or sodium hydroxide? A: A weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is generally preferred.

  • Expertise: this compound (pKa ≈ 2.68) is a strong enough acid to react completely with weak bases.[1] Using a strong base like sodium hydroxide (NaOH) is usually unnecessary and can potentially promote side reactions or hydrolysis if other sensitive functional groups are present in the impurities.

  • Trustworthiness: A key sign of reaction with bicarbonate is the evolution of CO₂ gas. This provides visual confirmation that the acid is being converted to its salt.

Q: My product won't precipitate after adding acid. What went wrong? A: This usually means either not enough acid was added or the concentration of your product is too low.

  • Check the pH: Use pH paper or a pH meter to ensure the aqueous solution is acidic (pH 1-2). You must add enough acid to overcome the buffering capacity of the base used and fully protonate the carboxylate.[4]

  • Concentration: If the solution is too dilute, the product may remain dissolved even at a low pH. If you suspect this, you can extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate), then dry and evaporate the organic solvent to recover the product.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Extraction: Transfer the solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate. Stopper the funnel and shake vigorously, venting frequently to release the pressure from CO₂ evolution.[5]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. The desired carboxylate salt is now in this aqueous layer.

  • Back-Washing (Optional but Recommended): To remove any remaining neutral impurities from the aqueous layer, add a small amount of fresh organic solvent (e.g., ethyl acetate) to the flask containing the aqueous extract, shake, and discard the organic layer.[4]

  • Precipitation: Cool the aqueous layer in an ice bath. Slowly add a strong acid, such as 1M or 2M HCl, while stirring until gas evolution ceases and the solution is strongly acidic (pH 1-2).[4][7] A white precipitate of pure this compound should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake sequentially with cold deionized water (to remove inorganic salts) and a non-polar solvent like heptane or hexane (to help dry the solid).[1][8]

  • Drying: Dry the purified solid under vacuum to a constant weight.

Acid_Base_Extraction step1 Step 1: Dissolution Crude mixture (Acid + Neutral Impurity) dissolved in Organic Solvent (e.g., Ethyl Acetate) step2 Step 2: Extraction Add aq. NaHCO₃ to separatory funnel. Shake and vent. step1->step2 step3 Step 3: Phase Separation Organic Layer: Neutral Impurity Aqueous Layer: Deprotonated Acid (Salt) step2->step3 step4 Step 4: Isolation of Aqueous Layer Drain aqueous layer into a new flask. step3:aq->step4 discard1 step3:org->discard1 Discard step5 Step 5: Reprotonation Add HCl (aq) to the aqueous layer until pH ~1-2. step4->step5 step6 Step 6: Precipitation & Filtration Pure this compound precipitates. Collect by vacuum filtration. step5->step6

Caption: Workflow for purification via acid-base extraction.

IV. Method 2: Recrystallization

Recrystallization is a powerful technique for polishing the purity of the solid product obtained after extraction or for use as a standalone method if the impurities have different solubility profiles.[9][10]

Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Product does not dissolve, even in a large volume of hot solvent. 1. The chosen solvent is unsuitable. 2. The solid is an insoluble impurity.1. Perform a solvent screen to find a solvent that dissolves the product when hot but not when cold. 2. Perform a hot filtration to remove the insoluble material before allowing the solution to cool.
No crystals form upon cooling. 1. Too much solvent was added. 2. The solution cooled too quickly. 3. Supersaturation has not been overcome.1. Boil off some of the solvent to concentrate the solution and try cooling again.[9] 2. Allow the solution to cool slowly to room temperature before moving to an ice bath.[9][10] 3. Scratch the inside of the flask with a glass rod or add a seed crystal.
Product "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the solute/impurity mixture. 2. The cooling process is too rapid.1. Re-heat the solution and add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvating power. 2. Ensure slow cooling.
Final product is still off-white or yellow. 1. Presence of highly colored, minor impurities.1. During the recrystallization protocol, after the product is fully dissolved in the hot solvent, add a small amount of activated charcoal. Keep the solution hot for a few minutes, then perform a hot filtration through celite to remove the charcoal before cooling.
Experimental Protocol: Recrystallization
  • Solvent Selection: The ideal solvent should dissolve this compound poorly at room temperature but well at its boiling point. Suitable candidates might include ethanol, acetonitrile, or mixtures like ethanol/water. A systematic solvent screen is highly recommended.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture to boiling with stirring (e.g., on a hot plate). Continue adding small portions of hot solvent until the solid just dissolves completely.[9]

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and re-heat to boiling for 2-5 minutes.

  • Hot Filtration (If Necessary): If charcoal was added or if insoluble impurities are present, perform a hot filtration through a fluted filter paper or a Celite pad to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[10] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[9][10]

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

V. Purity Analysis

Trustworthiness: A purification protocol is only as good as the analysis that confirms its success. Always validate the purity of your final product.

  • ¹H NMR: Provides structural confirmation and can reveal the presence of proton-bearing impurities. The published spectrum for this compound in d6-DMSO shows characteristic peaks at δ 9.02, 8.58, 8.48, 8.09, and 7.66 ppm.[1][8]

  • LC-MS: Liquid chromatography is excellent for assessing purity by peak area percentage.[1][8] Mass spectrometry confirms the molecular weight (m/z 174 for [M+H]⁺).[1][8]

  • Melting Point: A sharp melting point that matches the literature value (249.5°C) is a strong indicator of high purity.[1][2] Impurities typically broaden the melting range and depress the melting point.

References

Technical Support Center: Troubleshooting Low Solubility of 7-Quinolinecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the solubility challenges frequently encountered with 7-Quinolinecarboxylic acid and its derivatives. The inherent chemical structure of these compounds, characterized by a rigid, aromatic quinoline core, often leads to poor aqueous solubility, posing significant hurdles in experimental assays and formulation development. This document offers a structured, question-and-answer-based approach to systematically diagnose and resolve these issues.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of this compound derivatives.

Q1: What are the primary structural features of this compound derivatives that contribute to their low solubility?

A1: The low aqueous solubility of these derivatives is primarily due to the hydrophobic and rigid nature of the quinoline ring system. While the carboxylic acid group provides a hydrophilic center, its contribution can be outweighed by the larger, nonpolar aromatic structure. Carboxylic acids with more than four carbon atoms tend to be only partially soluble or insoluble as the nonpolar alkyl chain grows.[1]

Q2: How does pH influence the solubility of these compounds?

A2: The solubility of this compound derivatives is highly pH-dependent.[2][3][4][5] The carboxylic acid group (–COOH) is weakly acidic. At low pH (acidic conditions), the compound exists predominantly in its neutral, protonated form, which is less soluble in water.[6][7] As the pH increases (alkaline conditions), the carboxylic acid deprotonates to form a carboxylate salt (–COO⁻). This charged species is significantly more polar and, therefore, more soluble in aqueous media.[6][7]

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. Why does this happen?

A3: This is a common phenomenon known as "precipitation upon dilution." While this compound derivatives may be soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), this solubility does not always translate to aqueous systems. When the DMSO stock is introduced into an aqueous buffer, the solvent environment changes drastically. The compound, now in a predominantly aqueous environment, may exceed its solubility limit and precipitate out of the solution.

Q4: Are there general-purpose solvents that are effective for this class of compounds?

A4: For initial stock solutions, polar aprotic solvents such as DMSO and Dimethylformamide (DMF) are often effective.[8] For applications requiring less cellular toxicity, ethanol can be a suitable alternative.[9] However, the choice of solvent is highly dependent on the specific derivative and the experimental context. It's crucial to consider the compatibility of the solvent with the biological assay.[10]

II. Troubleshooting Guide: A Step-by-Step Approach

This section provides a systematic workflow for addressing solubility issues. Follow these steps to diagnose the problem and identify an effective solution.

Step 1: Characterize Baseline Solubility (The Shake-Flask Method)

Before attempting any solubility enhancement, it is critical to determine the compound's intrinsic aqueous solubility.

Experimental Protocol: Shake-Flask Method
  • Preparation: Add an excess amount of the this compound derivative to a known volume of your desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS). This concentration represents the equilibrium solubility.

Step 2: Systematic Solubility Enhancement Strategies

If the baseline solubility is insufficient for your experimental needs, proceed with the following strategies. It is recommended to explore them in the order presented.

Strategy 1: pH Adjustment

Leveraging the ionizable carboxylic acid group is the most direct method to enhance aqueous solubility.[11][12][13][14]

Experimental Protocol: pH-Solubility Profiling
  • Prepare a Suspension: Create a suspension of your compound in deionized water.

  • Titration: Slowly add a dilute solution of a base (e.g., 0.1 M NaOH) dropwise while continuously monitoring the pH with a calibrated meter.[15]

  • Observation: Note the pH at which the compound completely dissolves. This is the minimum pH required for solubilization via salt formation.[15]

  • Buffer Selection: For your experiments, select a buffer system that can reliably maintain a pH at least 0.5-1.0 unit above this observed value to ensure the compound remains in its soluble, deprotonated state.[15]

pH_Solubility cluster_pH pH Scale cluster_Form Compound Form cluster_Solubility Aqueous Solubility Low_pH Low pH (Acidic) Protonated R-COOH (Neutral) Low_pH->Protonated Favors High_pH High pH (Alkaline) Deprotonated R-COO- (Charged Ion) High_pH->Deprotonated Favors Low_Sol Low Solubility Protonated->Low_Sol Leads to High_Sol High Solubility Deprotonated->High_Sol Leads to

Caption: Relationship between pH, compound form, and solubility.

Strategy 2: Utilization of Co-solvents

The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[9][15][16]

Experimental Protocol: Co-solvent Screening
  • Select Co-solvents: Common, biocompatible co-solvents include Ethanol, Propylene Glycol, and Polyethylene Glycols (PEGs).[9][15] DMSO is also a powerful co-solvent but may have higher cellular toxicity.[15]

  • Prepare Mixtures: Create a series of solutions with increasing concentrations of the co-solvent in your chosen aqueous buffer (e.g., 5%, 10%, 20% v/v).

  • Determine Solubility: Measure the solubility of your compound in each co-solvent mixture using the shake-flask method described in Step 1.

  • Optimization: Identify the lowest concentration of the co-solvent that achieves the desired compound concentration while minimizing potential interference with your experimental system.

Method Typical Concentration Advantages Disadvantages
pH Adjustment Adjust pH ~2 units from pKaCan dramatically increase solubility for ionizable compounds.[10]Limited by the pH constraints of the biological assay; can affect compound activity.[10]
Co-solvents 1-5% organic solvent (e.g., DMSO, Ethanol)Simple to implement; compatible with many assays.[10]High concentrations can be toxic to cells or interfere with enzyme activity.[10]
Cyclodextrins Varies (e.g., 1-10 mM)Generally low toxicity; can improve bioavailability.[17]Can be expensive; complex formation is specific to the compound structure.

Table 1: Comparison of Common Solubility Enhancement Techniques.

Strategy 3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like this compound derivatives, forming an inclusion complex that is more soluble in water.[17][18][19]

Experimental Protocol: Cyclodextrin Complexation
  • Select Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their high aqueous solubility and low toxicity.[20]

  • Phase Solubility Study: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.

  • Equilibration: Add an excess of your compound to each cyclodextrin solution and equilibrate for 24-48 hours.

  • Analysis: Determine the concentration of the dissolved compound in the supernatant for each sample. A linear increase in compound solubility with increasing cyclodextrin concentration indicates the formation of a soluble inclusion complex.

Cyclodextrin_Complexation cluster_process Cyclodextrin Encapsulation Workflow Start Poorly Soluble 7-Quinolinecarboxylic Acid Derivative Mix Mix & Equilibrate Start->Mix CD Cyclodextrin (e.g., HP-β-CD) CD->Mix End Soluble Inclusion Complex Mix->End

Caption: Workflow for cyclodextrin-mediated solubilization.

III. Summary and Recommendations

Troubleshooting the low solubility of this compound derivatives requires a systematic and logical approach.

  • Quantify First: Always begin by determining the baseline aqueous solubility.

  • Exploit Chemistry: Utilize pH adjustment as the primary strategy, given the presence of the carboxylic acid group.

  • Consider Co-solvents: If pH adjustment is insufficient or incompatible with your assay, explore the use of biocompatible co-solvents.

  • Advanced Formulations: For more challenging cases, consider complexation with cyclodextrins.

By following this structured guide, researchers can efficiently overcome solubility hurdles, ensuring the generation of reliable and reproducible experimental data.

References

Technical Support Center: Optimization of Reaction Conditions for the Derivatization of 7-Quinolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the derivatization of 7-Quinolinecarboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the synthesis of its derivatives. We will explore the causality behind experimental choices, focusing on the two most prevalent derivatization pathways: amidation and esterification.

Part 1: Core Principles and Pre-Reaction Setup

Before initiating any derivatization, ensuring the integrity of your starting materials and reaction environment is paramount. The success of these reactions often hinges on meticulous preparation.

FAQ 1: What are the most critical factors to control before starting the reaction?

Answer: Three factors are non-negotiable for reproducible results: reagent quality, solvent purity, and atmospheric moisture control.

  • Reagent Quality: Use fresh, high-purity this compound and coupling reagents. Activating agents for amidation and catalysts for esterification are often sensitive to degradation over time.

  • Solvent Purity: The use of anhydrous (dry) solvents is critical. Derivatization reagents, especially those for silylation or those used in carbodiimide-mediated coupling, are highly sensitive to moisture.[1] Water can react preferentially with your activating agent, rendering it ineffective and halting the reaction.[2]

  • Moisture Control: Always conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon). Ensure all glassware is thoroughly oven-dried or flame-dried before use to eliminate residual moisture.[1]

FAQ 2: How should I monitor the progress of the derivatization?

Answer: Thin-layer chromatography (TLC) is the most common and convenient method for real-time reaction monitoring.[3] Co-spot your reaction mixture with the starting this compound and the other reactant (amine or alcohol). The reaction is complete upon the disappearance of the limiting starting material and the appearance of a new spot for the product. The fluorescent nature of many quinoline derivatives can facilitate easy visualization under UV light.[3] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[4][5]

Part 2: Amidation - Synthesis of 7-Quinolinecarboxamides

Amide bond formation is one of the most frequently performed reactions in medicinal chemistry.[6][7] It involves the activation of the carboxylic acid group to make it susceptible to nucleophilic attack by an amine.

General Experimental Workflow: Amidation

The following diagram outlines the typical workflow for the amidation of this compound using a coupling agent.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve 7-Quinolinecarboxylic Acid & Amine in Anhydrous Solvent prep2 Cool to 0 °C (if required) prep1->prep2 react1 Add Coupling Reagents (e.g., EDC, HOBt, Base) prep2->react1 react2 Stir at RT or Heat (Monitor by TLC/LC-MS) react1->react2 workup1 Aqueous Wash (to remove byproducts) react2->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Dry & Concentrate workup2->workup3 workup4 Purify (Chromatography/Recrystallization) workup3->workup4 final final workup4->final Characterize Product (NMR, MS, etc.)

Caption: General workflow for the amidation of this compound.

Standard Protocol: EDC/HOBt Mediated Amidation
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired amine (1.1 eq), and Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor progress via TLC.

  • Work-up: Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate). Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography or recrystallization.[8]

Amidation Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
1. Incomplete or Failed Reaction Moisture Contamination: Water hydrolyzes the coupling agent and the activated acid intermediate.[1][2]Ensure all glassware is rigorously dried and use anhydrous solvents. Run the reaction under an inert atmosphere (N₂ or Ar).
Poor Reagent Quality: The coupling agent (e.g., EDC, HATU) may have degraded upon storage.Use a fresh bottle of the coupling agent or test its activity on a simpler substrate.
Insufficient Activation: The chosen coupling reagent may not be potent enough, especially for electron-deficient amines.Switch to a more powerful coupling reagent system like HATU/DIPEA or BOPCl/Et₃N.[7] Adding a catalyst like DMAP can also improve reactivity by forming a highly reactive acyliminium ion intermediate.[7]
Low Nucleophilicity of Amine: Electron-deficient or sterically hindered amines react slowly.Increase reaction temperature and/or time. Consider using a more polar aproc solvent like DMF to enhance reaction rates.[3]
2. Formation of Side Products Racemization (if using chiral amines): Over-activation or prolonged reaction times with certain reagents can cause epimerization.Use additives known to suppress racemization, such as HOBt or HOAt. Phosphonium and aminium reagents are generally better than carbodiimides in this regard.[6]
N-Acylurea Formation: A common byproduct in carbodiimide reactions (DCC, EDC) where the activated intermediate reacts with another molecule of the coupling agent.Add an activating agent like HOBt or NHS. These agents trap the activated carboxylic acid as a more stable active ester, which then reacts with the amine, minimizing N-acylurea formation.[6]
3. Difficult Product Purification Byproduct Co-elution: Dicyclohexylurea (DCU), a byproduct of DCC coupling, is often difficult to separate from the product by chromatography.Use a water-soluble carbodiimide like EDC; its urea byproduct can be removed with an acidic aqueous wash.[9] If using DCC, filter the reaction mixture before work-up to remove the precipitated DCU.[10]
Similar Polarity: The product and starting materials may have similar Rf values on TLC.Optimize the chromatography solvent system, perhaps using a gradient elution. Recrystallization is an excellent alternative for solid products.[3]

Part 3: Esterification - Synthesis of 7-Quinolinecarboxylate Esters

Esterification is another key derivatization, often used to improve solubility, modify pharmacokinetic properties, or prepare intermediates. The primary methods involve acid catalysis (Fischer Esterification), alkylation, or coupling agent-mediated reactions (Steglich Esterification).[11]

Troubleshooting Decision Tree: Choosing an Esterification Method

G start Starting Material: This compound q1 Is your alcohol acid-sensitive? start->q1 q2 Are you using a simple, unhindered primary or secondary alcohol? q1->q2 No method2 Steglich Esterification (DCC/DMAP) q1->method2 Yes q3 Are you using a tertiary or sterically hindered alcohol? q2->q3 No method1 Fischer Esterification (H₂SO₄/HCl catalyst, excess alcohol) q2->method1 Yes q3->method2 Yes method3 Alkylation (e.g., MeI, base) q3->method3 Consider Alkylation

Caption: Decision-making workflow for selecting an esterification method.

Esterification Troubleshooting Guide
Method Common Problem Potential Cause(s) Recommended Solution(s)
Fischer Esterification (Acid-catalyzed)Low Conversion / Poor Yield Equilibrium: This is a reversible reaction. The presence of the water byproduct shifts the equilibrium back to the starting materials.[12]Drive the equilibrium forward. Use the alcohol as the solvent (a large excess) and/or remove water as it forms using a Dean-Stark apparatus or molecular sieves.[12][13]
Substrate Degradation Harsh Conditions: Strong acid and high temperatures can degrade sensitive substrates.This method is not suitable for acid-sensitive molecules.[11] Consider a milder, coupling-based method.
Steglich Esterification (DCC/DMAP)Incomplete Reaction Steric Hindrance: Very bulky alcohols may react slowly or not at all.Increase reaction time and/or temperature moderately. Ensure DMAP (catalyst) is present in sufficient quantity (0.1-0.2 eq).
Difficult Purification DCU Byproduct: The dicyclohexylurea (DCU) byproduct from DCC is often a purification challenge.[10]Filter the solid DCU precipitate before aqueous work-up. Alternatively, use EDC as the coupling agent, as its urea byproduct is water-soluble.[11]
Alkylation (e.g., using MeI, EtBr)Low Yield Weak Base/Poor Nucleophile: The carboxylate may not be fully deprotonated, or the alkyl halide may be unreactive.Use a stronger, non-nucleophilic base (e.g., DBU, Cs₂CO₃). Use a more reactive alkylating agent (e.g., switching from an alkyl chloride to an iodide).
Side Reactions N-Alkylation: The nitrogen on the quinoline ring is also nucleophilic and can compete with the carboxylate for the alkylating agent.This is a significant risk. This method is generally less favorable for this substrate unless specific conditions are found to favor O-alkylation. Coupling-based methods are often preferred to avoid this ambiguity.
Standard Protocol: Steglich Esterification
  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and 4-Dimethylaminopyridine (DMAP) (0.1 eq) in anhydrous DCM.

  • Activation: Cool the mixture to 0 °C. Add a solution of Dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM dropwise.[10]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC. A white precipitate (DCU) will form.

  • Work-up: Filter off the DCU precipitate and wash the solid with fresh DCM. Combine the filtrates and wash with 0.5 N HCl and then saturated NaHCO₃ solution.[10]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester by column chromatography.

References

Technical Support Center: Scale-Up Synthesis of 7-Quinolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the scale-up synthesis of 7-Quinolinecarboxylic acid. This guide is designed to provide practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during the synthesis and purification of this important compound. As your Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific principles to empower your experimental success.

I. Frequently Asked Questions (FAQs)

Q1: My reaction yield for this compound is consistently low. What are the most likely causes?

Low yields in quinoline synthesis can often be attributed to several factors. The choice of synthetic route is critical; common methods like the Doebner-von Miller, Gould-Jacobs, or Friedländer synthesis each have their own sensitivities.[1][2][3] Inadequate temperature control, improper stoichiometry of reactants, or the presence of impurities in starting materials can all negatively impact the reaction efficiency. For instance, in the Doebner-von Miller reaction, excessive heat can lead to polymerization and tar formation, significantly reducing the yield of the desired product.[4]

Q2: I'm observing significant byproduct formation. How can I improve the selectivity of my reaction?

Byproduct formation is a common challenge, particularly in acid-catalyzed reactions like the Doebner-von Miller synthesis.[5] The nature of the byproducts will depend on the specific reactants and conditions used. For example, using an α,β-unsaturated carbonyl compound can lead to undesired polymerization.[4] Optimizing the reaction conditions, such as the choice of acid catalyst (Lewis vs. Brønsted), solvent, and temperature, can significantly enhance selectivity.[1] In some cases, a dropwise addition of a reactant, like pyruvic acid in certain Doebner variations, can suppress decomposition and impurity production at higher temperatures.[6][7]

Q3: What are the best practices for purifying this compound at a larger scale?

Purification of carboxylic acids can be challenging due to their polarity. A common and effective method involves partitioning the crude product with a basic aqueous solution to form the water-soluble carboxylate salt. This allows for the removal of neutral and basic organic impurities by extraction with an organic solvent. Subsequently, acidification of the aqueous layer will precipitate the purified carboxylic acid, which can then be collected by filtration.[8] Recrystallization from a suitable solvent, such as acetonitrile, can further enhance purity.[9]

Q4: How can I effectively monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a straightforward and effective technique for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the product.[10] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed to determine the concentration of reactants and products over time.[11]

II. Troubleshooting Guide: Common Scale-Up Challenges

This section provides a more detailed breakdown of potential issues you may encounter during the scale-up synthesis of this compound, along with their causes and recommended solutions.

Reaction Initiation and Control
Problem Potential Cause(s) Recommended Solution(s)
Reaction fails to initiate - Insufficient activation energy (temperature too low).- Inactive catalyst.- Impurities in starting materials inhibiting the reaction.- Gradually increase the reaction temperature while monitoring for any changes.- Verify the quality and activity of the catalyst. Consider using a fresh batch.- Ensure the purity of your starting materials. Pre-purification may be necessary.
Runaway reaction (exothermic) - Poor heat dissipation at a larger scale.- Rate of reagent addition is too fast.- Inadequate stirring.- Ensure efficient cooling and use a reactor with a high surface area-to-volume ratio.- Add reagents, especially strong acids, slowly and in a controlled manner.- Use a robust overhead stirrer to ensure homogenous mixing and heat distribution. In some cases, a moderator like ferrous sulfate can be used in Skraup-type syntheses to control the exotherm.[4]
Significant tar or polymer formation - Excessive reaction temperature.- Highly acidic conditions promoting side reactions.- Polymerization of α,β-unsaturated starting materials.- Optimize the reaction temperature to the minimum required for efficient conversion.- Consider using a milder acid catalyst or reducing the catalyst loading.- As mentioned, the controlled addition of certain reagents can minimize polymerization.[4][6]
Work-up and Product Isolation
Problem Potential Cause(s) Recommended Solution(s)
Difficulty in separating product from the reaction mixture - Product is soluble in the work-up solvent.- Formation of a stable emulsion during extraction.- If the product is a carboxylic acid, utilize an acid-base extraction strategy as described in the FAQs.[8]- To break emulsions, try adding a saturated brine solution or filtering the mixture through a pad of celite.
Low recovery of product after precipitation - Incomplete precipitation due to insufficient pH adjustment.- Product has some solubility in the precipitation solvent.- Ensure the pH is adjusted well beyond the pKa of the carboxylic acid to ensure complete protonation and precipitation.- Cool the mixture in an ice bath to minimize solubility before filtration.
Product is an oil instead of a solid - Presence of impurities that lower the melting point.- The product may be polymorphic.- Attempt to purify a small sample by chromatography to see if a solid can be obtained.- Try trituration with a non-polar solvent to induce crystallization.
Purification and Impurity Profile
Problem Potential Cause(s) Recommended Solution(s)
Persistent impurities after initial purification - Co-precipitation of impurities with the product.- Impurities with similar solubility profiles to the product.- Recrystallization from a carefully chosen solvent system is often effective. Experiment with different solvents or solvent mixtures.- If simple recrystallization is ineffective, column chromatography may be necessary.
Product discoloration - Presence of trace colored impurities.- Oxidation of the product or impurities.- Treatment with activated carbon during recrystallization can often remove colored impurities.- Conduct the work-up and purification steps under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected.
Inconsistent purity between batches - Variations in the quality of starting materials.- Inconsistent reaction conditions (temperature, time, stirring).- Source high-purity starting materials and perform quality control checks on each new batch.- Implement strict process controls to ensure batch-to-batch consistency in all reaction parameters.

III. Key Synthetic Methodologies and Experimental Workflows

The synthesis of this compound can be approached through several established methods. Below are diagrams illustrating the general workflows for two common synthetic routes.

Gould-Jacobs Reaction Workflow

The Gould-Jacobs reaction is a widely used method for synthesizing 4-hydroxyquinolines, which can be precursors to quinolinecarboxylic acids.[2][12][13]

Gould-Jacobs Reaction Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization & Hydrolysis cluster_2 Step 3: Decarboxylation (if required) Aniline Aniline Derivative Condensation Condensation (Heat) Aniline->Condensation MalonicEster Alkoxymethylenemalonic Ester MalonicEster->Condensation Intermediate Anilidomethylenemalonate Intermediate Condensation->Intermediate Cyclization Thermal Cyclization (High Temp.) Intermediate->Cyclization HydroxyquinolineEster 4-Hydroxyquinoline-3-carboxylate Cyclization->HydroxyquinolineEster Saponification Saponification (e.g., NaOH) HydroxyquinolineEster->Saponification CarboxylicAcid 4-Hydroxyquinoline-3-carboxylic Acid Saponification->CarboxylicAcid Decarboxylation Decarboxylation (Heat) CarboxylicAcid->Decarboxylation FinalProduct 4-Hydroxyquinoline Decarboxylation->FinalProduct

Caption: General workflow of the Gould-Jacobs reaction for quinoline synthesis.[13]

Doebner-von Miller Reaction Workflow

The Doebner-von Miller reaction provides a direct route to quinolines from anilines and α,β-unsaturated carbonyl compounds.[1][5]

Doebner-von Miller Reaction Workflow cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification Aniline Aniline Reaction Reaction (Heating) Aniline->Reaction UnsaturatedCarbonyl α,β-Unsaturated Carbonyl Compound UnsaturatedCarbonyl->Reaction AcidCatalyst Acid Catalyst (Lewis or Brønsted) AcidCatalyst->Reaction CrudeProduct Crude Quinoline Product Mixture Reaction->CrudeProduct Workup Aqueous Work-up (Neutralization) CrudeProduct->Workup Extraction Solvent Extraction Workup->Extraction Purification Purification (e.g., Crystallization, Chromatography) Extraction->Purification PureProduct Purified Quinoline Derivative Purification->PureProduct

Caption: General workflow of the Doebner-von Miller reaction for quinoline synthesis.[1]

IV. References

  • ChemicalBook. (n.d.). This compound | 1078-30-4. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters. Retrieved from --INVALID-LINK--

  • Organic Reactions. (n.d.). Gould-Jacobs Reaction. Retrieved from --INVALID-LINK--

  • PubMed Central. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound | 1078-30-4. Retrieved from --INVALID-LINK--

  • ResearchSpace@UKZN. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. Retrieved from --INVALID-LINK--

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2014). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry, 38(5), 2090-2098. --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols: Gould-Jacobs Cyclization for Quinolone Synthesis. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. Retrieved from --INVALID-LINK--

  • MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(9), 2476. --INVALID-LINK--

  • Royal Society of Chemistry. (2007). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry, 5(11), 1758-1763. --INVALID-LINK--

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from --INVALID-LINK--

  • ChemWhat. (n.d.). This compound CAS#: 1078-30-4. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids: Application Notes and Protocols. Retrieved from --INVALID-LINK--

  • MDPI. (2022). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. International Journal of Molecular Sciences, 23(21), 13329. --INVALID-LINK--

  • ACS Publications. (2021). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 86(17), 11849-11858. --INVALID-LINK--

  • PubChem. (n.d.). Quinaldic Acid. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. Scientific Reports, 11(1), 6141. --INVALID-LINK--

  • ResearchGate. (n.d.). How can I purify carboxylic acid? Retrieved from --INVALID-LINK--

  • PubMed. (2016). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. Organic Process Research & Development, 20(11), 1935-1946. --INVALID-LINK--

  • PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(14), 5115-5123. --INVALID-LINK--

  • YouTube. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. [Video]. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US6833472B2 - Process for the purification of aromatic carboxylic acids. Retrieved from --INVALID-LINK--

  • PubMed Central. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Analytical Methods in Chemistry, 2020, 8839354. --INVALID-LINK--

  • CAS Common Chemistry. (n.d.). 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. Retrieved from --INVALID-LINK--

  • ACS Publications. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4446-4460. --INVALID-LINK--

  • ResearchGate. (2024). Shaking Up the Friedländer Reaction: Rapid, Scalable Mechanochemical Synthesis of Polyaryl‐Substituted Quinolines. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). WO2014095080A2 - Process for the purification of carboxylic acids. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from --INVALID-LINK--

  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to 7-Quinolinecarboxylic Acid and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic compounds, the quinoline nucleus stands as a privileged scaffold, forming the backbone of numerous therapeutic agents and biologically active molecules. The simple substitution of a carboxylic acid group onto this bicyclic system gives rise to a family of seven isomers: the quinolinecarboxylic acids. While structurally similar, the seemingly minor shift in the position of the carboxyl group around the quinoline ring imparts surprisingly diverse physicochemical and biological properties. This guide offers a comparative analysis of 7-Quinolinecarboxylic acid and its isomers, providing researchers, scientists, and drug development professionals with the foundational knowledge and experimental insights necessary to navigate their unique characteristics and unlock their therapeutic potential.

Structural and Physicochemical Landscape: A Tale of Seven Isomers

The position of the carboxylic acid moiety on the quinoline ring profoundly influences the molecule's electronic distribution, steric hindrance, and intermolecular bonding capabilities. These factors, in turn, dictate key physicochemical parameters that are critical for drug development, such as acidity (pKa), solubility, and lipophilicity.

Visualizing the Isomeric Family

The seven isomers of quinolinecarboxylic acid are distinguished by the position of the carboxyl group on the quinoline ring, from position 2 to 8.

isomers cluster_2 Quinoline-2-carboxylic Acid cluster_3 Quinoline-3-carboxylic Acid cluster_4 Quinoline-4-carboxylic Acid cluster_5 Quinoline-5-carboxylic Acid cluster_6 Quinoline-6-carboxylic Acid cluster_7 This compound cluster_8 Quinoline-8-carboxylic Acid 2-qca 3-qca 4-qca 5-qca 6-qca 7-qca 8-qca

Figure 1: Chemical structures of the seven isomers of quinolinecarboxylic acid.

Comparative Physicochemical Properties

The following table summarizes key physicochemical properties of the quinolinecarboxylic acid isomers. It is important to note that experimental values can vary depending on the measurement conditions.

IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)Aqueous Solubility
2-Quinolinecarboxylic Acid C₁₀H₇NO₂173.17156-157~4.9-
3-Quinolinecarboxylic Acid C₁₀H₇NO₂173.17277-280[1]~4.8-
4-Quinolinecarboxylic Acid C₁₀H₇NO₂173.17254-255[2][3]~5.1Soluble in DMSO[2]
5-Quinolinecarboxylic Acid C₁₀H₇NO₂173.17>300~4.7Slightly soluble in water[4]
6-Quinolinecarboxylic Acid C₁₀H₇NO₂173.17293-294[5]~4.6Practically insoluble in water[5]
This compound C₁₀H₇NO₂173.17249.5[6]~4.5-
8-Quinolinecarboxylic Acid C₁₀H₇NO₂173.17183-185[7][8][9]~6.8Soluble in DMSO (50 mg/mL)[10]

pKa values are predicted using computational models and should be considered as estimates. Experimental determination is recommended for precise values.

Expert Insights: The variation in melting points suggests differences in crystal lattice energies, influenced by the isomers' ability to form intermolecular hydrogen bonds and π-π stacking interactions. The predicted pKa values indicate that most isomers are weakly acidic, with the exception of the 8-isomer, which is predicted to be significantly less acidic. This is likely due to the formation of a strong intramolecular hydrogen bond between the carboxylic acid proton and the quinoline nitrogen, which stabilizes the neutral form. This structural feature can have profound implications for its biological activity and pharmacokinetic profile.

Biological Activity: A Comparative Look at Cytotoxicity

Quinoline derivatives are well-known for their broad spectrum of biological activities, including anticancer properties. The position of the carboxylic acid group can significantly influence the cytotoxic profile of these isomers. While comprehensive, direct comparative studies of all seven isomers against a panel of cancer cell lines are limited in publicly available literature, existing data on individual isomers and their derivatives provide valuable insights.

A study investigating the antiproliferative potential of various quinoline derivatives reported on the activity of quinoline-2-carboxylic acid and quinoline-4-carboxylic acid against the MCF-7 breast cancer cell line.[11] Another study explored the cytotoxic effects of a series of quinoline-4-carboxylic acid derivatives against HeLa (cervical cancer), MCF-7 (breast cancer), and K-562 (bone marrow cancer) cell lines.[1] These studies highlight the potential of the quinoline carboxylic acid scaffold as a starting point for the development of novel anticancer agents. For instance, some derivatives of quinoline-4-carboxylic acid have shown significant growth inhibition of MCF-7 cells.[1]

Expert Insights: The anticancer activity of quinoline derivatives is often attributed to their ability to intercalate with DNA, inhibit key enzymes like topoisomerases, or induce apoptosis through various signaling pathways. The electronic and steric properties conferred by the position of the carboxyl group can influence these interactions. For example, the planarity of the quinoline ring system is crucial for DNA intercalation, and substituents can either enhance or hinder this process.

Experimental Protocols: Enabling Comparative Research

To facilitate further comparative studies, this section provides detailed, self-validating protocols for key experiments.

Synthesis of Quinolinecarboxylic Acid Isomers

Several named reactions are classically employed for the synthesis of the quinoline core. The choice of method often depends on the desired substitution pattern.

  • Doebner-von Miller Reaction: This reaction involves the condensation of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst and an oxidizing agent. It is a versatile method for producing a variety of substituted quinolines.[6]

  • Pfitzinger Reaction: This method provides a route to quinoline-4-carboxylic acids through the reaction of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[2][7][12] The reaction proceeds via the opening of the isatin ring followed by condensation and cyclization.

  • Skraup-Doebner-von Miller Synthesis: This is a variation of the Doebner-von Miller reaction and is a cornerstone in quinoline synthesis.[13][14][15]

Pfitzinger_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Isatin Isatin RingOpening Ring Opening of Isatin Isatin->RingOpening Carbonyl Carbonyl Compound (with α-methylene) Condensation Condensation Carbonyl->Condensation Base Base (e.g., KOH) Base->RingOpening RingOpening->Condensation Cyclization Cyclization & Dehydration Condensation->Cyclization Product Quinoline-4-carboxylic Acid Derivative Cyclization->Product

Figure 2: Generalized workflow for the Pfitzinger synthesis of quinoline-4-carboxylic acids.

Protocol for Determining pKa by Potentiometric Titration

The determination of the acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at physiological pH.

Principle: A solution of the quinolinecarboxylic acid isomer is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored using a pH meter. The pKa is determined from the midpoint of the titration curve.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a standardized solution of 0.1 M NaOH.

    • Accurately weigh and dissolve the quinolinecarboxylic acid isomer in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility is low) to a known concentration (e.g., 0.01 M).

  • Titration Setup:

    • Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

    • Place a known volume of the quinolinecarboxylic acid solution in a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode and a burette containing the standardized NaOH solution.

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Add the NaOH solution in small, precise increments (e.g., 0.1 mL).

    • After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

    • Continue the titration until the pH shows a sharp increase and then begins to level off.

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) against the volume of NaOH.

    • The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).

Protocol for Assessing Cytotoxicity using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture cancer cells (e.g., MCF-7 or HeLa) in appropriate media and conditions.

    • Trypsinize the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate the plate for 24 hours to allow the cells to adhere.

  • Compound Treatment:

    • Prepare stock solutions of the quinolinecarboxylic acid isomers in DMSO.

    • Perform serial dilutions of the stock solutions in culture medium to obtain a range of desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and an untreated control.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot a dose-response curve of cell viability versus compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

MTT_Workflow A Seed Cells in 96-well Plate B Incubate (24h) A->B C Treat with Quinolinecarboxylic Acid Isomers (Various Conc.) B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Add Solubilization Solution (DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate Cell Viability & IC50 H->I

References

A Comparative Guide to the Anticancer Potential of 7-Quinolinecarboxylic Acid Derivatives Versus the Platinum Standard: Cisplatin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer chemotherapy, cisplatin stands as a cornerstone, a platinum-based agent with potent cytotoxic activity against a broad spectrum of solid tumors. However, its clinical utility is often hampered by severe side effects and the development of drug resistance. This has spurred the search for novel anticancer agents with improved therapeutic indices. Among the myriad of heterocyclic compounds explored, quinoline derivatives, and specifically 7-quinolinecarboxylic acids, have emerged as a promising class of compounds with significant antiproliferative effects. This guide provides an in-depth, objective comparison of the anticancer activity of 7-quinolinecarboxylic acid derivatives against the established chemotherapeutic, cisplatin, supported by experimental data and methodologies.

Introduction: Two Distinct Scaffolds in the Fight Against Cancer

Cisplatin: The Incumbent Platinum Standard

Cisplatin, or cis-diamminedichloroplatinum(II), has been a frontline treatment for numerous cancers, including testicular, ovarian, bladder, lung, and head and neck cancers, since its approval in the late 1970s.[1][2] Its mechanism of action is primarily mediated by its ability to form covalent adducts with DNA, leading to the inhibition of DNA replication and transcription, ultimately triggering apoptosis in rapidly dividing cancer cells.[1][2][3][4] Despite its efficacy, cisplatin's clinical use is associated with significant dose-limiting toxicities, such as nephrotoxicity, neurotoxicity, and ototoxicity, as well as the frequent emergence of drug resistance.[1][3][5]

This compound Derivatives: A New Frontier

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many therapeutic agents.[6][7] Quinoline carboxylic acid derivatives, in particular, have garnered attention for their diverse biological activities, including potent anticancer effects.[8][9][10] These compounds exert their antiproliferative action through various mechanisms, often distinct from that of cisplatin, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth and survival.[6][8][11] The versatility of the quinoline ring allows for extensive structural modifications, offering the potential to fine-tune their pharmacological properties and develop derivatives with enhanced potency and selectivity.[6][8]

Comparative Anticancer Activity: An In Vitro Perspective

The cornerstone of preclinical anticancer drug evaluation lies in determining a compound's cytotoxic potential against various cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%. While direct head-to-head comparisons of this compound derivatives and cisplatin are not extensively documented in a single study, we can collate data from various sources to draw a comparative picture.

It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions (e.g., cell lines, incubation times, and assay methods). However, the following tables provide a representative overview of the cytotoxic potential of both classes of compounds against several human cancer cell lines.

Table 1: Cytotoxicity (IC50, µM) of Representative Quinoline Carboxylic Acid Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone Derivative 12eMGC-803 (Gastric)1.38[12]
Quinoline-Chalcone Derivative 12eHCT-116 (Colon)5.34[12]
Quinoline-Chalcone Derivative 12eMCF-7 (Breast)5.21[12]
Quinoline-based Dihydrazone 3bMCF-7 (Breast)7.016[13]
Quinoline-based Dihydrazone 3cMCF-7 (Breast)7.05[13]
Ursolic Acid-Quinoline Hybrid 4dMDA-MB-231 (Breast)0.12[14]
Ursolic Acid-Quinoline Hybrid 4dHeLa (Cervical)0.08[14]
Ursolic Acid-Quinoline Hybrid 4dSMMC-7721 (Liver)0.34[14]

Table 2: Cytotoxicity (IC50, µM) of Cisplatin

Cancer Cell LineIC50 (µM)Reference
MGC-803 (Gastric)~5-10 (Estimated from various studies)
HCT-116 (Colon)~2-8 (Estimated from various studies)
MCF-7 (Breast)~5-15 (Estimated from various studies)
MDA-MB-231 (Breast)~3-10 (Estimated from various studies)
HeLa (Cervical)~1-5 (Estimated from various studies)
A549 (Lung)9.4[15]
MDA-MB-231 (Breast)41.2[15]

From the available data, it is evident that certain this compound derivatives exhibit potent anticancer activity, with IC50 values in the low micromolar and even nanomolar range, which is comparable to or, in some cases, more potent than cisplatin against specific cell lines.[12][13][14]

Unraveling the Mechanisms of Action: A Tale of Two Pathways

The divergent chemical structures of this compound derivatives and cisplatin translate into distinct mechanisms of inducing cancer cell death.

Cisplatin: The DNA Damager

Cisplatin exerts its cytotoxic effects by forming platinum-DNA adducts.[2][3][4] Upon entering the cell, the chloride ligands of cisplatin are replaced by water molecules in a process called aquation. The aquated species is highly reactive and readily binds to the N7 position of purine bases, primarily guanine, in the DNA. This leads to the formation of intrastrand and interstrand crosslinks, which distort the DNA double helix, inhibit DNA replication and transcription, and ultimately trigger a cellular damage response that leads to apoptosis.[2][3][4]

cisplatin_mechanism Cisplatin Cisplatin Aquated_Cisplatin Aquated Cisplatin Cisplatin->Aquated_Cisplatin Aquation DNA_Adducts DNA Adducts (Intra/Interstrand Crosslinks) Aquated_Cisplatin->DNA_Adducts Binds to DNA DNA_Damage_Response DNA Damage Response DNA_Adducts->DNA_Damage_Response Triggers Apoptosis Apoptosis DNA_Damage_Response->Apoptosis Induces Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: The mechanism of action of cisplatin, leading to cancer cell death.

This compound Derivatives: The Multi-Targeted Modulators

In contrast to cisplatin's direct assault on DNA, this compound derivatives employ a more multifaceted approach to induce cancer cell death. Their mechanisms often involve the modulation of key cellular processes that are dysregulated in cancer.[6][8]

  • Induction of Apoptosis: Many quinoline carboxylic acid derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8] They can modulate the expression of key apoptotic proteins, such as upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.[8] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, culminating in apoptosis.[8]

  • Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, a critical process for the continuous proliferation of cancer cells.[6][8] They have been observed to induce cell cycle arrest at various phases, most notably the G2/M and S phases, thereby preventing cancer cells from dividing.[8]

  • Inhibition of Signaling Pathways and Enzymes: Certain quinoline derivatives can inhibit the activity of crucial enzymes like topoisomerases, which are essential for DNA replication and repair.[8] By targeting these enzymes, they can induce DNA damage and trigger cell death.

quinoline_mechanism Quinoline_Derivative 7-Quinolinecarboxylic Acid Derivative Apoptosis_Induction Apoptosis Induction (e.g., Bax/Bcl-2 modulation) Quinoline_Derivative->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G2/M phase) Quinoline_Derivative->Cell_Cycle_Arrest Enzyme_Inhibition Enzyme Inhibition (e.g., Topoisomerase) Quinoline_Derivative->Enzyme_Inhibition Cancer_Cell_Death Cancer Cell Death Apoptosis_Induction->Cancer_Cell_Death Cell_Cycle_Arrest->Cancer_Cell_Death Enzyme_Inhibition->Cancer_Cell_Death

Caption: The multifaceted anticancer mechanisms of this compound derivatives.

Experimental Protocols for Comparative Evaluation

To ensure the scientific integrity and reproducibility of findings when comparing novel compounds like this compound derivatives with established drugs such as cisplatin, standardized and well-validated experimental protocols are essential.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is widely used to measure the cytotoxic effects of potential anticancer agents.[16][17][18]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[18][19]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and cisplatin in a complete culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and an untreated control.[3][18]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[19]

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[16][18]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[16]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value for each compound.

mtt_assay_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Compounds (Quinoline Derivatives & Cisplatin) seed_cells->treat_cells incubate_plate Incubate (24-72h) treat_cells->incubate_plate add_mtt Add MTT Reagent incubate_plate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: A streamlined workflow of the MTT assay for cytotoxicity screening.

Apoptosis Detection: Annexin V/Propidium Iodide Staining

To determine if cell death is occurring via apoptosis, the Annexin V/Propidium Iodide (PI) assay followed by flow cytometry is a standard method.[20] This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20]

Protocol:

  • Cell Treatment: Treat cancer cells with the IC50 concentrations of the this compound derivatives and cisplatin for a predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation solution.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).[20]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) staining solutions.[20]

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[20]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic or necrotic cells are both Annexin V- and PI-positive.[20]

Cell Cycle Analysis

To investigate the effect of the compounds on cell cycle progression, flow cytometry analysis of propidium iodide (PI) stained cells is performed.

Protocol:

  • Cell Treatment: Treat cells with the test compounds for a specified duration.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Acquisition: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Toxicity and Side Effect Profiles: A Critical Consideration

A major driving force behind the development of new anticancer agents is the desire to mitigate the severe side effects associated with conventional chemotherapeutics like cisplatin.

Cisplatin's Toxicity Profile:

Cisplatin is notorious for its dose-limiting toxicities, which include:

  • Nephrotoxicity: Kidney damage is a major concern and often requires aggressive hydration protocols.[1][3]

  • Neurotoxicity: Peripheral neuropathy, characterized by tingling, numbness, and pain in the extremities, can be debilitating.

  • Ototoxicity: Hearing loss, particularly at high frequencies, can be permanent.[1]

  • Myelosuppression: A decrease in the production of blood cells can lead to an increased risk of infection, bleeding, and anemia.

  • Severe Nausea and Vomiting: While manageable with antiemetic drugs, this remains a significant side effect.[3]

Potential Toxicity Profile of this compound Derivatives:

While comprehensive clinical data on the toxicity of this compound derivatives is not yet available, preclinical studies on various quinoline derivatives suggest a potentially more favorable safety profile. Some studies have indicated that certain quinoline derivatives exhibit selective cytotoxicity, being more toxic to cancer cells than to normal cells. However, it is crucial to conduct thorough in vivo toxicity studies to fully characterize the safety profile of any new drug candidate. Potential toxicities could include hepatotoxicity or off-target effects that are not apparent in in vitro studies.

Overcoming Cisplatin Resistance

A significant challenge in cancer therapy is the development of resistance to chemotherapy. Cisplatin resistance can arise from multiple mechanisms, including reduced drug accumulation, increased detoxification, enhanced DNA repair, and inhibition of apoptosis. Because this compound derivatives often have different mechanisms of action that do not rely on the same cellular pathways as cisplatin, they hold the potential to be effective against cisplatin-resistant tumors. Further research is needed to explore the efficacy of these compounds in cisplatin-resistant cancer models.

Conclusion and Future Directions

The quest for more effective and less toxic anticancer drugs is a continuous endeavor. This compound derivatives represent a promising class of compounds with potent antiproliferative activity and multifaceted mechanisms of action that are distinct from the DNA-damaging effects of cisplatin. While the available data suggests that some of these derivatives have comparable or even superior in vitro cytotoxicity to cisplatin against certain cancer cell lines, a comprehensive and direct comparative evaluation, particularly through in vivo studies, is necessary to fully elucidate their therapeutic potential.

Future research should focus on:

  • Head-to-head in vitro and in vivo comparative studies of promising this compound derivatives and cisplatin against a broad panel of cancer models.

  • Thorough investigation of the toxicity profiles of these derivatives to assess their therapeutic index.

  • Evaluation of their efficacy in cisplatin-resistant cancer models to determine their potential to overcome this significant clinical challenge.

  • Elucidation of the detailed molecular targets and signaling pathways modulated by these compounds to guide further drug development and optimization.

By systematically addressing these research questions, the scientific community can determine whether this compound derivatives can indeed offer a safer and more effective alternative or complementary therapeutic strategy to the long-standing platinum standard in the fight against cancer.

References

A Comparative Analysis of the Antibacterial Efficacy of Novel Quinolonecarboxylic Acids and Ciprofloxacin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the antibacterial efficacy of contemporary quinolinecarboxylic acids against the benchmark fluoroquinolone, ciprofloxacin. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product-to-product comparison to offer a comprehensive understanding of their mechanisms, spectrum of activity, and the experimental methodologies used for their evaluation.

Introduction: The Evolving Landscape of Quinolone Antibacterials

Quinolones are a critical class of synthetic, broad-spectrum antibiotics that have been a cornerstone in treating a wide array of bacterial infections. Their primary mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are vital for DNA replication, repair, and recombination. Ciprofloxacin, a second-generation fluoroquinolone, has long been a widely used therapeutic agent, particularly for its potent activity against Gram-negative bacteria.[1] However, the rise of antibiotic resistance has necessitated the development of newer generations of quinolinecarboxylic acids with enhanced potency, broader spectrums of activity, and improved safety profiles. This guide will delve into a comparative analysis of these next-generation agents against ciprofloxacin, supported by experimental data and detailed protocols.

Mechanism of Action: Targeting Bacterial DNA Synthesis

The bactericidal activity of all quinolonecarboxylic acids stems from their ability to interfere with DNA synthesis.[2] They form a stable complex with the bacterial DNA and either DNA gyrase or topoisomerase IV, leading to double-stranded DNA breaks and ultimately, cell death.[3][4]

While the fundamental mechanism is conserved, newer quinolones often exhibit nuanced differences. For instance, some, like delafloxacin, demonstrate a dual-targeting mechanism with equipotent inhibition of both DNA gyrase and topoisomerase IV.[5][6] This balanced affinity is thought to lower the probability of resistance development, as mutations in both enzymes would be required for significant resistance to emerge.[6]

Visualizing the Mechanism of Action

The following diagram illustrates the core mechanism of action of quinolonecarboxylic acids.

Quinolone_Mechanism_of_Action Mechanism of Action of Quinolonecarboxylic Acids cluster_bacterium Bacterial Cell quinolone Quinolone (e.g., Ciprofloxacin, Delafloxacin) entry Cellular Uptake quinolone->entry dna_gyrase DNA Gyrase (Topoisomerase II) entry->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV entry->topoisomerase_iv Inhibits replication_fork DNA Replication Fork dna_gyrase->replication_fork Relaxes Supercoils dna_breaks Double-Strand DNA Breaks dna_gyrase->dna_breaks Forms Stable Complex topoisomerase_iv->replication_fork Decatenates Chromosomes topoisomerase_iv->dna_breaks Forms Stable Complex cell_death Bacterial Cell Death dna_breaks->cell_death Leads to

Caption: Quinolones inhibit DNA gyrase and topoisomerase IV, leading to lethal DNA breaks.

Comparative In Vitro Efficacy: A Data-Driven Analysis

The most direct measure of an antibiotic's potency is its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the comparative MIC₅₀ and MIC₉₀ values (concentrations required to inhibit 50% and 90% of isolates, respectively) for ciprofloxacin and a selection of newer quinolinecarboxylic acids against key bacterial pathogens.

Table 1: Comparative Activity against Gram-Positive Pathogens (MIC in µg/mL)
OrganismAntibioticMIC₅₀MIC₉₀
Staphylococcus aureus (MSSA) Ciprofloxacin0.51
Delafloxacin0.0150.12
Nemonoxacin0.060.12
Staphylococcus aureus (MRSA) Ciprofloxacin>16>16
Delafloxacin0.251
Nemonoxacin14
Streptococcus pneumoniae Ciprofloxacin12
Delafloxacin0.0080.06
Nemonoxacin0.0150.03

Note: Data compiled from multiple sources. MIC values can vary based on geographic location and testing methodology.

Table 2: Comparative Activity against Gram-Negative Pathogens (MIC in µg/mL)
OrganismAntibioticMIC₅₀MIC₉₀
Escherichia coli Ciprofloxacin≤0.060.25
Delafloxacin0.030.25
Nemonoxacin816
Pseudomonas aeruginosa Ciprofloxacin0.251
Delafloxacin0.54
Zabofloxacin--
Klebsiella pneumoniae Ciprofloxacin≤0.060.25
Delafloxacin0.121
Zabofloxacin--

Note: Data compiled from multiple sources. MIC values can vary based on geographic location and testing methodology.

Beyond Potency: Bactericidal Activity and Time-Kill Kinetics

While MIC provides a measure of inhibitory activity, it is also crucial to understand the bactericidal (killing) versus bacteriostatic (inhibiting growth) nature of an antibiotic. This is assessed through the determination of the Minimum Bactericidal Concentration (MBC) and through time-kill kinetic assays.

A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial inoculum.[7] Time-kill assays provide a dynamic view of this activity, plotting the reduction in viable bacteria over time at various antibiotic concentrations.[8]

Visualizing the Experimental Workflow for Antibacterial Efficacy Testing

The following diagram outlines the typical experimental workflow for determining MIC, MBC, and time-kill kinetics.

Antibacterial_Efficacy_Workflow Experimental Workflow for Antibacterial Efficacy Assessment start Start: Prepare Bacterial Inoculum mic_setup MIC Assay Setup: Serial Dilution of Antibiotics in Microtiter Plate start->mic_setup time_kill_setup Time-Kill Assay Setup: Inoculate flasks with bacteria and different antibiotic concentrations start->time_kill_setup incubation Incubate at 35-37°C for 16-20 hours mic_setup->incubation mic_read Read MIC: Lowest concentration with no visible growth incubation->mic_read mbc_setup MBC Assay: Plate aliquots from clear wells onto antibiotic-free agar mic_read->mbc_setup mbc_incubation Incubate plates at 35-37°C for 18-24 hours mbc_setup->mbc_incubation mbc_read Read MBC: Lowest concentration with ≥99.9% killing mbc_incubation->mbc_read end End: Comparative Efficacy Data mbc_read->end sampling Sample at multiple time points (e.g., 0, 2, 4, 8, 24 hours) time_kill_setup->sampling plating Serially dilute and plate samples on agar sampling->plating colony_count Incubate and count CFU/mL plating->colony_count plot_curves Plot Time-Kill Curves: Log₁₀ CFU/mL vs. Time colony_count->plot_curves plot_curves->end

Caption: Workflow for determining MIC, MBC, and time-kill kinetics of antibacterial agents.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Testing

This protocol is based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial strains for testing

  • Quinolonecarboxylic acids (e.g., ciprofloxacin, delafloxacin) stock solutions

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • Mueller-Hinton Agar (MHA) plates

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on an agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Antibiotic Dilution:

    • Prepare a two-fold serial dilution of each quinolinecarboxylic acid in MHB in the 96-well plate. The final volume in each well should be 100 µL.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (MHB without inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control).

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

  • MBC Determination:

    • From each well that shows no visible growth (at and above the MIC), take a 10-100 µL aliquot and subculture it onto an MHA plate.

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

    • The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count.

Time-Kill Kinetic Assay

This assay provides a dynamic assessment of bactericidal activity over time.

Materials:

  • Erlenmeyer flasks with sterile MHB

  • Bacterial strains for testing

  • Quinolonecarboxylic acids stock solutions

  • Sterile saline or PBS

  • Shaking incubator (35 ± 2°C)

  • MHA plates

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension as described for the MIC/MBC assay, and dilute it in a larger volume of MHB to a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Assay Setup:

    • Dispense the inoculated broth into several flasks.

    • Add the quinolinecarboxylic acids to the flasks at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC).

    • Include a growth control flask (no antibiotic).

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of each sample in sterile saline or PBS.

    • Plate a defined volume of the appropriate dilutions onto MHA plates.

  • Incubation and Colony Counting:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

    • Count the number of colonies on each plate to determine the viable cell count (CFU/mL) at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each antibiotic concentration and the growth control.

    • A bactericidal effect is typically defined as a ≥3-log₁₀ decrease in CFU/mL from the initial inoculum.

Impact on Bacterial Signaling Pathways

Beyond their direct bactericidal effects, there is growing interest in how antibiotics may interfere with bacterial communication and signaling pathways, such as quorum sensing (QS) and two-component regulatory systems (TCS).

  • Quorum Sensing (QS): This is a cell-density-dependent communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation.[9] Some studies suggest a complex interplay between QS and antibiotic resistance.[10] While not their primary mechanism, the potential for quinolones to disrupt these signaling pathways is an area of active research.

  • Two-Component Regulatory Systems (TCS): TCS are a primary mechanism for bacteria to sense and respond to environmental changes, including the presence of antibiotics.[7] These systems can regulate the expression of genes involved in antibiotic resistance. The direct impact of different quinolinecarboxylic acids on specific TCS is not yet fully elucidated but represents a promising avenue for future research into overcoming resistance.

Conclusion

The landscape of quinolonecarboxylic acids is continually evolving, with newer agents demonstrating significant advantages over ciprofloxacin, particularly against Gram-positive and resistant pathogens. Delafloxacin and nemonoxacin, for example, show superior in vitro potency against MRSA and S. pneumoniae. The dual-targeting mechanism of some newer agents may also present a higher barrier to the development of resistance.

For researchers and drug development professionals, a thorough understanding of the comparative efficacy, supported by robust experimental data from standardized assays such as MIC, MBC, and time-kill kinetics, is paramount. As we continue to face the challenge of antimicrobial resistance, the continued investigation and development of novel quinolinecarboxylic acids will be essential in maintaining a strong arsenal against bacterial infections.

References

A Comparative Analysis of Corrosion Inhibition: 7-Quinolinecarboxylic Acid vs. Benzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Material Science and Drug Development

In the relentless pursuit of preserving material integrity, corrosion inhibitors are indispensable. This guide offers a detailed comparative analysis of two prominent corrosion inhibitors: 7-Quinolinecarboxylic acid, a promising candidate from the quinoline family, and Benzotriazole (BTA), a long-established industry benchmark, particularly for copper and its alloys. While direct comparative studies on this compound are emerging, this guide synthesizes available data on quinoline derivatives to provide a predictive performance comparison against the well-documented efficacy of benzotriazole.

The Imperative of Corrosion Inhibition

Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, poses a significant threat to the longevity and reliability of metallic components across various industries. The use of organic corrosion inhibitors is a practical and effective strategy to mitigate this costly problem. These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process. The effectiveness of an inhibitor is intrinsically linked to its molecular structure, particularly the presence of heteroatoms (like nitrogen, oxygen, and sulfur) and aromatic rings, which facilitate strong adsorption.

Unveiling the Contenders: Molecular Structure and Properties

This compound: As a derivative of quinoline, this compound possesses a bicyclic heterocyclic aromatic structure containing a nitrogen atom. The presence of the carboxylic acid group (-COOH) at the 7th position is anticipated to enhance its solubility and chelating ability, potentially forming a stable, protective film on the metal surface. Quinoline and its derivatives are known to be effective corrosion inhibitors due to their high electron density and the ability of the nitrogen atom to coordinate with metal ions.[1][2]

Benzotriazole (BTA): Benzotriazole is a heterocyclic compound with three nitrogen atoms fused to a benzene ring.[3][4] It is a well-established and highly effective corrosion inhibitor, especially for copper and its alloys, where it forms a stable polymeric complex with copper ions, creating a robust protective layer.[3][5] Its efficacy has also been demonstrated for other metals, including mild steel.[3][6][7][8]

Performance Showdown: A Data-Driven Comparison

While direct, side-by-side experimental data for this compound against benzotriazole is limited in publicly available literature, we can extrapolate and compare the performance based on studies of similar quinoline derivatives and the extensive data on benzotriazole. The following tables summarize typical performance data obtained from key experimental techniques.

Table 1: Corrosion Inhibition Efficiency from Weight Loss Measurement
InhibitorMetalCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)
Quinoline Derivative (NHQA) [9]Mild Steel1 M HCl500 ppm3093.4
Quinoline Derivative (5BPQ) [10]Q235 SteelH₂SO₄2 mM-97.7
Benzotriazole (BTA) [3]Mild Steel1 M H₂SO₄1 mM-84.3
1-Acetyl-1H-Benzotriazole (ABTZ) [6]Mild Steel1 M HCl-->90
1-Aminobenzotriazole (1-ABT) [8]Mild SteelHCl400 ppm-~98

Note: NHQA is N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide and 5BPQ is 5-benzyl-8-propoxyquinoline. The data for quinoline derivatives serves as a proxy for the expected performance of this compound.

Table 2: Potentiodynamic Polarization Data
InhibitorMetalCorrosive MediumConcentrationCorrosion Current Density (i_corr, µA/cm²)Inhibition Efficiency (%)
Quinoline Derivative (HBQ8) [11]Mild Steel1 M HCl10⁻³ M->90
Quinoline-3-carboxylate (P-2) [12]Mild Steel1 M HCl1 mM-94.1
Benzotriazole (BTA) [3]Mild Steel1 M H₂SO₄1 mM-82.2

Note: HBQ8 is 5,5'-(((2-hydroxypropane-1,3-diyl)-bis-(oxy))-bis-(methylene))-bis-(8-quinolinol) and P-2 is methyl 2-amino-4-(4-methoxyphenyl)-4H-pyrano[3,2–h]quinoline-3-carboxylate.

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data
InhibitorMetalCorrosive MediumConcentrationCharge Transfer Resistance (R_ct, Ω·cm²)Inhibition Efficiency (%)
Quinoline Derivative (BTQ8) [13]Mild Steel1 M HCl10⁻³ M->90
Quinoline-3-carboxylate (P-2) [12]Mild Steel1 M HCl1 mM55894.1
Benzotriazole (BTA) [7]Mild Steel0.1 N H₂SO₄-Increased with concentration94

Note: BTQ8 is 5-(((1H-benzimidazol-2-yl) thio) methyl) 8-quinolinol.

Unraveling the Inhibition Mechanisms

The efficacy of a corrosion inhibitor is fundamentally determined by its ability to adsorb onto the metal surface and form a persistent protective film.

Mechanism of Quinoline Derivatives

Quinoline derivatives, including this compound, are believed to inhibit corrosion through a mixed-type inhibition mechanism, affecting both anodic and cathodic reactions. The inhibition process involves the adsorption of the quinoline molecules onto the metal surface. This adsorption is facilitated by:

  • Chemisorption: The nitrogen atom in the quinoline ring and the oxygen atoms in the carboxylic group can donate lone pairs of electrons to the vacant d-orbitals of the metal atoms (e.g., iron), forming coordinate covalent bonds.[9]

  • Physisorption: Electrostatic interactions between the charged metal surface and the protonated quinoline molecules in acidic solutions can also contribute to adsorption.

The planar structure of the quinoline ring allows for effective surface coverage, creating a barrier that isolates the metal from the corrosive environment.

cluster_metal Metal Surface (e.g., Mild Steel) Metal Fe Protective_Film Formation of a Protective Film Metal->Protective_Film H_plus H+ Cl_minus Cl- Quinoline 7-Quinolinecarboxylic Acid Molecule Quinoline->Metal Adsorption (Chemisorption & Physisorption) Quinoline->Protective_Film Corrosion_Inhibition Corrosion Inhibition Protective_Film->Corrosion_Inhibition

Caption: Proposed corrosion inhibition mechanism of this compound.

Mechanism of Benzotriazole

Benzotriazole is widely recognized as a mixed-type inhibitor, though it can exhibit anodic or cathodic predominance depending on the metal and the environment.[5] Its mechanism, particularly on copper, involves the formation of a stable, polymeric Cu(I)-BTA complex that acts as a physical barrier to corrosion.[3] On steel, BTA adsorbs onto the surface, with the nitrogen atoms of the triazole ring playing a key role in coordinating with the iron atoms.[8] This adsorbed layer blocks the active sites for both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction.

cluster_metal Metal Surface (e.g., Copper) Metal Cu Protective_Film Formation of Cu(I)-BTA Polymeric Film Metal->Protective_Film BTA Benzotriazole (BTA) Molecule BTA->Metal Adsorption & Complexation BTA->Protective_Film Corrosion_Inhibition Corrosion Inhibition Protective_Film->Corrosion_Inhibition

Caption: Corrosion inhibition mechanism of Benzotriazole on a copper surface.

Experimental Protocols for Evaluation

To ensure the scientific rigor of inhibitor evaluation, standardized experimental protocols are crucial. Below are detailed methodologies for key corrosion testing techniques.

Weight Loss Measurement

This gravimetric method provides a direct measure of the corrosion rate.

Protocol:

  • Specimen Preparation: Prepare rectangular metal coupons (e.g., mild steel) of known dimensions. Polish the surfaces with successively finer grades of emery paper, degrease with a suitable solvent (e.g., acetone), rinse with distilled water, and dry.

  • Initial Weighing: Accurately weigh the prepared coupons to the nearest 0.1 mg.

  • Immersion: Immerse the coupons in the corrosive solution (e.g., 1 M HCl) with and without the desired concentrations of the inhibitor at a constant temperature.

  • Exposure: Leave the coupons immersed for a predetermined period (e.g., 24 hours).

  • Cleaning: After the exposure period, remove the coupons, and clean them to remove corrosion products according to standard procedures (e.g., ASTM G1-03).

  • Final Weighing: Rinse the cleaned coupons with distilled water, dry, and reweigh them accurately.

  • Calculation:

    • Corrosion Rate (CR): Calculate using the formula: CR (mm/y) = (K × W) / (A × T × D) where K is a constant (8.76 × 10⁴), W is the weight loss in grams, A is the surface area in cm², T is the exposure time in hours, and D is the density of the metal in g/cm³.

    • Inhibition Efficiency (IE%): Calculate using the formula: IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.

A Prepare & Weigh Metal Coupon B Immerse in Corrosive Solution +/- Inhibitor A->B C Expose for a Defined Time B->C D Clean & Reweigh Coupon C->D E Calculate Corrosion Rate & Inhibition Efficiency D->E A Set up Three-Electrode Electrochemical Cell B Stabilize at Open Circuit Potential (OCP) A->B C Apply Potential Scan (Cathodic to Anodic) B->C D Record Current Response C->D E Generate Tafel Plot & Determine i_corr D->E F Calculate Inhibition Efficiency E->F A Set up Three-Electrode Electrochemical Cell B Stabilize at Open Circuit Potential (OCP) A->B C Apply Small Amplitude AC Signal over a Frequency Range B->C D Measure Impedance Response C->D E Generate Nyquist & Bode Plots and Determine R_ct D->E F Calculate Inhibition Efficiency E->F

References

A Senior Application Scientist's Guide to Fluorophore Performance: A Quantum Yield Comparison of 7-Quinolinecarboxylic Acid Derivatives and Fluorescein

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a fluorescent probe is a critical decision that directly impacts experimental sensitivity, accuracy, and reproducibility. The fluorescence quantum yield (Φf or QY) stands out as the most crucial parameter, quantifying the efficiency of a fluorophore in converting absorbed photons into emitted light.[1] A higher quantum yield translates to a brighter signal, enabling more sensitive detection in applications ranging from cellular imaging to high-throughput screening.

This guide provides an in-depth comparative analysis of the quantum yield of two major classes of fluorophores: the classic benchmark, fluorescein, and the versatile, highly tunable 7-quinolinecarboxylic acid-based scaffolds. We will delve into the fundamental principles governing quantum yield, present comparative experimental data, and provide a rigorous, field-proven protocol for its measurement.

The Essence of Brightness: Understanding Fluorescence Quantum Yield

The fluorescence quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule.[1][2] It is expressed on a scale from 0 to 1.0, where a value of 1.0 (or 100%) signifies that every absorbed photon results in an emitted fluorescent photon.[2]

Φf = (Number of Photons Emitted) / (Number of Photons Absorbed)

The value of the quantum yield is determined by the competition between radiative decay (fluorescence) and non-radiative decay pathways. Non-radiative processes, such as internal conversion (heat loss), intersystem crossing, and dynamic quenching, deactivate the excited state without emitting light, thereby reducing the quantum yield.[2] The overall efficiency is dictated by the relative rate constants of these processes.

Several key factors intrinsic to the fluorophore and its environment critically influence its quantum yield:

  • Molecular Structure: The rigidity of a molecule is paramount. Flexible structures can lose energy through vibrations and rotations, providing a non-radiative pathway that quenches fluorescence.[3][4] For instance, increasing structural rigidity within a series of related compounds often leads to a significant increase in quantum yield.[5] The nature of chemical substituents also plays a major role; electron-donating groups (e.g., -NH2, -OH) typically enhance fluorescence, while electron-withdrawing groups (e.g., -NO2, -COOH) can diminish or completely quench it.[6]

  • Solvent and Environment: The polarity, viscosity, and hydrogen-bonding capability of the solvent can alter the energy levels of the excited state and influence decay rates.[3]

  • pH: For fluorophores with ionizable groups, pH can dramatically alter absorption and emission properties. A classic example is aniline, which fluoresces in neutral or alkaline solutions but not in acidic conditions.[6]

  • Temperature: Increasing temperature generally leads to a decrease in quantum yield.[5] This is because higher thermal energy increases the frequency of molecular collisions, which promotes energy loss as heat (external conversion) rather than as emitted light.[4][5]

Comparative Analysis: Fluorescein vs. This compound Scaffolds

Fluorescein: The Established Benchmark

Fluorescein is one of the most widely used fluorophores, often serving as a reference standard for quantum yield measurements. Its popularity stems from its high molar absorptivity and, under optimal conditions, its excellent quantum yield. However, its fluorescence is highly dependent on environmental factors, particularly pH.

The quantum yield of fluorescein is well-documented:

  • In 0.1 M NaOH, it reaches a high of 0.92.[7]

  • In neutral ethanol, its quantum yield is approximately 0.79.[8][9]

  • The quantum yield declines significantly in different solvents, dropping to 0.60 in dimethylsulfoxide (DMSO).[8]

This high performance in alkaline aqueous solutions makes it a reliable standard, but its sensitivity to pH and solvent must be carefully considered in experimental design.

This compound Derivatives: A Platform for Tunable Fluorophores

Unlike fluorescein, "this compound-based fluorophores" represent a broad and versatile class of compounds rather than a single entity. The quinoline scaffold is a privileged structure in medicinal chemistry and materials science due to its rigid, planar nature and its capacity for extensive synthetic modification.[10][11] This synthetic tractability allows for the rational design of probes where photophysical properties, including quantum yield, can be finely tuned.[12]

While a direct, universal quantum yield value for this class is not applicable, specific examples from the literature highlight their performance characteristics:

  • Environmental Sensitivity and Enhancement: The quantum yield of quinoline derivatives can be dramatically enhanced through environmental changes. For example, the quantum yield of isoquinoline in solution is virtually zero, but upon protonation with a strong acid, it can increase to as high as 0.27.[13] This demonstrates how the electronic structure can be modulated to "switch on" fluorescence.

  • Host-Guest Chemistry: The fluorescence of quinoline derivatives can be significantly amplified through supramolecular interactions. Two derivatives of 7-(diethylamino)quinolin-2(1H)-one were synthesized and showed modest intrinsic quantum yields. However, upon forming a host-guest complex with cucurbit[6]uril (CB7), the quantum yield of one derivative (DQ2) increased 18-fold, from 0.03 to an impressive 0.54.[14] This highlights their potential in developing highly sensitive biosensors.

The key advantage of the quinoline scaffold is not necessarily a single high quantum yield value but its unparalleled tunability. Researchers can modify the core structure to optimize performance for specific applications, such as pH sensing, metal ion detection, or live-cell imaging.[12][15][16]

Performance Data Summary
FluorophoreConditionsQuantum Yield (Φf)Reference
Fluorescein 0.1 M NaOH0.92[7]
Neutral Ethanol0.79[8][9]
Dimethylsulfoxide (DMSO)0.60[8]
Isoquinoline Neutral Solution~0[13]
With Strong Acidup to 0.27[13]
7-(diethylamino)quinolin-2(1H)-one (DQ2) Free in Solution0.03[14]
Complexed with CB70.54[14]

Experimental Protocol: Relative Fluorescence Quantum Yield Determination

The most common and accessible method for determining quantum yield is the comparative method, which measures the fluorescence of an unknown sample relative to a well-characterized standard.[17][18] This protocol is self-validating as it relies on a direct comparison under identical instrumental conditions.

Causality and Core Principles

This method is predicated on a simple principle: if two solutions (a standard and a test sample) absorb the same number of photons, the ratio of their integrated fluorescence intensities is equal to the ratio of their quantum yields.[17] To ensure this condition is met, we work with dilute solutions (absorbance < 0.1) where absorbance is linearly proportional to concentration, and we correct for factors like the solvent's refractive index.

Required Materials & Instrumentation
  • Instrumentation: A research-grade spectrofluorometer capable of providing corrected emission spectra and a UV-Vis spectrophotometer.

  • Cuvettes: 10 mm path length quartz cuvettes for both absorbance and fluorescence measurements.

  • Quantum Yield Standard: A fluorophore with a well-documented and stable quantum yield in a specific solvent (e.g., fluorescein in 0.1 M NaOH, Φf = 0.92).[7]

  • Test Sample: The this compound-based fluorophore of interest.

  • Solvents: High-purity spectroscopic grade solvents.

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Accurately prepare concentrated stock solutions of both the standard and the test sample in the desired solvent.

  • Preparation of Dilutions:

    • From the stock solutions, prepare a series of 5-6 dilutions for both the standard and the test sample. The concentrations should be chosen such that the absorbance at the excitation wavelength ranges from approximately 0.01 to 0.1.

    • Expert Insight: Keeping absorbance below 0.1 is critical to avoid the inner-filter effect, where emitted light is re-absorbed by other fluorophore molecules in the solution.[17][19] This effect leads to a non-linear relationship between concentration and fluorescence intensity, which would invalidate the results.

  • Absorbance Measurements:

    • Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the standard and the test sample. Use the pure solvent as a blank.

    • From the spectra, determine the precise absorbance value at the chosen excitation wavelength (λex) for each solution.

  • Fluorescence Measurements:

    • Set the spectrofluorometer parameters. Choose an excitation wavelength (λex) where both the standard and sample exhibit significant absorbance. Set the excitation and emission slit widths.

    • Expert Insight: The instrumental parameters (e.g., excitation wavelength, slit widths, detector voltage) must remain absolutely constant throughout the measurements of both the standard and the test sample to ensure a valid comparison.[19]

    • Record the corrected fluorescence emission spectrum for each of the prepared dilutions. Ensure the entire emission profile is captured.

  • Data Analysis and Calculation:

    • For each recorded spectrum, integrate the area under the emission curve. This gives the integrated fluorescence intensity (I).

    • For both the standard (st) and the test sample (x), create a plot of integrated fluorescence intensity (y-axis) versus absorbance at λex (x-axis).

    • Determine the slope (Gradient) of the resulting straight line for both the standard (Grad_st) and the test sample (Grad_x). The plot should be linear, confirming the absence of inner-filter effects.

    • Calculate the quantum yield of the test sample (Φx) using the following equation:[19]

      Φx = Φst * (Grad_x / Grad_st) * (η_x² / η_st²)

      Where:

      • Φst is the quantum yield of the standard.

      • Grad_x and Grad_st are the gradients from the plots of integrated fluorescence intensity vs. absorbance.

      • η_x and η_st are the refractive indices of the solvents used for the test sample and standard, respectively. (If the same solvent is used, this term becomes 1).

Experimental Workflow Diagram

G cluster_prep 1. Sample Preparation cluster_measure 2. Spectroscopic Measurement cluster_analysis 3. Data Analysis cluster_result 4. Result stock Prepare Stock Solutions (Standard & Test) dilutions Create Dilution Series (Abs < 0.1) stock->dilutions abs Measure Absorbance at λex (UV-Vis) fluo Record Corrected Emission Spectra abs->fluo integrate Integrate Area Under Emission Curves (I) fluo->integrate plot Plot Integrated Intensity (I) vs. Absorbance integrate->plot gradient Determine Gradient (Grad) plot->gradient calc Calculate Quantum Yield (Φx) using Comparative Formula gradient->calc result Final Quantum Yield (Φx) calc->result

Caption: Workflow for relative fluorescence quantum yield determination.

Discussion: Practical Implications for Researchers

The choice between fluorescein and a quinoline-based fluorophore is fundamentally a choice between a well-defined standard and a versatile, customizable platform.

  • Fluorescein is an excellent choice when a bright, reliable fluorescent signal is needed in a controlled environment, particularly in aqueous buffers with a pH above 7. Its high quantum yield in these conditions makes it an ideal reference standard and a powerful label for endpoint assays.

  • This compound derivatives offer a solution for more complex and demanding applications. Their key strength lies in their synthetic versatility.[12] Researchers can rationally design and synthesize quinoline probes with tailored properties:

    • Environmental Sensing: Probes can be designed to "turn on" or shift their emission in response to specific changes in pH or the presence of metal ions, making them powerful diagnostic tools.[12][15]

    • Improved Photostability: Modifications to the quinoline core can enhance photostability compared to traditional dyes like fluorescein.

    • Bio-imaging: Their relatively small size and tunable properties make them suitable for developing probes that can target specific organelles or biomolecules within living cells.[11][16]

While the quantum yield of a specific, unmodified quinoline derivative may be lower than that of fluorescein under ideal conditions, its potential for enhancement through chemical modification or interaction with its environment provides a significant advantage for specialized applications.

Conclusion

In the landscape of fluorescent probes, both fluorescein and this compound-based fluorophores hold indispensable roles. Fluorescein remains the gold standard for many applications due to its exceptionally high quantum yield in optimized conditions. However, its performance is highly context-dependent. This compound derivatives, in contrast, provide a robust and highly adaptable scaffold. For the modern researcher in drug discovery and the life sciences, this platform offers the exciting possibility of moving beyond off-the-shelf dyes to engineer custom fluorescent tools with precisely the photophysical properties required for novel and challenging experimental systems. The ability to tune the quantum yield and other key parameters makes the quinoline scaffold a cornerstone of next-generation fluorescent probe development.

References

A Comparative Guide to the Validation of HPLC Methods for the Analysis of 7-Quinolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 7-Quinolinecarboxylic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the critical aspects of method development, validation, and the scientific principles underpinning these processes. We will explore a robust representative method and compare it with potential alternatives, supported by established scientific literature and regulatory guidelines.

Introduction: The Analytical Imperative for this compound

This compound is a significant chemical entity, serving as a reactant and intermediate in the synthesis of various pharmaceutical compounds. Its precise and accurate quantification is paramount for quality control, process monitoring, and stability testing in drug development. High-Performance Liquid Chromatography (HPLC) stands as the preferred analytical technique due to its high resolution, sensitivity, and reproducibility for such analyses.[1]

The validation of an analytical method is a regulatory requirement and a cornerstone of good scientific practice, ensuring that the method is suitable for its intended purpose.[2] This guide will be grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[3][4]

Physicochemical Properties and Chromatographic Considerations

Understanding the physicochemical properties of this compound is fundamental to developing a robust HPLC method.

PropertyValue/DescriptionImplication for HPLC Method Development
Molecular Formula C₁₀H₇NO₂Provides the molecular weight (173.17 g/mol ), which is suitable for standard HPLC-UV analysis.
Appearance Off-white solid powder.Dictates the need for a suitable dissolution solvent for sample and standard preparation.
pKa (Predicted) 2.68 ± 0.30.As a carboxylic acid, the compound's ionization state is pH-dependent. To ensure reproducible retention in reversed-phase chromatography, the mobile phase pH should be controlled, ideally at least 2 pH units below the pKa to keep the analyte in its neutral, more retained form.
UV Absorbance Aromatic quinoline structure suggests strong UV absorbance. While a specific spectrum for the 7-isomer is not readily available, quinoline derivatives typically show absorbance maxima in the 200-350 nm range.[5][6] A wavelength of 215 nm has been used in a general liquid chromatography analysis.UV detection is a suitable and sensitive detection method. Wavelength selection should be optimized during method development for maximal sensitivity and specificity.

Comparative Analysis of HPLC Methods

While a specific, fully validated method for this compound is not prominently available in the public domain, we can construct a representative method based on the analysis of its isomers and other carboxylic acids. This allows for a scientifically grounded comparison of potential chromatographic approaches.

Herein, we propose a primary Reversed-Phase HPLC (RP-HPLC) method and discuss potential alternatives.

ParameterMethod 1: Representative RP-HPLC (Acidic Mobile Phase) Alternative Method: Ion-Pair Chromatography Alternative Method: HILIC
Principle Separation based on hydrophobicity. The acidic mobile phase suppresses the ionization of the carboxylic acid group, increasing its retention on a non-polar stationary phase.An ion-pairing agent (e.g., tetrabutylammonium) is added to the mobile phase to form a neutral complex with the ionized analyte, which is then retained on a reversed-phase column.Separation based on partitioning between a polar stationary phase and a mobile phase with a high organic content. Suitable for polar compounds.
Stationary Phase C18 (e.g., 4.6 x 150 mm, 5 µm)C18 or C8HILIC phase (e.g., amide, diol)
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water (Gradient or Isocratic)Acetonitrile/Water with an ion-pairing reagent (e.g., 5 mM Tetrabutylammonium Phosphate)High percentage of Acetonitrile with a small amount of aqueous buffer.
Advantages Robust, widely applicable, good peak shapes for acidic compounds, MS-compatible if volatile acids (e.g., formic acid) are used.[7]Can provide enhanced retention and selectivity for ionic compounds.Good retention for very polar compounds that are not well-retained in reversed-phase.
Disadvantages May have limited retention for very polar analytes.Can lead to long column equilibration times, baseline instability, and is generally not MS-compatible.Can be prone to issues with sample diluent effects and requires careful control of mobile phase water content.

For the purpose of this guide, we will focus on the detailed protocol and validation of the Representative RP-HPLC Method , as it represents the most common, robust, and versatile approach for this type of analyte.

Detailed Experimental Protocols

Representative HPLC Method Protocol

This protocol describes a stability-indicating RP-HPLC method suitable for the quantification of this compound.

Instrumentation:

  • HPLC system with gradient pump, autosampler, column oven, and UV/PDA detector.

Chromatographic Conditions:

ParameterConditionRationale
Column C18 Reversed-Phase (e.g., 4.6 mm x 150 mm, 5 µm)The C18 stationary phase provides sufficient hydrophobicity for the retention of the quinoline ring structure.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic pH ensures that the carboxylic acid group is protonated, leading to better retention and symmetric peak shape.[1]
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC, providing good elution strength and low UV cutoff.
Gradient Elution 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% BA gradient elution allows for the efficient elution of the main analyte while also separating potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Injection Volume 10 µLA typical injection volume that can be adjusted based on analyte concentration and sensitivity requirements.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 245 nmWhile 215 nm has been used, a higher wavelength like 245 nm may offer better specificity against potential interferences from the mobile phase and excipients. Wavelength selection should be confirmed by examining the UV spectrum of the analyte.
Run Time 15 minutesSufficient time for the elution of the analyte and any potential late-eluting impurities, followed by column re-equilibration.

Solution Preparation:

  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is a suitable diluent that is compatible with the mobile phase and has good solvating power for the analyte.

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range for linearity assessment (e.g., 1-50 µg/mL).

  • Sample Solution: Accurately weigh a sample containing this compound and prepare a solution in the diluent to achieve a final concentration within the linear range of the method.

HPLC Method Validation: A Self-Validating System

The validation of the proposed HPLC method must be performed in accordance with ICH Q2(R1) guidelines to ensure its suitability for the intended application.[4] The following parameters are critical to assess.

Validation Parameters and Acceptance Criteria
Validation ParameterPurposeTypical Acceptance Criteria
Specificity/ Selectivity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradation products, matrix components).The analyte peak should be well-resolved from all other peaks. Peak purity analysis (using a PDA detector) should show no co-elution.
Linearity To demonstrate a proportional relationship between the analyte concentration and the detector response over a specified range.Correlation coefficient (r²) ≥ 0.999.[2]
Accuracy To determine the closeness of the test results to the true value.Percent recovery of spiked samples should be within 98.0% to 102.0%.[3]
Precision (Repeatability & Intermediate Precision)To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 2.0%.[3]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio (S/N) ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.
System Suitability To ensure that the chromatographic system is adequate for the intended analysis.Tailing factor ≤ 2.0; Theoretical plates > 2000; RSD of replicate injections ≤ 2.0%.
Protocol for a Forced Degradation Study (Specificity)

A forced degradation study is essential to establish the stability-indicating nature of the method.

  • Prepare Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Expose the solid drug substance to heat (e.g., 80°C).

    • Photolytic Degradation: Expose the solution to UV and visible light.

  • Sample Analysis: Analyze the stressed samples at various time points. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.

  • Evaluation: Assess the chromatograms for the separation of the main peak from any degradation products. Utilize a PDA detector to check for peak purity.

Visualizing the Workflow

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis Standard Weigh Reference Standard Dissolve_Std Dissolve & Dilute to Stock Standard->Dissolve_Std Sample Weigh Sample Dissolve_Spl Dissolve & Dilute Sample->Dissolve_Spl Working_Std Prepare Working Standards Dissolve_Std->Working_Std Filter Filter Sample Solution (0.45 µm) Dissolve_Spl->Filter Injector Autosampler/Injector Working_Std->Injector Calibration Curve Filter->Injector Analysis Column C18 Column Injector->Column Mobile Phase Flow Detector UV/PDA Detector Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Integration Peak Integration CDS->Integration Quantification Quantification vs. Standard Integration->Quantification Report Generate Report Quantification->Report

Caption: A typical workflow for the HPLC analysis of this compound.

Method Validation Logical Flow

Validation_Flow cluster_validation Validation Parameters (ICH Q2 R1) Method Developed HPLC Method Specificity Specificity Forced Degradation Peak Purity Method->Specificity Linearity Linearity & Range Correlation Coefficient (r²) Method->Linearity Accuracy Accuracy Spike Recovery Method->Accuracy Precision Precision Repeatability (Intra-day) Intermediate (Inter-day) Method->Precision Sensitivity Sensitivity LOD (S/N ≥ 3) LOQ (S/N ≥ 10) Method->Sensitivity Robustness Robustness Vary pH, Flow, % Organic Method->Robustness Validated_Method Validated Method for Routine Use Specificity->Validated_Method Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method Sensitivity->Validated_Method Robustness->Validated_Method

Caption: Logical flow for the validation of an HPLC method according to ICH guidelines.

Conclusion

This guide has outlined a comprehensive framework for the validation of HPLC methods for the analysis of this compound. By establishing a representative RP-HPLC method based on sound chromatographic principles and the analysis of analogous compounds, we have provided a robust starting point for method development. The detailed discussion of validation parameters, grounded in ICH and FDA guidelines, provides the necessary structure for ensuring that any developed method is accurate, precise, and fit for its intended purpose. The successful validation of such a method is a critical step in the quality control and regulatory submission process for any pharmaceutical product involving this compound.

References

A Head-to-Head Comparison of the Doebner and Pfitzinger Reactions for Quinoline Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] Among the classical methods for constructing this privileged heterocyclic system, the Doebner and Pfitzinger reactions have long been staple methodologies for the synthesis of quinoline-4-carboxylic acids. This guide provides a detailed, head-to-head comparison of these two named reactions, offering insights into their mechanisms, substrate scope, and practical applications to assist researchers in selecting the optimal synthetic strategy.

At a Glance: Doebner vs. Pfitzinger

FeatureDoebner ReactionPfitzinger Reaction
Reactants Aniline, Aldehyde, Pyruvic AcidIsatin (or derivative), Carbonyl compound with an α-methylene group
Reaction Type Three-component condensationTwo-component condensation
Catalyst/Conditions Typically acid-catalyzed (Brønsted or Lewis)Base-catalyzed (e.g., KOH, NaOH)
Key Intermediate N-arylimine (Schiff base)Keto-acid from isatin ring-opening
Primary Product 2-substituted quinoline-4-carboxylic acidsSubstituted quinoline-4-carboxylic acids
Key Advantage Utilizes readily available anilines and aldehydes.High versatility in achievable substitution patterns on the quinoline ring.
Key Limitation Lower yields with electron-deficient anilines in the classic protocol.[2]Potential for tar formation under strongly basic conditions.[3]

Delving into the Mechanisms

A thorough understanding of the reaction mechanisms is paramount for troubleshooting and optimization.

The Doebner Reaction: A Three-Component Cascade

The Doebner reaction is a one-pot synthesis that elegantly combines three components to construct the quinoline core.[4] The reaction is believed to proceed through the initial formation of an N-arylimine (Schiff base) from the condensation of an aniline and an aldehyde.[2] Concurrently, pyruvic acid can tautomerize to its enol form. A subsequent Michael-type addition of the pyruvic acid enol to the Schiff base, followed by an intramolecular electrophilic cyclization onto the aromatic ring, generates a dihydroquinoline intermediate. This intermediate is then oxidized to the final aromatic quinoline-4-carboxylic acid.[2]

Proposed mechanism of the Doebner reaction.
The Pfitzinger Reaction: A Base-Mediated Condensation

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, commences with the base-catalyzed hydrolysis of the amide bond in isatin, which opens the five-membered ring to form a keto-acid intermediate.[5][6] This intermediate then condenses with a carbonyl compound containing an α-methylene group to form an imine, which tautomerizes to an enamine.[5] The enamine subsequently undergoes an intramolecular cyclization and dehydration to furnish the final substituted quinoline-4-carboxylic acid.[5][7]

General mechanism of the Pfitzinger reaction.

Head-to-Head Comparison: Performance and Scope

The choice between the Doebner and Pfitzinger reactions often hinges on the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups to the reaction conditions.

Substrate Scope and Yields

Doebner Reaction: A key advantage of the Doebner reaction is its use of readily available anilines and aldehydes, allowing for a wide range of substituents at the 2-position and on the benzene ring of the quinoline product. However, the classical Doebner reaction often provides low yields when anilines bearing electron-withdrawing groups are employed.[2] To address this limitation, a modified "Doebner hydrogen-transfer reaction" has been developed, which has shown significantly improved yields for these challenging substrates.[8]

Pfitzinger Reaction: The Pfitzinger reaction offers remarkable versatility in synthesizing quinoline-4-carboxylic acids with diverse substitution patterns.[7] The choice of the carbonyl compound directly influences the substituents at the 2- and 3-positions of the quinoline ring. Symmetrical and unsymmetrical dialkyl or diaryl ketones, as well as alkyl aryl ketones, can be used.[6] However, the reaction can be sensitive to the nature of the carbonyl compound, with some substrates leading to low yields or the formation of tarry byproducts.[9][10]

Comparative Yield Data

The following table presents a summary of reported yields for the synthesis of various quinoline-4-carboxylic acids via both reactions, illustrating their relative efficiencies with different substrates.

ProductReactionReactantsConditionsYield (%)Reference
2-Phenylquinoline-4-carboxylic acidDoebnerAniline, Benzaldehyde, Pyruvic acidTFA (cat.), Ethanol-[11]
2-(2-Nitrophenyl)quinoline-4-carboxylic acidDoebnerAniline, 2-Nitrobenzaldehyde, Pyruvic acid--[11]
2-Phenylquinoline-4-carboxylic acidPfitzingerIsatin, Acetophenone33% KOH, Ethanol, RefluxExcellent[9]
2-Methylquinoline-4-carboxylic acidDoebnerAniline, Acetaldehyde, Pyruvic acid--[12]
2-Methylquinoline-4-carboxylic acidPfitzingerIsatin, AcetoneKOH, modified procedure>60[10]
6,7-Difluoro-2-methylquinoline-4-carboxylic acidPfitzinger5,6-Difluoroisatin, Acetone-79[6]
2-(m-Nitrophenyl)-6-methoxyquinoline-4-carboxylic acidDoebnerp-Anisidine, m-Nitrobenzaldehyde, Pyruvic acid-95
2,6-Dimethyl-3-phenoxyquinoline-4-carboxylic acidPfitzinger5-Methylisatin, Phenoxyacetone--
Various substituted quinoline-4-carboxylic acidsDoebner (H-transfer)Various anilines and aldehydesBF₃·THF, MeCN, 65°C4a-4k (good to moderate)[8][13]

Experimental Protocols

Below are detailed, step-by-step methodologies for performing both the Doebner and Pfitzinger reactions.

Protocol 1: Modified Doebner Hydrogen-Transfer Reaction

This protocol is adapted from a reported hydrogen-transfer method that is effective for a broad range of anilines, including those with electron-withdrawing groups.[8]

Reaction Setup:

  • To a solution of the substituted aniline (1.8 mmol) and the substituted aldehyde (2.0 mmol) in acetonitrile (1.0 mL) in a round-bottom flask, add BF₃·OEt₂ or BF₃·THF (0.5 equiv) at room temperature.[4]

  • Stir the reaction mixture at 65 °C for 1 hour.[4]

  • Prepare a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL).[4]

  • Add the pyruvic acid solution dropwise to the reaction mixture over a period of 3 hours at 65 °C.[1]

  • Continue to stir the reaction mixture at 65 °C for 20 hours.[4]

Work-up and Purification:

  • Cool the reaction mixture to room temperature.[4]

  • Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4]

  • Separate the aqueous layer and extract it with EtOAc.[4]

  • Wash the combined organic layers with brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[4]

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.[4]

  • The crude product can be purified by solidification and filtration or by column chromatography on silica gel.[4]

Experimental workflow for the modified Doebner reaction.
Protocol 2: Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic Acid

This protocol provides a representative procedure for the synthesis of 2-phenylquinoline-4-carboxylic acid from isatin and acetophenone.[9]

Reaction Setup:

  • In a 250 mL round-bottom flask, prepare a 33% (w/v) solution of potassium hydroxide by dissolving 10 g of KOH pellets in approximately 30 mL of 95% ethanol. Stir until the pellets are fully dissolved. Caution: The dissolution of KOH is exothermic.[9]

  • To the stirred KOH solution, add 5.0 g of isatin. The mixture will typically turn from orange to a pale yellow as the isatin ring opens.[9]

  • Continue stirring at room temperature for 30-45 minutes to ensure complete formation of the potassium isatinate intermediate.[9]

  • Add a stoichiometric equivalent of acetophenone (approximately 4.1 mL) to the reaction mixture dropwise using a syringe or dropping funnel.[9]

  • Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 12-13 hours. The reaction should be monitored for completion using Thin Layer Chromatography (TLC).[9]

Work-up and Purification:

  • Cool the reaction mixture to room temperature and then in an ice bath for 30 minutes to maximize precipitation.[9]

  • Collect the solid product by vacuum filtration using a Büchner funnel.[9]

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[9]

References

A Senior Application Scientist's Guide to Assessing the Selectivity of 7-Quinolinecarboxylic Acid-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. In the world of molecular sensing, the demand for tools that can precisely and reliably detect specific analytes in complex biological and environmental matrices is paramount. Fluorescent probes have emerged as indispensable instruments in this pursuit, offering high sensitivity and real-time analytical capabilities.[1][2] Among the vast families of fluorophores, quinoline and its derivatives have garnered significant attention for their robust photophysical properties, biocompatibility, and tunable structures.[3][4]

This guide provides an in-depth, objective analysis of fluorescent probes based on the 7-Quinolinecarboxylic acid scaffold. We will move beyond a simple cataloging of probes to explore the fundamental principles that govern their selectivity. By understanding the "why" behind probe design and experimental methodology, you will be better equipped to select, design, and validate fluorescent tools for your specific research needs.

The this compound Scaffold: A Privileged Starting Point

The quinoline ring system, a fusion of a benzene and a pyridine ring, is an attractive core for fluorescent probe development.[4] Its rigid, aromatic structure provides a high quantum yield and inherent fluorescence.[5] The nitrogen atom and the carboxylic acid group at the 7-position of this compound provide intrinsic coordination sites, making it a natural starting point for designing chemosensors. The true power of this scaffold, however, lies in its synthetic tractability; the quinoline ring can be readily functionalized to modulate its electronic properties and to introduce specific recognition moieties for a target analyte.[6][7] This allows for the rational design of probes with tailored selectivity.

The fundamental sensing mechanism often relies on processes like Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), or Excited-State Intramolecular Proton Transfer (ESIPT).[3][6][8] In a typical CHEF-based sensor, the unbound probe exhibits weak fluorescence. Upon binding to a target metal ion, the conformational rigidity of the molecule increases, and non-radiative decay pathways are suppressed, leading to a significant enhancement in fluorescence intensity.

CHEF_Mechanism cluster_0 Unbound Probe State cluster_1 Bound Probe State Probe_Free Quinoline Probe (Low Fluorescence) NonRadiative Non-Radiative Decay (Vibrational Relaxation) Probe_Free->NonRadiative Probe_Bound Probe-Analyte Complex (High Fluorescence) Probe_Free->Probe_Bound Excitation_Free Excitation (hν) Fluorescence Fluorescence Emission Probe_Bound->Fluorescence Excitation_Bound Excitation (hν) Analyte Target Analyte (e.g., Metal Ion)

Caption: Chelation-Enhanced Fluorescence (CHEF) Mechanism.

Designing for Selectivity: Tailoring the Probe for the Target

Selectivity is the most critical parameter of a fluorescent probe; it defines its ability to respond to a specific analyte in the presence of a host of other potentially interfering species.[2] For this compound derivatives, selectivity is achieved by incorporating specific binding sites that have a high affinity for the target analyte.

Probes for Metal Ion Detection

The detection of metal ions is crucial in fields ranging from environmental monitoring to clinical diagnostics.[8] Quinoline-based probes have been extensively developed for this purpose.[9]

  • Iron (Fe³⁺): Iron is a vital element, but its dysregulation is linked to numerous diseases.[5] A novel sensor based on a modified quinoline fluorophore was designed for Fe³⁺ detection. This probe demonstrated a "turn-off" response, where the fluorescence emission is quenched upon binding to Fe³⁺. This quenching is attributed to the paramagnetic nature of the Fe³⁺ ion, which facilitates intersystem crossing and reduces the fluorescence quantum yield. The probe formed a 1:1 complex with Fe³⁺ and exhibited high selectivity over other common metal ions.[5]

  • Copper (Cu²⁺/Cu⁺): Copper ions are another important biological target. A quinoline-based probe was developed that not only detects copper ions but can also provide a colorimetric distinction between cuprous (Cu⁺) and cupric (Cu²⁺) ions.[10] This level of specificity is achieved by carefully designing the coordination environment around the quinoline core to favor the specific geometry and electronic properties of one oxidation state over the other.

  • Zinc (Zn²⁺): Zinc is one of the most abundant transition metals in the human body, and numerous quinoline-based sensors have been developed for its detection.[3] These probes often utilize an 8-amidoquinoline or 8-hydroxyquinoline moiety, which acts as a highly selective chelator for Zn²⁺.[1] The binding event typically results in a significant fluorescence enhancement (turn-on) due to the CHEF mechanism.[3]

Table 1: Performance Comparison of this compound-Based Probes for Metal Ions

Probe DerivativeTarget IonDetection Limit (LOD)Response MechanismKey FeatureReference
Sensor 1 (Modified Quinoline)Fe³⁺8.67 x 10⁻⁵ MFluorescence QuenchingHigh selectivity and low cytotoxicity[5]
DDTQ (Quinoline-based)Cd²⁺126 nMFluorescence EnhancementOperates via PET and CHEF[8]
Ratiometric Probe 1Zn²⁺Not SpecifiedRatiometric (Red Shift)~13-fold increase in fluorescence intensity[11]
Copper SensorCu⁺/Cu²⁺1.03 µM (for Cu⁺)Fluorescence EnhancementDifferential colorimetric response[10]
Probes for Reactive Oxygen Species (ROS)

Reactive oxygen species are highly reactive molecules that play dual roles in biology as both signaling molecules and mediators of cellular damage.[12][13] Designing probes for ROS is challenging due to their short lifetimes and high reactivity.[12]

  • Hypochlorous Acid (HOCl): A quinoline-based probe (HQ) was developed for the sensitive and selective detection of HOCl, a potent oxidant involved in inflammatory processes.[14] The sensing mechanism involves the HOCl-mediated oxidation of a phenol group on the probe to a benzoquinone. This transformation alters the electronic structure of the fluorophore, leading to a quenching of its fluorescence and a visible color change. The probe demonstrated a rapid response (<25 s) and a very low detection limit of 6.5 nM, making it suitable for imaging HOCl in biological models of inflammation.[14]

Experimental Workflow: A Rigorous Protocol for Selectivity Assessment

To ensure the trustworthiness of a fluorescent probe, a systematic and rigorous validation of its selectivity is essential. The following protocol outlines the key steps for this assessment. The causality behind these steps is critical: we are not just measuring a signal; we are systematically ruling out alternative explanations for that signal.

Selectivity_Workflow cluster_0 Preparation cluster_1 Experimentation cluster_2 Data Analysis P1 Prepare Probe Stock Solution (e.g., 1 mM in DMSO) P2 Prepare Analyte & Interferent Stock Solutions (e.g., 10 mM in Buffer) P1->P2 P3 Choose Appropriate Buffer (e.g., PBS or Tris-HCl, pH 7.4) P2->P3 E1 Determine Optimal Probe Concentration & Excitation/Emission λ P3->E1 E2 Measure Baseline Fluorescence (Probe alone in buffer) E1->E2 E3 Add Target Analyte (e.g., 2 equivalents) Measure Response E2->E3 E4 Add Interfering Species (e.g., 10-100 equivalents) Measure Response E3->E4 E5 Competitive Binding Assay: Probe + Interferent, then add Target Analyte E4->E5 D1 Plot Fluorescence Intensity vs. Different Species E5->D1 D2 Calculate Signal-to-Noise for Target vs. Interferents D1->D2 D3 Assess Statistical Significance D2->D3

Caption: Experimental workflow for assessing probe selectivity.

Step-by-Step Protocol

This protocol is adapted from standard methodologies for characterizing fluorescent probes.[15][16]

1. Reagent Preparation:

  • Probe Stock Solution: Prepare a concentrated stock solution of the this compound-based probe (e.g., 1 mM) in a high-purity organic solvent like DMSO. Causality: DMSO is used to ensure complete dissolution of often hydrophobic organic probes before dilution into aqueous buffers.
  • Analyte and Interferent Solutions: Prepare stock solutions of the target analyte and a panel of potential interfering species (e.g., 10 mM) in the chosen aqueous buffer. The panel should include biologically relevant ions and molecules at physiological concentrations (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cysteine, Glutathione).[15] Causality: Testing against a broad panel of relevant species is the cornerstone of proving selectivity.
  • Buffer Solution: Prepare the working buffer (e.g., 10 mM PBS or Tris-HCl, pH 7.4). The choice of buffer is critical; for instance, phosphate buffers should be used with caution in studies of some trivalent cations due to potential precipitation.[17] The pH should be controlled to mimic physiological conditions.[16]

2. Spectroscopic Measurements:

  • All measurements should be performed in a quartz cuvette using a spectrofluorometer.
  • Control Spectrum: Dilute the probe stock solution into the buffer to a final working concentration (e.g., 10 µM). Record the fluorescence emission spectrum. This is your baseline.
  • Selectivity Screening: In separate cuvettes, add a significant excess (e.g., 10 to 100 equivalents) of each potential interfering species to the probe solution. Incubate for a sufficient time (e.g., 5-30 minutes) and record the fluorescence spectrum.[16] Causality: Using a large excess of interferents creates a "worst-case scenario" to rigorously test the probe's specificity.
  • Target Analyte Response: To a new cuvette containing the probe solution, add the target analyte (e.g., 2 equivalents) and record the fluorescence spectrum. A significant change in fluorescence intensity compared to the control and the interferent-containing solutions indicates selectivity.

3. Competitive Binding Experiment:

  • To a cuvette containing the probe and a high concentration of a potentially interfering species, add the target analyte.
  • Record the fluorescence spectrum. Causality: This experiment demonstrates whether the target analyte can displace an interferent or if the interferent irreversibly blocks the binding site, providing a deeper understanding of the binding kinetics and selectivity.

4. Data Analysis:

  • Plot the fluorescence intensity (at the peak emission wavelength) of the probe in the presence of the target analyte and each of the interfering species as a bar graph.
  • A highly selective probe will show a dramatic change in fluorescence only in the presence of the target analyte, with minimal changes for all other species.[14]

Conclusion and Future Outlook

Probes based on the this compound scaffold represent a versatile and powerful class of tools for chemical and biological sensing. Their inherent photophysical properties and synthetic accessibility allow for the rational design of sensors with high sensitivity and, most importantly, high selectivity for a wide range of analytes, from metal ions to reactive oxygen species.[3][14]

The key to success lies not only in clever synthetic design but also in rigorous and systematic experimental validation. By following logical, self-validating protocols, researchers can have high confidence in the data generated by these powerful molecular tools.

Future advancements will likely focus on developing probes with even greater specificity, such as those capable of distinguishing between different oxidation states of a metal or localizing to specific subcellular organelles.[10][13] The integration of computational modeling with synthesis will further accelerate the discovery of next-generation probes, pushing the boundaries of what we can visualize and quantify within complex living systems.

References

A Prospective Benchmark for Gas Adsorption: The Untapped Potential of 7-Quinolinecarboxylic Acid MOFs

Author: BenchChem Technical Support Team. Date: January 2026

To our fellow researchers, scientists, and drug development professionals, this guide ventures into the promising, yet largely unexplored, territory of Metal-Organic Frameworks (MOFs) synthesized from 7-Quinolinecarboxylic acid (7-Hqca). In the relentless pursuit of materials with superior gas adsorption capabilities for applications ranging from carbon capture to fuel storage, the rational design of MOFs is paramount. While benchmark materials have set high standards, the quest for novel ligands that can impart enhanced selectivity and capacity continues. This guide will provide a comprehensive comparison of established MOFs, serving as a benchmark against which the potential of 7-Hqca MOFs can be evaluated. We will delve into the theoretical advantages of the 7-Hqca ligand, present a head-to-head comparison of leading MOFs, and provide detailed experimental protocols to empower researchers to explore this new frontier.

The Allure of this compound: A Ligand with Untapped Potential

The choice of an organic linker is a critical determinant of a MOF's final properties. This compound presents a compelling case for exploration in the design of next-generation gas adsorption materials. The presence of a nitrogen atom within the aromatic quinoline ring introduces a Lewis basic site. This functionality can enhance the affinity and selectivity for acidic gases like carbon dioxide (CO2) through specific dipole-quadrupole interactions. Furthermore, the rigid, planar structure of the quinoline moiety can facilitate the formation of well-defined porous architectures with high thermal and chemical stability.

To date, the synthesis and gas adsorption properties of MOFs derived from 7-Hqca have not been extensively reported in the literature, representing a significant opportunity for novel materials discovery. This guide, therefore, serves as both a benchmark against existing materials and a call to action for the synthesis and characterization of this promising new class of MOFs.

Benchmarking Against the Titans: UiO-66, HKUST-1, and ZIF-8

To contextualize the potential of 7-Hqca MOFs, we must first understand the performance of the current state-of-the-art. The following tables provide a comparative overview of three of the most studied MOFs for gas adsorption: UiO-66, a zirconium-based MOF known for its exceptional stability; HKUST-1, a copper-based MOF with open metal sites; and ZIF-8, a zeolitic imidazolate framework with a flexible structure.

Performance Metrics for CO₂ Adsorption
MOFMetal CenterOrganic LinkerBET Surface Area (m²/g)Pore Volume (cm³/g)CO₂ Uptake (mmol/g) at 298 K, 1 barCO₂ Uptake (mmol/g) at 273 K, 1 bar
UiO-66 Zr1,4-benzenedicarboxylic acid~1200-1500~0.5-0.7~1.7-2.5[1]~3.66[2]
UiO-66-NH₂ Zr2-amino-1,4-benzenedicarboxylic acid~1100-1400~0.5-0.6~2.5-3.0~3.93[2]
HKUST-1 CuBenzene-1,3,5-tricarboxylic acid~1300-1800~0.6-0.8~2.3-2.6[3]~4.8[4][5]
ZIF-8 Zn2-methylimidazole~1300-1600~0.6-0.7~1.3-1.7[6][7]~1.7[6]
Performance Metrics for Methane (CH₄) Adsorption
MOFBET Surface Area (m²/g)Pore Volume (cm³/g)CH₄ Uptake (mmol/g) at 298 K, 35 bar
UiO-66 ~1200-1500~0.5-0.7~6.0-8.0
HKUST-1 ~1300-1800~0.6-0.8~8.0-10.0
ZIF-8 ~1300-1600~0.6-0.7~4.7 (at 298 K, 40 bar)[8]
Performance Metrics for Hydrogen (H₂) Storage
MOFBET Surface Area (m²/g)Pore Volume (cm³/g)H₂ Uptake (wt%) at 77 K, 1 barH₂ Uptake (wt%) at 77 K, high pressure
UiO-66 ~1200-1500~0.5-0.7~1.5~5.1 (at 100 bar)[9][10]
HKUST-1 ~1300-1800~0.6-0.8~2.0~3.68 (Pd-doped, at 0.2 MPa)[11][12]
ZIF-8 ~1300-1600~0.6-0.7~1.3~4.2 (at 30 K)[13][14], ~5.0 (at 100 bar)[15]

A Prospective Look: The Path Forward for this compound MOFs

The data presented for the benchmark MOFs highlight the performance targets that a new material should aim to meet or exceed. The introduction of the nitrogen heterocycle in the 7-Hqca ligand is hypothesized to enhance CO₂ selectivity, a critical parameter for carbon capture applications. The following sections outline a potential path for the synthesis and evaluation of 7-Hqca MOFs.

Visualizing the Building Block and the Process

To guide the synthetic efforts, we first visualize the key components and workflows.

Caption: Structure of the this compound (7-Hqca) ligand.

MOF_Synthesis_Workflow cluster_synthesis MOF Synthesis cluster_activation Activation A Dissolve Metal Salt & 7-Hqca Ligand in Solvent B Seal in Autoclave A->B C Solvothermal/Hydrothermal Reaction (Controlled Heating) B->C D Cooling & Crystal Formation C->D E Wash with Fresh Solvent (e.g., DMF, Ethanol) D->E F Solvent Exchange (e.g., with Chloroform) E->F G Drying under Vacuum (Heating) F->G H Activated MOF (Pores are cleared) G->H

Caption: General workflow for the solvothermal/hydrothermal synthesis and activation of a MOF.

Gas_Adsorption_Measurement cluster_measurement Volumetric Gas Adsorption Measurement A Degas Activated MOF Sample in Sample Tube B Cool Sample to Analysis Temperature (e.g., 77 K for N₂, 273 K/298 K for CO₂) A->B C Introduce Known Doses of Adsorptive Gas B->C D Measure Equilibrium Pressure after Each Dose C->D E Generate Adsorption Isotherm D->E F Calculate BET Surface Area, Pore Volume, and Gas Uptake E->F

Caption: Workflow for volumetric gas adsorption analysis.

Experimental Protocols: A Guide to Synthesizing and Characterizing Novel MOFs

The following protocols provide a detailed, step-by-step guide for the synthesis of a hypothetical 7-Hqca MOF and the subsequent characterization of its gas adsorption properties. These protocols are based on well-established methods for MOF synthesis and analysis.[16][17][18][19][20][21][22][23][24]

Protocol 1: Solvothermal Synthesis of a Hypothetical Zn-(7-Hqca) MOF

Rationale: The solvothermal method is widely used for the synthesis of crystalline MOFs as it allows for the reaction to occur at temperatures above the boiling point of the solvent, facilitating the dissolution of reactants and promoting crystal growth.[16][17][19][20] Zinc is chosen as the metal center due to its versatile coordination chemistry and its presence in many successful MOFs, such as ZIF-8.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (7-Hqca)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Chloroform

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.5 mmol of zinc nitrate hexahydrate and 0.5 mmol of this compound in 10 mL of DMF.

  • Sonicate the mixture for 10 minutes to ensure complete dissolution.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the vial to 120 °C at a rate of 5 °C/min and hold at this temperature for 24 hours.

  • Allow the oven to cool down to room temperature naturally.

  • Collect the resulting crystalline product by centrifugation or filtration.

  • Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials.

  • Dry the product under vacuum at 80 °C for 12 hours.

Protocol 2: Activation of the Synthesized MOF

Rationale: Activation is a crucial step to remove the solvent molecules occluded within the pores of the MOF, making the internal surface area accessible for gas adsorption.[24] A solvent exchange with a more volatile solvent like chloroform can facilitate this process.

Procedure:

  • Immerse the as-synthesized MOF in chloroform for 3 days, replacing the chloroform with a fresh portion every 24 hours.

  • Decant the chloroform and dry the MOF under a dynamic vacuum at 150 °C for 12 hours.

  • The activated MOF should be stored in an inert atmosphere (e.g., in a glovebox or a desiccator) to prevent re-adsorption of atmospheric moisture.

Protocol 3: Volumetric Gas Adsorption Measurements

Rationale: Volumetric gas adsorption analysis is a standard technique to determine the surface area, pore volume, and gas uptake capacity of porous materials.[25][26][27][28][29] Nitrogen adsorption at 77 K is typically used to determine the BET surface area, while CO₂, CH₄, and H₂ adsorption measurements are performed at relevant temperatures to assess the material's performance for specific applications.

Equipment:

  • Volumetric gas adsorption analyzer

Procedure:

  • Accurately weigh approximately 50-100 mg of the activated MOF into a sample tube.

  • Degas the sample on the analysis port of the instrument under high vacuum at 150 °C for at least 4 hours to remove any residual adsorbed species.

  • For BET analysis, perform a nitrogen adsorption-desorption measurement at 77 K.

  • For gas-specific measurements, perform adsorption isotherms for CO₂, CH₄, and H₂ at the desired temperatures (e.g., 273 K and 298 K for CO₂ and CH₄; 77 K for H₂).

  • Analyze the resulting isotherms using the appropriate models (e.g., BET for surface area, t-plot for micropore volume, and direct measurement from the isotherm for gas uptake at specific pressures).

Conclusion and Future Outlook

While direct experimental data for this compound MOFs remains to be explored, the theoretical advantages of this ligand, coupled with the established performance of benchmark MOFs, provide a strong impetus for research in this area. The nitrogen-containing quinoline ring offers a tantalizing prospect for enhancing the selectivity of MOFs for important gas separations, particularly for CO₂ capture.

This guide has laid out a comprehensive framework for benchmarking the performance of these potential new materials. By providing detailed data on established MOFs and robust experimental protocols, we hope to empower researchers to synthesize and characterize 7-Hqca MOFs and unlock their full potential. The journey to discovering the next generation of high-performance gas adsorption materials is ongoing, and the exploration of novel ligands like this compound is a critical step forward.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-Quinolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of discovery. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 7-Quinolinecarboxylic acid, grounded in established safety principles and regulatory frameworks. The causality behind each step is explained to ensure a deep understanding and foster a culture of safety within your laboratory.

Hazard Characterization and Essential Safety Precautions

Before any handling or disposal begins, a thorough understanding of the substance's potential hazards is paramount. While specific toxicity data for this compound is not extensively documented, data from structurally similar compounds, such as other quinoline carboxylic acid isomers, indicate that it should be handled as a hazardous substance. These related compounds are known to cause skin, eye, and respiratory irritation.[1][2][3] Therefore, treating this compound with the same level of caution is a critical first step in a self-validating safety protocol.

Personal Protective Equipment (PPE)

Adherence to proper PPE is the first line of defense against chemical exposure. The following table summarizes the required equipment when handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against accidental splashes or dust dispersion that can cause serious eye irritation.[4][5]
Hand Protection Chemical-impermeable gloves (e.g., Nitrile)Prevents direct skin contact, which may cause irritation.[4][6]
Body Protection Laboratory coatProvides a barrier against spills and contamination of personal clothing.[4]
Respiratory Protection Not typically required with adequate ventilationIf handling large quantities or if dust is generated, a NIOSH-approved respirator is necessary to prevent respiratory tract irritation.[1][4][5]

Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][4] Avoid all personal contact with the chemical and wash hands thoroughly after handling.[2][4][6]

The "Cradle-to-Grave" Regulatory Framework

The foundation for chemical waste management in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[7][8][9] RCRA establishes a "cradle-to-grave" system, meaning that hazardous waste is tracked from the point of generation to its final disposal.[8][9] As the generator of the waste, your laboratory is legally responsible for ensuring its proper handling and disposal.[7][9]

A waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[10] While this compound is not explicitly listed, its potential to cause irritation means it must be managed as hazardous waste to ensure compliance and safety.

Step-by-Step Disposal Protocol

Disposing of this compound must be done through your institution's hazardous waste program. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [4][11][12] This can lead to harmful environmental contamination and dangerous reactions within the drainage system.[12]

Step 1: Waste Segregation and Collection

Proper segregation is key to preventing dangerous chemical reactions.

  • Collect Waste: Collect waste this compound, including contaminated items like gloves, weigh boats, and absorbent pads, in a designated container.[4][11]

  • Use Compatible Containers: The container must be made of a material compatible with the chemical and be in good condition, with a securely sealing lid.[11][12] The original chemical container is often the best choice for waste collection.[11]

  • Avoid Mixing: Do not mix this compound waste with other waste streams, particularly strong oxidizing agents, to prevent potentially hazardous reactions.[3]

Step 2: Labeling the Hazardous Waste Container

Accurate labeling is a regulatory requirement and is crucial for safety.

  • Clear Identification: The container must be clearly labeled with the words "Hazardous Waste."[13]

  • Full Chemical Name: List the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

Step 3: Storage in a Satellite Accumulation Area (SAA)

The designated SAA is a location at or near the point of waste generation.

  • Secure Storage: Store the sealed waste container in your lab's designated SAA. This area should be away from heat sources or direct sunlight.[12]

  • Secondary Containment: It is best practice to keep liquid waste containers within a secondary containment bin to prevent the spread of material in case of a leak.[13]

  • Keep Closed: The container must remain closed at all times except when you are actively adding waste.[11][13]

Step 4: Arranging for Disposal
  • Contact EHS: Once the container is full or you have finished the project generating the waste, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[11] Laboratory personnel should not transport hazardous waste themselves.[11]

Spill and Emergency Procedures

Immediate and correct response to a spill is critical to mitigate exposure and contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the substance is mixed with a flammable solvent, remove all sources of ignition.[1]

  • Contain the Spill: For a small solid spill, carefully sweep or vacuum the material to avoid generating dust. Place the collected material and any contaminated cleaning supplies into a sealed container for hazardous waste disposal.[1][2]

  • Decontaminate: Wash the spill area thoroughly with soap and water.[4]

  • In Case of Exposure:

    • Eyes: Immediately flush with water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[1][6]

    • Skin: Remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation occurs.[1][6]

    • Inhalation: Move the affected person to fresh air. Seek medical attention if you feel unwell.[1][6]

Visualized Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 Disposal Workflow for this compound A Waste Generated (this compound) B Characterize as Hazardous Waste A->B C Acquire Compatible Waste Container B->C D Collect Waste in Container (Solids & Contaminated Items) C->D E Label Container: 'Hazardous Waste' Full Chemical Name Accumulation Date D->E F Store in designated Satellite Accumulation Area (SAA) E->F G Is Container Full? F->G H Contact EHS for Waste Pickup G->H Yes I Continue to add waste, keeping container closed. G->I No I->F

References

A Senior Application Scientist's Guide to the Safe Handling of 7-Quinolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment: Understanding the Compound

7-Quinolinecarboxylic acid is a solid, crystalline powder.[1] Based on the hazard profiles of similar quinoline-based carboxylic acids, it should be treated as a compound that can cause skin, eye, and respiratory irritation.[2][3] The primary risks associated with handling this compound are exposure through inhalation of dust particles, skin contact, and eye contact.[4][5] Ingestion is also a potential route of exposure.

Key Hazard Statements for Structurally Similar Compounds:

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[2][3][5]

  • H302: Harmful if swallowed.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE.

PPE Category Recommended Equipment Rationale and Best Practices
Eye and Face Protection Chemical safety goggles meeting EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. A face shield is recommended when there is a significant risk of splashing or dust generation.[4][6]Protects against airborne dust particles and potential splashes of solutions containing the compound.
Skin Protection Chemical-resistant gloves (e.g., disposable nitrile gloves). A fully buttoned lab coat is mandatory.[4][7]Prevents direct skin contact. Gloves should be inspected before use and changed immediately upon contamination.[4]
Respiratory Protection All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[4][5] If engineering controls are insufficient, a NIOSH-approved respirator is required.[6]Minimizes the inhalation of fine dust particles, which can cause respiratory tract irritation.[4]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.

Preparation and Engineering Controls
  • Designated Area: All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood.[4]

  • Ventilation Check: Before commencing work, ensure that the chemical fume hood is functioning correctly.

  • Gather Materials: Have all necessary equipment and reagents readily available to avoid leaving the designated area during the procedure. This includes waste containers.

Handling the Solid Compound
  • Weighing: When weighing the solid, use a spatula to transfer the material.[4] Avoid any actions that could generate dust, such as pouring from a height.

  • Transfers: If transferring the solid to a reaction vessel, do so carefully to minimize dust creation.

  • In Solution: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.[4]

Post-Handling Procedures
  • Decontamination: Thoroughly clean any contaminated surfaces and equipment.[7]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[4]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][5]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Response
  • Skin Contact: Immediately flush the affected skin with running water for at least 15 minutes while removing contaminated clothing.[2][8] If skin irritation occurs, seek medical advice.[2]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][8] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[8]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[2][5] If you feel unwell, call a poison center or doctor.[2]

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[2]

Spill Response Workflow

In the event of a spill, a calm and methodical response is crucial. The following workflow outlines the necessary steps.

Spill_Response_Workflow Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Ignition Remove Ignition Sources Assess Assess Spill Size & Hazard Ignition->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain the Spill Cleanup Clean Up Spill Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste Properly Report Report the Incident

Caption: Workflow for responding to a chemical spill.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle.

  • Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[4][9]

  • Containerization: The hazardous waste container should be kept closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials.[1][9]

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[2][7] The compound may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[7] Do not empty into drains.[3][7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.